2-benzylsuccinyl-CoA
描述
属性
分子式 |
C32H46N7O19P3S |
|---|---|
分子量 |
957.7 g/mol |
IUPAC 名称 |
4-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-benzyl-4-oxobutanoic acid |
InChI |
InChI=1S/C32H46N7O19P3S/c1-32(2,26(44)29(45)35-9-8-21(40)34-10-11-62-31(46)19(13-22(41)42)12-18-6-4-3-5-7-18)15-55-61(52,53)58-60(50,51)54-14-20-25(57-59(47,48)49)24(43)30(56-20)39-17-38-23-27(33)36-16-37-28(23)39/h3-7,16-17,19-20,24-26,30,43-44H,8-15H2,1-2H3,(H,34,40)(H,35,45)(H,41,42)(H,50,51)(H,52,53)(H2,33,36,37)(H2,47,48,49)/t19?,20-,24-,25-,26+,30-/m1/s1 |
InChI 键 |
KIRGTNPWUTXDFF-OUDFDEKCSA-N |
手性 SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C(CC4=CC=CC=C4)CC(=O)O)O |
规范 SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CC4=CC=CC=C4)CC(=O)O)O |
产品来源 |
United States |
Foundational & Exploratory
The Discovery of 2-Benzylsuccinyl-CoA: A Linchpin in Anaerobic Hydrocarbon Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The anaerobic metabolism of aromatic hydrocarbons, once considered a biochemical anomaly, is now recognized as a critical process in global carbon cycling and bioremediation. A pivotal discovery in unraveling these pathways was the identification of 2-benzylsuccinyl-CoA as a key intermediate in the anaerobic degradation of toluene. This technical guide provides a comprehensive overview of the discovery, the enzymatic players involved, their mechanisms, and the experimental methodologies used to elucidate this fascinating metabolic route. This pathway holds significant interest for drug development professionals, as the unique enzymatic reactions, particularly the radical-mediated carbon-carbon bond formation, present novel targets for antimicrobial strategies and biocatalysis.
The Central Role of Benzylsuccinate Synthase (BSS)
The anaerobic degradation of the chemically stable toluene molecule is initiated by the remarkable enzyme, benzylsuccinate synthase (BSS).[1] This enzyme catalyzes the addition of the methyl group of toluene to the double bond of fumarate, forming (R)-benzylsuccinate.[2][3][4] This reaction is highly significant as it activates the inert toluene molecule for subsequent degradation.
BSS is a member of the glycyl radical enzyme (GRE) superfamily, which are known to catalyze chemically challenging reactions.[1] The enzyme in organisms like Thauera aromatica and Aromatoleum tuluolicum is a heterohexameric complex composed of α, β, and γ subunits (α₂β₂γ₂). The large α-subunit harbors the glycyl radical and the active site, while the smaller β and γ subunits are crucial for the enzyme's stability and activity.
The proposed catalytic mechanism involves the generation of a thiyl radical on a conserved cysteine residue within the active site, initiated by the glycyl radical. This thiyl radical then abstracts a hydrogen atom from the methyl group of toluene, creating a benzyl radical. This highly reactive intermediate subsequently attacks the double bond of fumarate, leading to the formation of a benzylsuccinyl radical intermediate. A final hydrogen atom transfer from the cysteine residue quenches the radical, yielding the (R)-benzylsuccinate product and regenerating the thiyl radical.
Activation to this compound: The Role of CoA-Transferase
Following its formation, (R)-benzylsuccinate is activated to its coenzyme A thioester, (R)-2-benzylsuccinyl-CoA, a crucial step that primes the molecule for the subsequent β-oxidation-like pathway. This activation is catalyzed by a specific succinyl-CoA:(R)-benzylsuccinate CoA-transferase. This enzyme facilitates the transfer of CoA from succinyl-CoA to (R)-benzylsuccinate, producing (R)-2-benzylsuccinyl-CoA and succinate. The reaction is reversible and highly specific for the (R)-enantiomer of benzylsuccinate.
Data Presentation
Quantitative Data on Enzyme Activity and Substrate Specificity
The following tables summarize the available quantitative data for the key enzymes in the initial steps of anaerobic toluene degradation.
Table 1: Specific Activities of Benzylsuccinate Synthase (BSS) Variants from Thauera aromatica with Various Aromatic Substrates
| Substrate | Wild-Type BSS Specific Activity (nmol min⁻¹ mg⁻¹) |
| Toluene | 15 ± 5 |
| m-Cresol | 12 ± 3 |
| o-Cresol | 4 ± 1 |
| p-Cresol | 2 ± 0.5 |
| m-Xylene | Not Detected |
| o-Xylene | Not Detected |
| p-Xylene | Not Detected |
| (Data sourced from cell extracts of T. aromatica) |
Table 2: Substrate Specificity of Succinyl-CoA:(R)-benzylsuccinate CoA-transferase from Thauera aromatica
| Substrate Tested (in lieu of (R)-benzylsuccinate) | Relative Activity (%) |
| (R)-Benzylsuccinate | 100 |
| (S)-Benzylsuccinate | 0 |
| (R,S)-Phenylsuccinate | 30 |
| Benzylmalonate | 20 |
| (R,S)-Methylsuccinate | 15 |
| Substrate Tested (in lieu of succinate) | Relative Activity (%) |
| Succinate | 100 |
| Maleate | 40 |
| (R,S)-Methylsuccinate | 25 |
| (Data based on HPLC analysis of CoA-thioester formation) |
Table 3: Purification of Succinyl-CoA:(R)-benzylsuccinate CoA-transferase from Thauera aromatica
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification (n-fold) |
| Cell Extract | 1500 | 22.5 | 0.015 | 100 | 1 |
| Anion Exchange (DEAE) | 350 | 18.2 | 0.052 | 81 | 3.5 |
| Hydrophobic Interaction | 80 | 12.0 | 0.150 | 53 | 10 |
| Gel Filtration | 15 | 9.0 | 0.600 | 40 | 40 |
| (Adapted from Leutwein & Heider, 2001) |
Experimental Protocols
Key Experimental Methodologies
1. Benzylsuccinate Synthase (BSS) Activity Assay
This protocol describes a common method for determining BSS activity in cell-free extracts.
-
Preparation of Cell-Free Extract:
-
Grow bacterial cells (e.g., Thauera aromatica) anaerobically on a toluene-containing medium.
-
Harvest cells by centrifugation and resuspend in an anaerobic buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 5 mM DTT).
-
Lyse cells using a French press or sonication under strictly anaerobic conditions.
-
Centrifuge the lysate at high speed to remove cell debris and obtain the cell-free extract.
-
-
Assay Mixture:
-
100 mM Tris-HCl buffer, pH 7.5
-
5 mM Fumarate
-
1 mM Toluene (added from a stock solution in a water-miscible solvent like DMSO to ensure solubility)
-
Cell-free extract (typically 0.1-0.5 mg/mL total protein)
-
-
Procedure:
-
Pre-incubate the assay mixture (without toluene) at the desired temperature (e.g., 30°C) in an anaerobic environment (e.g., a glove box).
-
Initiate the reaction by adding toluene.
-
Take aliquots at different time points (e.g., 0, 5, 10, 15, and 30 minutes).
-
Stop the reaction by adding an acid (e.g., HCl to a final concentration of 0.1 M).
-
Centrifuge to precipitate proteins.
-
-
Analysis:
-
Analyze the supernatant for the formation of benzylsuccinate using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or UV detection.
-
2. Succinyl-CoA:(R)-benzylsuccinate CoA-transferase Assay
This assay measures the formation of (R)-2-benzylsuccinyl-CoA.
-
Assay Mixture:
-
100 mM Potassium phosphate buffer, pH 7.0
-
0.5 mM Succinyl-CoA
-
1 mM (R)-Benzylsuccinate
-
Purified enzyme or cell-free extract
-
-
Procedure:
-
Combine all components except the enzyme in a cuvette and measure the baseline absorbance at 260 nm (the absorbance maximum of the thioester bond).
-
Initiate the reaction by adding the enzyme.
-
Monitor the increase in absorbance at 260 nm over time.
-
-
Alternative HPLC-based Assay:
-
Follow the same reaction setup as above.
-
Stop the reaction at various time points by acidification.
-
Analyze the formation of this compound and the decrease of succinyl-CoA by HPLC.
-
3. Purification of Succinyl-CoA:(R)-benzylsuccinate CoA-transferase from Thauera aromatica
A typical purification scheme involves several chromatographic steps performed under anaerobic conditions.
-
Preparation of Cell Extract: As described for the BSS assay.
-
Anion Exchange Chromatography:
-
Load the cell-free extract onto a DEAE-Sepharose column equilibrated with a low-salt buffer.
-
Elute the bound proteins with a linear gradient of increasing salt concentration (e.g., 0-1 M KCl).
-
Collect fractions and assay for CoA-transferase activity.
-
-
Hydrophobic Interaction Chromatography:
-
Pool the active fractions and add ammonium sulfate to a high concentration (e.g., 1 M).
-
Load the sample onto a Phenyl-Sepharose column equilibrated with a high-salt buffer.
-
Elute with a decreasing salt gradient.
-
Collect and assay active fractions.
-
-
Gel Filtration Chromatography:
-
Concentrate the active fractions and load them onto a size-exclusion column (e.g., Superdex 200) to separate proteins based on their molecular size.
-
Elute with a suitable buffer and collect fractions containing the purified enzyme.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Initial steps of the anaerobic toluene degradation pathway.
Caption: Experimental workflow for the Benzylsuccinate Synthase (BSS) activity assay.
Conclusion
The discovery of this compound and the elucidation of the enzymatic machinery responsible for its formation have fundamentally advanced our understanding of anaerobic hydrocarbon metabolism. Benzylsuccinate synthase, with its unique glycyl radical chemistry, and the specific CoA-transferase that activates its product, represent key control points in this pathway. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in microbiology, biochemistry, and environmental science. Furthermore, the novelty of these enzymes offers exciting prospects for the development of new biocatalysts and for identifying novel targets for antimicrobial agents, particularly for bacteria thriving in anaerobic environments relevant to human health and industry. Continued research into the structure, function, and regulation of these enzymes will undoubtedly uncover further biochemical marvels and open new avenues for biotechnological applications.
References
The Central Role of 2-Benzylsuccinyl-CoA in Anaerobic Toluene Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Toluene, a prevalent environmental pollutant, can be biodegradated by a variety of microorganisms under anaerobic conditions. A key metabolic pathway for this process involves the initial activation of toluene via a unique biochemical reaction, leading to the formation of (R)-benzylsuccinate and its subsequent conversion to (R)-2-benzylsuccinyl-CoA. This technical guide provides an in-depth exploration of the pivotal role of 2-benzylsuccinyl-CoA in the anaerobic degradation of toluene by bacteria. It details the enzymatic steps leading to its formation and subsequent metabolism through a β-oxidation-like pathway, presents available quantitative data on enzyme kinetics, outlines detailed experimental protocols for the study of this pathway, and visualizes the core metabolic and regulatory networks. This guide is intended to serve as a comprehensive resource for researchers in microbiology, biochemistry, and environmental science, as well as for professionals in drug development exploring novel enzymatic pathways for bioremediation and biocatalysis.
Introduction
The anaerobic degradation of aromatic hydrocarbons, such as toluene, is a critical biogeochemical process carried out by diverse microbial communities. Unlike aerobic degradation which typically involves oxygenases, the anaerobic pathway is initiated by the addition of fumarate to the methyl group of toluene, a reaction catalyzed by the glycyl radical enzyme Benzylsuccinate Synthase (BSS)[1][2][3]. This initial step produces (R)-benzylsuccinate, which is then activated to its coenzyme A thioester, (R)-2-benzylsuccinyl-CoA, by the enzyme Succinyl-CoA:(R)-benzylsuccinate CoA-transferase (BbsEF)[4][5]. This compound is a central intermediate that channels the carbon skeleton of toluene into a modified β-oxidation pathway for further degradation. Understanding the formation and fate of this compound is crucial for elucidating the complete picture of anaerobic toluene metabolism and for harnessing these biocatalytic systems for biotechnological applications.
The Anaerobic Toluene Degradation Pathway
The anaerobic degradation of toluene to benzoyl-CoA via the benzylsuccinate pathway can be divided into two main stages: the initial activation of toluene and the subsequent β-oxidation of the resulting intermediate. This compound is the first committed intermediate of the β-oxidation stage.
Formation of (R)-2-Benzylsuccinyl-CoA
-
Toluene Activation: The pathway is initiated by the enzyme Benzylsuccinate Synthase (BSS) , a glycyl radical enzyme. BSS catalyzes the stereospecific addition of the methyl group of toluene to the double bond of fumarate, forming (R)-benzylsuccinate. This is an energetically favorable reaction that overcomes the chemical inertness of the toluene methyl group.
-
CoA Thioesterification: The product of the BSS reaction, (R)-benzylsuccinate, is then activated to its CoA thioester by Succinyl-CoA:(R)-benzylsuccinate CoA-transferase (BbsEF) . This enzyme catalyzes the transfer of a CoA moiety from succinyl-CoA to (R)-benzylsuccinate, yielding (R)-2-benzylsuccinyl-CoA and succinate. This reaction is reversible and ensures that the downstream metabolic intermediates are primed for the subsequent enzymatic steps.
The β-Oxidation of (R)-2-Benzylsuccinyl-CoA
Once formed, (R)-2-benzylsuccinyl-CoA enters a modified β-oxidation pathway, which involves a series of four enzymatic reactions culminating in the formation of benzoyl-CoA and succinyl-CoA.
-
Dehydrogenation: (R)-2-Benzylsuccinyl-CoA Dehydrogenase (BbsG) , an FAD-dependent enzyme, catalyzes the oxidation of (R)-2-benzylsuccinyl-CoA to (E)-benzylidenesuccinyl-CoA, introducing a double bond.
-
Hydration: (E)-Benzylidenesuccinyl-CoA Hydratase (BbsH) adds a water molecule across the newly formed double bond, yielding (2R,3S)-2-(hydroxy(phenyl)methyl)succinyl-CoA.
-
Dehydrogenation: A second dehydrogenation step is catalyzed by (2R,3S)-2-(hydroxy(phenyl)methyl)succinyl-CoA Dehydrogenase (BbsCD) , an NAD+-dependent enzyme, which oxidizes the hydroxyl group to a keto group, forming (S)-2-benzoylsuccinyl-CoA.
-
Thiolysis: Finally, (S)-2-Benzoylsuccinyl-CoA Thiolase (BbsAB) catalyzes the thiolytic cleavage of (S)-2-benzoylsuccinyl-CoA, using a molecule of Coenzyme A. This reaction releases benzoyl-CoA and succinyl-CoA. Benzoyl-CoA then enters a central anaerobic benzoyl-CoA degradation pathway, while succinyl-CoA can be used to regenerate the CoA donor for the BbsEF reaction.
The overall metabolic pathway is depicted in the following diagram:
Quantitative Data
The following tables summarize the available quantitative data for the key enzymes involved in the formation and initial degradation of this compound. It is important to note that kinetic parameters can vary depending on the specific organism, purification methods, and assay conditions.
Table 1: Kinetic Parameters of Key Enzymes in the Anaerobic Toluene Degradation Pathway
| Enzyme | Organism | Substrate | Km (µM) | Vmax (U/mg) | kcat (s-1) | Reference |
| Benzylsuccinate Synthase (BSS) | Azoarcus sp. strain T | Toluene | 1.8 | 0.45 | - | |
| Fumarate | 11 | - | - | |||
| Succinyl-CoA:(R)-benzylsuccinate CoA-transferase (BbsEF) | Thauera aromatica | (R)-Benzylsuccinate | 130 | 1.5 | 2.3 | |
| Succinyl-CoA | 30 | - | - | |||
| (R)-Benzylsuccinyl-CoA Dehydrogenase (BbsG) | Thauera aromatica | (R)-Benzylsuccinyl-CoA | 110 ± 10 | 1.1 | 1.0 |
Table 2: Substrate Specificity of Succinyl-CoA:(R)-benzylsuccinate CoA-transferase from Thauera aromatica
| CoA Acceptor (in place of (R)-Benzylsuccinate) | Relative Activity (%) |
| (R)-Benzylsuccinate | 100 |
| (S)-Benzylsuccinate | 0 |
| Phenylsuccinate | 25 |
| Benzylmalonate | 15 |
| Methylsuccinate | 10 |
| CoA Donor (in place of Succinyl-CoA) | Relative Activity (%) |
| Succinyl-CoA | 100 |
| Maleoyl-CoA | 50 |
| Methylsuccinyl-CoA | 20 |
Experimental Protocols
This section provides detailed methodologies for the purification and assay of key enzymes in the anaerobic toluene degradation pathway. These protocols are based on published methods and may require optimization for specific laboratory conditions and bacterial strains.
Purification of His-tagged Benzylsuccinate Synthase (BSS) from E. coli
This protocol is adapted for the purification of a recombinantly expressed His-tagged BSS complex.
-
Cell Lysis:
-
Resuspend E. coli cell pellet expressing His-tagged BSS in Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with 1 mg/mL lysozyme and a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes.
-
Sonicate the suspension on ice to complete cell lysis.
-
Centrifuge at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant (clarified lysate).
-
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA agarose column with Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10-20 column volumes of Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elute the His-tagged BSS with Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions.
-
-
Buffer Exchange and Storage:
-
Identify fractions containing the purified BSS by SDS-PAGE.
-
Pool the pure fractions and perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, 10% glycerol, pH 7.5) using a desalting column or dialysis.
-
Store the purified enzyme at -80°C.
-
Assay of Benzylsuccinate Synthase (BSS) Activity
This assay measures the formation of benzylsuccinate from toluene and fumarate.
-
Reaction Mixture: Prepare the reaction mixture in an anaerobic environment (e.g., an anaerobic chamber or glove box). The final reaction mixture (1 mL) should contain:
-
100 mM Tris-HCl, pH 7.8
-
5 mM Fumarate
-
1 mM Toluene
-
1 mM Dithiothreitol (DTT)
-
Purified BSS enzyme (appropriate amount to ensure linear reaction rate)
-
-
Reaction Initiation and Incubation:
-
Pre-incubate the reaction mixture without toluene at 30°C for 5 minutes.
-
Initiate the reaction by adding toluene.
-
Incubate at 30°C for a defined period (e.g., 10-30 minutes).
-
-
Reaction Termination and Product Extraction:
-
Stop the reaction by adding 100 µL of 6 M HCl.
-
Extract the product by adding 500 µL of ethyl acetate and vortexing vigorously.
-
Centrifuge to separate the phases and collect the upper ethyl acetate phase.
-
-
Quantification by HPLC:
-
Evaporate the ethyl acetate and redissolve the residue in a suitable mobile phase.
-
Analyze the sample by reverse-phase HPLC with UV detection (e.g., at 210 nm).
-
Quantify the amount of benzylsuccinate formed by comparing the peak area to a standard curve of authentic benzylsuccinate.
-
Purification of Succinyl-CoA:(R)-benzylsuccinate CoA-transferase (BbsEF) from Thauera aromatica
This protocol describes the purification of the native BbsEF enzyme.
-
Preparation of Cell-Free Extract:
-
Harvest Thauera aromatica cells grown anaerobically on toluene.
-
Resuspend the cells in Buffer A (100 mM Tris-HCl, 2 mM MgCl₂, 10% glycerol, pH 7.5) and lyse by sonication or French press.
-
Centrifuge at 100,000 x g for 1 hour at 4°C to obtain a clear cell-free extract.
-
-
Anion Exchange Chromatography:
-
Load the cell-free extract onto a Q-Sepharose column equilibrated with Buffer A.
-
Wash the column with Buffer A.
-
Elute the bound proteins with a linear gradient of 0-500 mM NaCl in Buffer A.
-
Collect fractions and assay for BbsEF activity.
-
-
Hydrophobic Interaction Chromatography:
-
Pool the active fractions from the previous step and add ammonium sulfate to a final concentration of 1 M.
-
Load the sample onto a Phenyl-Sepharose column equilibrated with Buffer A containing 1 M ammonium sulfate.
-
Elute the proteins with a decreasing linear gradient of 1-0 M ammonium sulfate in Buffer A.
-
Collect fractions and assay for BbsEF activity.
-
-
Gel Filtration Chromatography:
-
Concentrate the active fractions and load onto a Superdex 200 gel filtration column equilibrated with Buffer A containing 150 mM NaCl.
-
Elute the proteins with the same buffer.
-
Collect fractions and assess the purity by SDS-PAGE. Pool the pure fractions.
-
Assay of Succinyl-CoA:(R)-benzylsuccinate CoA-transferase (BbsEF) Activity
This assay measures the formation of this compound from (R)-benzylsuccinate and succinyl-CoA.
-
Reaction Mixture: The final reaction mixture (200 µL) should contain:
-
100 mM Tris-HCl, pH 7.8
-
2 mM (R)-Benzylsuccinate
-
0.5 mM Succinyl-CoA
-
Purified BbsEF enzyme
-
-
Reaction and Analysis:
-
Initiate the reaction by adding the enzyme and incubate at 30°C.
-
Stop the reaction at different time points by adding an equal volume of acetonitrile containing 0.1% trifluoroacetic acid.
-
Analyze the formation of benzylsuccinyl-CoA by reverse-phase HPLC with UV detection at 260 nm (the absorbance maximum of the CoA thioester).
-
Signaling Pathways and Regulation
The expression of the enzymes involved in the anaerobic degradation of toluene is tightly regulated to ensure efficient catabolism of the substrate only when it is present. The genes encoding the benzylsuccinate pathway enzymes, bss and bbs, are typically organized in operons.
Recent studies have revealed that the expression of these operons is controlled by a two-component regulatory system, often designated as TdiS/TdiR (Toluene degradation inducing) or a similar nomenclature.
-
TdiS: A sensor histidine kinase that is thought to detect the presence of an inducing molecule.
-
TdiR: A response regulator that, upon phosphorylation by TdiS, binds to the promoter regions of the bss and bbs operons, activating their transcription.
Interestingly, it has been shown that benzylsuccinate , the product of the initial reaction, rather than toluene itself, acts as the inducer molecule that triggers this signaling cascade. This regulatory logic ensures that the metabolic machinery for toluene degradation is only synthesized after the initial activation step has occurred, representing an efficient cellular control mechanism.
Logical Relationships and Experimental Workflows
The study of the anaerobic toluene degradation pathway involves a series of interconnected experimental procedures. A typical workflow for characterizing a novel toluene-degrading bacterium is outlined below.
Conclusion and Future Directions
This compound stands as a cornerstone intermediate in the anaerobic degradation of toluene. Its formation and subsequent metabolism via a β-oxidation-like pathway represent a fascinating example of microbial biochemical ingenuity. This technical guide has provided a comprehensive overview of the role of this compound, from the enzymes that catalyze its formation to the regulation of its metabolic pathway.
Future research in this area will likely focus on several key aspects:
-
Structural Biology: Elucidating the high-resolution crystal structures of all the enzymes in the pathway will provide invaluable insights into their catalytic mechanisms and substrate specificities.
-
Enzyme Engineering: The unique chemistry catalyzed by enzymes such as Benzylsuccinate Synthase holds great promise for biocatalytic applications. Protein engineering efforts could be directed towards improving their stability, substrate range, and catalytic efficiency.
-
Community Metabolism: Understanding how different microbial species interact within a community to achieve complete toluene degradation is a complex but crucial area of investigation.
-
Bioremediation Strategies: A deeper understanding of the factors that limit the rate of anaerobic toluene degradation in contaminated environments will inform the development of more effective bioremediation strategies.
The study of the this compound pathway not only expands our fundamental knowledge of microbial metabolism but also opens up new avenues for the development of sustainable biotechnological solutions for environmental cleanup and green chemistry.
References
- 1. (R)-Benzylsuccinyl-CoA dehydrogenase of Thauera aromatica, an enzyme of the anaerobic toluene catabolic pathway. (2002) | Christina Leutwein | 49 Citations [scispace.com]
- 2. Biochemical and genetic characterization of benzylsuccinate synthase from Thauera aromatica: a new glycyl radical enzyme catalysing the first step in anaerobic toluene metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substrate range of benzylsuccinate synthase from Azoarcus sp. strain T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Succinyl-CoA:(R)-benzylsuccinate CoA-transferase: an enzyme of the anaerobic toluene catabolic pathway in denitrifying bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Stereochemistry of (R)-2-Benzylsuccinyl-CoA Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the stereochemical pathway of 2-benzylsuccinyl-CoA formation, a critical initial step in the anaerobic degradation of toluene. The process is initiated by the stereospecific action of benzylsuccinate synthase (BSS), a glycyl radical enzyme, followed by the CoA-esterification of the product by succinyl-CoA:(R)-benzylsuccinate CoA-transferase. This guide provides a comprehensive overview of the enzymatic reactions, quantitative data, detailed experimental methodologies, and visual representations of the key processes.
Executive Summary
The anaerobic metabolism of toluene is initiated by the formation of (R)-benzylsuccinate from toluene and fumarate, a reaction catalyzed by the enzyme benzylsuccinate synthase (BSS). This initial product is then activated to its coenzyme A thioester, (R)-2-benzylsuccinyl-CoA, by the action of succinyl-CoA:(R)-benzylsuccinate CoA-transferase. The stereochemistry of this pathway is highly specific, with BSS exclusively producing the (R)-enantiomer of benzylsuccinate. This guide elucidates the mechanisms, presents the available kinetic data, and provides detailed protocols for the analysis of this important biochemical transformation.
The Biochemical Pathway: From Toluene to (R)-2-Benzylsuccinyl-CoA
The formation of (R)-2-benzylsuccinyl-CoA from toluene proceeds in two distinct enzymatic steps:
-
Stereospecific C-C Bond Formation: Benzylsuccinate synthase (BSS), a member of the glycyl radical enzyme family, catalyzes the addition of the methyl group of toluene to the double bond of fumarate.[1] This reaction is highly stereospecific, resulting in the exclusive formation of the (+)-enantiomer, (R)-2-benzylsuccinate.[2] The reaction is a syn addition of toluene to the re face of the C-2 carbon of fumarate.[3] BSS is a complex enzyme, typically composed of α, β, and γ subunits, and is extremely sensitive to oxygen.[1][4]
-
Coenzyme A Esterification: The resulting (R)-benzylsuccinate is then activated to its corresponding CoA thioester by the enzyme succinyl-CoA:(R)-benzylsuccinate CoA-transferase (also referred to as BbsEF). This enzyme catalyzes the transfer of a CoA moiety from succinyl-CoA to (R)-benzylsuccinate, yielding (R)-2-benzylsuccinyl-CoA and succinate. The enzyme is highly specific for the (R)-enantiomer of benzylsuccinate.
Quantitative Data
The following table summarizes the available quantitative data for the key enzymes involved in (R)-2-benzylsuccinyl-CoA formation.
| Enzyme | Organism | Substrate(s) | Product(s) | Vmax | Km | Kcat | Specific Activity |
| Benzylsuccinate Synthase (BSS) | Thauera aromatica | Toluene, Fumarate | (R)-Benzylsuccinate | Not Reported | Not Reported | Not Reported | 0.5 U/mg |
| Succinyl-CoA:(R)-benzylsuccinate CoA-transferase (BbsEF) | Thauera aromatica | (R)-Benzylsuccinate, Succinyl-CoA | (R)-2-Benzylsuccinyl-CoA, Succinate | Not Reported | Not Reported | Not Reported | 1.8 U/mg (forward) |
| Succinate | (R)-Benzylsuccinate | 3.6 U/mg (reverse) | 0.8 mM | Not Reported | |||
| (R)-2-Benzylsuccinyl-CoA | Succinyl-CoA | 0.1 mM |
Note: Kinetic data for the forward reaction of Succinyl-CoA:(R)-benzylsuccinate CoA-transferase is limited in the reviewed literature. The provided specific activity for the forward reaction is based on the purification data from Leutwein & Heider (2001). The Vmax and Km values are for the reverse reaction.
Experimental Protocols
In Vitro Assay for Benzylsuccinate Synthase Activity
This protocol is adapted from methodologies used to study BSS from denitrifying bacteria.
Materials:
-
Anaerobic glove box or chamber.
-
Cell-free extract containing active BSS.
-
Anaerobic buffer (e.g., 20 mM MOPS, pH 7.2).
-
Toluene solution (e.g., 400 nmol in a suitable solvent).
-
Fumarate solution (e.g., 500 nmol).
-
Reducing agent (e.g., 0.2 mM titanium(III) chloride).
-
Quenching solution (e.g., acidic ether or ethyl acetate).
-
Internal standard for quantification.
-
GC-MS or HPLC for analysis.
Procedure:
-
Perform all steps under strictly anaerobic conditions.
-
In a sealed vial, combine the anaerobic buffer, cell-free extract, and reducing agent.
-
Initiate the reaction by adding the toluene and fumarate solutions.
-
Incubate the reaction mixture at the desired temperature (e.g., 30°C) for a specific time course.
-
Stop the reaction by adding the quenching solution and the internal standard.
-
Vortex vigorously to extract the benzylsuccinate into the organic phase.
-
Centrifuge to separate the phases.
-
Analyze the organic phase by GC-MS or HPLC to quantify the formation of benzylsuccinate.
Chiral HPLC for Determination of Benzylsuccinate Enantiomers
This protocol provides a general method for the chiral separation of benzylsuccinate enantiomers, crucial for verifying the stereospecificity of the BSS reaction.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., a polysaccharide-based or anion-exchange column).
-
Mobile phase (e.g., a mixture of hexane/isopropanol/trifluoroacetic acid for normal phase, or an appropriate buffer system for reversed-phase or anion-exchange chromatography).
-
(R)- and (S)-benzylsuccinate standards.
-
Sample extract containing benzylsuccinate.
Procedure:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Prepare a standard solution containing both (R)- and (S)-benzylsuccinate to determine their retention times.
-
Inject the standard solution and record the chromatogram.
-
Inject the sample extract.
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm).
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the peak areas to determine the enantiomeric excess of the (R)-benzylsuccinate. A successful separation should show a single peak corresponding to the (R)-enantiomer if the BSS reaction is highly stereospecific.
Visualizations
Biochemical Pathway of (R)-2-Benzylsuccinyl-CoA Formation
Caption: Enzymatic cascade for (R)-2-benzylsuccinyl-CoA synthesis.
Experimental Workflow for Stereochemical Analysis
Caption: Workflow for determining the stereochemistry of benzylsuccinate.
References
- 1. Benzylsuccinate synthase - Wikipedia [en.wikipedia.org]
- 2. Succinyl-CoA:(R)-benzylsuccinate CoA-transferase: an enzyme of the anaerobic toluene catabolic pathway in denitrifying bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Biochemical and genetic characterization of benzylsuccinate synthase from Thauera aromatica: a new glycyl radical enzyme catalysing the first step in anaerobic toluene metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biochemical Properties of Succinyl-CoA:(R)-Benzylsuccinate CoA-Transferase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biochemical properties of succinyl-CoA:(R)-benzylsuccinate CoA-transferase (EC 2.8.3.15), a key enzyme in the anaerobic degradation pathway of toluene. This document summarizes its molecular characteristics, catalytic mechanism, substrate specificity, and kinetic parameters, and provides detailed experimental protocols for its study.
Introduction
Succinyl-CoA:(R)-benzylsuccinate CoA-transferase is a crucial enzyme found in denitrifying bacteria such as Thauera aromatica. It catalyzes the reversible transfer of coenzyme A (CoA) from succinyl-CoA to (R)-benzylsuccinate, the initial product of anaerobic toluene metabolism. This reaction yields (R)-2-benzylsuccinyl-CoA and succinate, committing the carbon skeleton of toluene to the β-oxidation pathway for further degradation.[1][2][3] The enzyme is strictly induced by the presence of toluene.[3][4]
The systematic name for this enzyme is succinyl-CoA:(R)-2-benzylsuccinate CoA-transferase, and it is also commonly referred to as benzylsuccinate CoA-transferase.
Molecular Properties
Succinyl-CoA:(R)-benzylsuccinate CoA-transferase is a heterotetrameric enzyme with an α2β2 conformation. The α and β subunits have similar molecular masses of approximately 44 kDa and 45 kDa, respectively, as determined by SDS-PAGE and electrospray-mass spectrometry. These subunits are encoded by the bbsE and bbsF genes. The deduced amino acid sequences of these subunits show resemblance to a distinct family of CoA-transferases that includes oxalyl-CoA:formate CoA-transferase and (E)-cinnamoyl-CoA:(R)-phenyllactate CoA-transferase.
Catalytic Mechanism
Kinetic analyses of succinyl-CoA:(R)-benzylsuccinate CoA-transferase indicate that the enzyme follows a ternary-complex mechanism. This mechanism involves the formation of a complex between the enzyme and both of its substrates, succinyl-CoA and (R)-benzylsuccinate, before the release of any products. This is in contrast to the ping-pong mechanism utilized by many other CoA-transferases, which involves a covalent enzyme-CoA intermediate. The reaction is fully reversible and is stereospecific, exclusively forming the 2-(R)-benzylsuccinyl-CoA isomer.
Caption: Ternary-complex catalytic mechanism of the enzyme.
Quantitative Data
Enzyme Kinetics
The specific activity of succinyl-CoA:(R)-benzylsuccinate CoA-transferase in cell extracts of T. aromatica has been measured at 25 ± 5 nmol min−1 (mg of protein)−1 for the reverse reaction. The kinetic parameters for the forward reaction have been determined as follows:
| Substrate | Apparent Km (µM) | Apparent Vmax (nmol min-1 mg-1) |
| (R)-Benzylsuccinate | 30 | 120 |
| Succinyl-CoA | 25 | 110 |
Data obtained from the purified enzyme from T. aromatica.
Substrate Specificity
The enzyme exhibits high specificity for its natural substrates. Several chemical analogs of (R)-benzylsuccinate and succinate were tested for their ability to act as substrates. The relative activities are summarized in the tables below.
Table 1: Activity with Analogs of (R)-Benzylsuccinate
| Substrate (1 mM) | Relative Activity (%) |
| (R)-Benzylsuccinate | 100 |
| (R,S)-Phenylsuccinate | 25 |
| Benzylmalonate | 15 |
| (S)-Benzylsuccinate | 0 |
| Phenylpropionate | 0 |
| Toluene | 0 |
Assays were performed with 0.5 mM succinyl-CoA.
Table 2: Activity with Analogs of Succinate
| Substrate (1 mM) | Relative Activity (%) |
| Succinate | 100 |
| Maleate | 30 |
| Methylsuccinate | 10 |
| Fumarate | 0 |
| Malonate | 0 |
| Glutarate | 0 |
Assays were performed with 0.25 mM (racemic)-benzylsuccinyl-CoA.
Metabolic Pathway Context
Succinyl-CoA:(R)-benzylsuccinate CoA-transferase catalyzes the second step in the anaerobic degradation of toluene. This pathway is initiated by the addition of fumarate to the methyl group of toluene, a reaction catalyzed by benzylsuccinate synthase. The resulting (R)-benzylsuccinate is then activated to its CoA thioester by the CoA-transferase, enabling its subsequent β-oxidation to benzoyl-CoA and succinyl-CoA.
Caption: Anaerobic toluene degradation pathway.
Experimental Protocols
Enzyme Assays
Two primary continuous enzyme assays are utilized to measure the activity of succinyl-CoA:(R)-benzylsuccinate CoA-transferase.
6.1.1. Forward Reaction: Coupled Photometric Assay
This assay measures the formation of succinate by coupling its oxidation to the reduction of a dye by succinate dehydrogenase.
-
Principle: The succinate produced is oxidized by succinate dehydrogenase, with the electrons being transferred to an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), leading to a measurable decrease in absorbance.
-
Reaction Mixture (1 ml):
-
100 mM MOPS buffer (pH 7.2)
-
5 mM MgCl2
-
0.2 mM (R)-benzylsuccinate
-
0.2 mM succinyl-CoA
-
0.1 mM DCPIP
-
Partially purified succinate dehydrogenase from T. aromatica
-
-
Procedure:
-
The reaction is started by the addition of succinyl-CoA.
-
The decrease in absorbance at 600 nm is monitored spectrophotometrically.
-
Caption: Workflow for the coupled photometric forward assay.
6.1.2. Reverse Reaction: Coupled Luminometric Assay
This assay measures the formation of succinyl-CoA from succinate and (R)-2-benzylsuccinyl-CoA.
-
Principle: The ATP formed from the succinate-CoA ligase-catalyzed reaction of succinyl-CoA, ADP, and Pi is quantified using a luciferase-based system.
-
Reaction Mixture (0.5 ml):
-
100 mM Tris-HCl buffer (pH 8.0)
-
10 mM MgCl2
-
1 mM succinate
-
0.25 mM (racemic)-benzylsuccinyl-CoA
-
0.2 mM ADP
-
0.2 mM Pi
-
ATP monitoring kit (containing luciferase and luciferin)
-
Partially purified succinate-CoA ligase from T. aromatica
-
-
Procedure:
-
The reaction is initiated by adding the CoA-transferase.
-
The light emission is measured in a luminometer.
-
HPLC Analysis of Reaction Products
High-performance liquid chromatography (HPLC) is used to identify and quantify the CoA thioesters formed.
-
Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile in a phosphate-acetate buffer (pH 4.5).
-
Detection: UV absorbance at 260 nm.
-
-
Procedure:
-
Enzymatic reactions are stopped by the addition of acid.
-
Precipitated protein is removed by centrifugation.
-
The supernatant is analyzed by HPLC.
-
Conclusion
Succinyl-CoA:(R)-benzylsuccinate CoA-transferase is a well-characterized enzyme with distinct molecular and catalytic properties that differentiate it from other CoA-transferases. Its high substrate specificity and ternary-complex mechanism are key features. The detailed biochemical data and experimental protocols presented in this guide provide a solid foundation for further research into the anaerobic degradation of aromatic compounds and for potential applications in bioremediation and biocatalysis. The unique characteristics of this enzyme may also present opportunities for the development of specific inhibitors, which could be valuable tools in studying microbial metabolism or as potential antimicrobial agents.
References
- 1. Succinyl-CoA:(R)-benzylsuccinate CoA-transferase: an enzyme of the anaerobic toluene catabolic pathway in denitrifying bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Succinyl-CoA:(R)-Benzylsuccinate CoA-Transferase: an Enzyme of the Anaerobic Toluene Catabolic Pathway in Denitrifying Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ENZYME - 2.8.3.15 succinyl-CoA:(R)-benzylsuccinate CoA-transferase [enzyme.expasy.org]
An In-depth Technical Guide to the Mechanism of Benzylsuccinate Synthase
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the enzymatic mechanism of Benzylsuccinate Synthase (BSS), a key enzyme in the anaerobic degradation of toluene. It details the enzyme's structure, the radical-based catalytic cycle, kinetic data, and the experimental protocols used to elucidate its function.
Introduction: The Challenge of Anaerobic Hydrocarbon Degradation
For many years, hydrocarbons were considered inert under anaerobic conditions. However, the discovery of a unique biochemical pathway for toluene degradation revealed a novel enzymatic strategy for activating the chemically stable methyl group of toluene.[1] The central enzyme in this pathway is Benzylsuccinate Synthase (BSS, EC 4.1.99.11), which catalyzes the addition of toluene to fumarate, forming (R)-benzylsuccinate.[1][2][3] This reaction is the first and committing step in the anaerobic metabolism of toluene in many denitrifying and sulfate-reducing bacteria, such as Thauera aromatica.[2]
BSS belongs to the glycyl radical enzyme (GRE) superfamily, a group of enzymes that utilize a protein-based radical to catalyze chemically challenging reactions. Understanding the intricate mechanism of BSS not only provides insight into microbial metabolism in anoxic environments but also offers a template for novel biocatalytic applications.
Enzyme Architecture: A Multi-Subunit Complex
Benzylsuccinate synthase is a complex heterohexameric protein, typically with an (αβγ)₂ composition. Each component plays a critical role in the enzyme's structure and function.
-
α-Subunit (approx. 100 kDa): This is the large, catalytic subunit. It adopts a 10-stranded β/α-barrel fold, a common architecture for GREs, which houses the active site deep within its core to protect the reactive radical species. The α-subunit contains the conserved glycine residue (Gly829 in T. aromatica) that stores the radical in its resting state and the essential cysteine residue (Cys493) that participates directly in catalysis.
-
β- and γ-Subunits (approx. 6.5-8.5 kDa): These two small subunits are essential for the stability and activity of the enzyme. Each contains a [4Fe-4S] iron-sulfur cluster, although their precise function is not fully elucidated, they are believed to be crucial for the structural integrity of the complex. The β-subunit binds near the active site and appears to modulate conformational changes required for activity, while the γ-subunit binds more distally.
The Catalytic Cycle: A Radical-Based Mechanism
The reaction catalyzed by BSS is a remarkable feat of C-C bond formation between two unreactive substrates. The proposed mechanism proceeds through a multi-step radical-mediated process.
-
Enzyme Activation: BSS is synthesized in an inactive, non-radical form. It is post-translationally activated by a separate S-adenosylmethionine (SAM)-dependent activase, which generates the stable glycyl radical on the α-subunit through the abstraction of a hydrogen atom.
-
Radical Transfer: Upon binding of both toluene and fumarate to the active site, the reaction is initiated. The glycyl radical (Gly•), which serves as a radical storage site, abstracts a hydrogen atom from the nearby catalytic cysteine (Cys-SH), generating a highly reactive thiyl radical (Cys-S•).
-
Toluene Activation: The thiyl radical is a potent oxidant and abstracts a hydrogen atom from the methyl group of toluene. This is the rate-limiting step and results in the formation of a resonance-stabilized benzyl radical.
-
C-C Bond Formation: The newly formed benzyl radical attacks the C-C double bond of the co-substrate fumarate. This addition is highly stereospecific, with the benzyl radical adding to the re-face of the fumarate molecule. This step forms a benzylsuccinyl radical intermediate.
-
Product Formation: The benzylsuccinyl radical intermediate abstracts a hydrogen atom back from the catalytic cysteine (Cys-SH), yielding the final product, (R)-benzylsuccinate, and regenerating the thiyl radical (Cys-S•). The thiyl radical can then restore the glycyl radical resting state, completing the catalytic cycle.
Quantitative Analysis of BSS Kinetics
Kinetic studies, particularly using isotope labeling, have been instrumental in probing the BSS mechanism. The measurement of kinetic isotope effects (KIEs) by comparing the reaction rates of normal toluene with deuterated toluene (d₈-toluene) confirms that the abstraction of a hydrogen atom from the methyl group is the rate-limiting step.
| Parameter | Value | Substrate | Method | Source |
| kcat (estimated) | 0.52 s⁻¹ | Toluene | Theoretical Calculation | |
| (VK)D | 3.7 ± 0.3 | Toluene vs. d₈-Toluene | Competitive | |
| Vmax KIE | 2.1 ± 0.1 | Toluene vs. d₈-Toluene | Direct |
Table 1: Summary of quantitative data for the Benzylsuccinate Synthase reaction.
Experimental Methodologies
The extreme oxygen sensitivity of the glycyl radical in BSS makes its study challenging, requiring strictly anoxic experimental conditions.
Protocol: In Vitro BSS Activity Assay
This protocol is adapted from methodologies used to measure BSS activity in cell-free extracts.
-
Preparation: All buffers and solutions must be prepared anaerobically. The assay is performed in an anaerobic chamber or using sealed vials with an inert gas atmosphere (e.g., N₂).
-
Reaction Mixture: A typical reaction mixture (1 mL total volume) is assembled in a sealed vial under anaerobic conditions.
-
Cell-free extract from toluene-grown bacteria (e.g., Aromatoleum sp.) containing active BSS (e.g., 0.2 mL, ~39 mg/mL protein).
-
Anaerobic buffer (e.g., 0.73 mL of 20 mM TEA/HCl, pH 7.8).
-
Sodium fumarate (50 µL of a 100 mM aqueous solution to a final concentration of 5 mM).
-
-
Incubation: The mixture is pre-incubated at a controlled temperature (e.g., 30°C) for several minutes to allow for temperature equilibration.
-
Initiation: The reaction is initiated by adding the toluene substrate (e.g., ~8 µL of a ~360 mM stock solution in isopropanol to a final concentration of 3 mM).
-
Time Points and Quenching: At specific time intervals (e.g., 0, 5, 10, 15, 20 min), aliquots (e.g., 150 µL) are removed and the reaction is immediately stopped (quenched) by the addition of an equal volume of a solvent like acetonitrile or by acidification.
-
Analysis: After quenching, the samples are centrifuged to remove protein. The supernatant is extracted and derivatized for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to quantify the formation of benzylsuccinate.
Protocol: Hydrogen/Deuterium (H/D) Exchange Experiments
These experiments are crucial for understanding the reversibility of the hydrogen abstraction steps.
-
Forward Exchange: The standard assay is performed using deuterated toluene (d₈-toluene) in a standard H₂O buffer. The resulting benzylsuccinate product is analyzed by mass spectrometry to detect any exchange of deuterium for hydrogen, which provides evidence for the reversibility of the initial H-atom abstraction.
-
Reverse Exchange: The assay is performed with unlabeled toluene and fumarate (or with benzylsuccinate as the starting material) in a buffer prepared with heavy water (D₂O). The incorporation of deuterium into the product indicates that protons from the solvent can exchange with hydrogen atoms at the active site, likely via the cysteine residue.
Conclusion and Future Outlook
The mechanism of benzylsuccinate synthase is a paradigm for the enzymatic activation of inert C-H bonds in anaerobic environments. Its reliance on a complex multi-subunit architecture and a sophisticated radical-based catalytic cycle highlights a powerful strategy evolved by microorganisms. The high stereospecificity and unique C-C bond-forming capability make BSS and related fumarate-adding enzymes attractive targets for research in bioremediation and industrial biocatalysis. Future work, including advanced structural studies of reaction intermediates and detailed computational modeling, will continue to unravel the finer details of this remarkable enzyme.
References
The β-Oxidation of 2-Benzylsuccinyl-CoA: A Central Expanse in Anaerobic Toluene Degradation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The anaerobic degradation of toluene, a prevalent environmental pollutant, proceeds through a unique metabolic pathway that bears a striking resemblance to the β-oxidation of fatty acids. A key intermediate in this pathway is 2-benzylsuccinyl-CoA, the product of the initial activation of toluene. The subsequent catabolism of this compound to benzoyl-CoA and succinyl-CoA is orchestrated by a suite of enzymes encoded by the bbs (β-oxidation of benzylsuccinate) operon. This guide provides a comprehensive overview of this fascinating pathway, with a focus on the enzymatic reactions, quantitative data, and detailed experimental methodologies relevant to its study.
The Metabolic Pathway: A Modified β-Oxidation Cascade
The anaerobic degradation of toluene is initiated by the addition of a fumarate molecule to the methyl group of toluene, a reaction catalyzed by the glycyl radical enzyme benzylsuccinate synthase (BssABC), yielding (R)-benzylsuccinate.[1] This initial product is then activated to its coenzyme A thioester, (R)-2-benzylsuccinyl-CoA, by the action of a specific CoA transferase. This marks the entry point into a modified β-oxidation pathway that proceeds in four core steps: dehydrogenation, hydration, a second dehydrogenation, and thiolytic cleavage.
The complete enzymatic sequence is as follows:
-
CoA Activation: (R)-benzylsuccinate is activated to (R)-2-benzylsuccinyl-CoA by (R)-benzylsuccinate:CoA-transferase (BbsEF) , which utilizes succinyl-CoA as the CoA donor.[2]
-
First Dehydrogenation: (R)-2-benzylsuccinyl-CoA is oxidized to (E)-2-benzylidenesuccinyl-CoA by the FAD-dependent (R)-2-benzylsuccinyl-CoA dehydrogenase (BbsG) .[3][4]
-
Hydration: The double bond of (E)-2-benzylidenesuccinyl-CoA is hydrated to form (S,R)-2-(α-hydroxybenzyl)succinyl-CoA, a reaction catalyzed by (E)-2-benzylidenesuccinyl-CoA hydratase (BbsH) .[5]
-
Second Dehydrogenation: The hydroxyl group of (S,R)-2-(α-hydroxybenzyl)succinyl-CoA is oxidized to a keto group, yielding (S)-2-benzoylsuccinyl-CoA. This step is catalyzed by the NAD⁺-dependent (S,R)-2-(α-hydroxybenzyl)succinyl-CoA dehydrogenase (BbsCD) .
-
Thiolytic Cleavage: Finally, (S)-2-benzoylsuccinyl-CoA is cleaved by (S)-2-benzoylsuccinyl-CoA thiolase (BbsAB) in a CoA-dependent reaction to produce benzoyl-CoA and succinyl-CoA.
Benzoyl-CoA then enters a central anaerobic benzoyl-CoA degradation pathway, while succinyl-CoA can be regenerated and utilized in other metabolic processes, including the initial activation of benzylsuccinate.
Signaling Pathway Diagram
Caption: The β-oxidation pathway for this compound.
Quantitative Data on Pathway Enzymes
The kinetic parameters of the enzymes involved in the β-oxidation of this compound are crucial for understanding the flux through this pathway and for potential biotechnological applications. While comprehensive kinetic data for all enzymes are not available, studies on the enzymes from Thauera aromatica and Azoarcus tolulyticus have provided some key insights.
| Enzyme | Substrate | Km (µM) | Vmax (µmol·min-1·mg-1) | kcat (s-1) | Notes | Reference |
| (R)-2-Benzylsuccinyl-CoA Dehydrogenase (BbsG) | (R)-Benzylsuccinyl-CoA | 110 ± 10 | - | - | From Thauera aromatica. Inhibited by (S)-benzylsuccinyl-CoA. | |
| (S)-2-Benzoylsuccinyl-CoA Thiolase (BbsAB) | Benzoyl-CoA & Succinyl-CoA (reverse reaction) | - | - | - | Activity is dependent on the presence of both BbsA and BbsB subunits. |
Data for BbsH and BbsCD are currently not well characterized in the literature.
Experimental Protocols
The study of the this compound β-oxidation pathway requires specialized techniques for the anaerobic cultivation of microorganisms and for the purification and characterization of the oxygen-sensitive enzymes involved.
Anaerobic Cultivation of Thauera aromatica K172
Thauera aromatica K172 is a model organism for studying the anaerobic degradation of toluene. The following protocol outlines its cultivation under denitrifying conditions.
Medium Preparation:
-
Prepare a mineral salt medium containing essential nutrients and trace elements.
-
Add benzoate (5 mM) as the carbon source and potassium nitrate (20 mM) as the electron acceptor.
-
The medium should be prepared under anoxic conditions by boiling and cooling under a stream of N₂/CO₂ gas.
-
Dispense the medium into serum flasks, seal with butyl rubber stoppers, and autoclave.
Cultivation:
-
Inoculate the medium with a culture of Thauera aromatica K172.
-
Incubate at 30°C with gentle shaking.
-
Monitor growth by measuring the optical density at 600 nm.
-
Harvest cells in the late exponential phase for enzyme assays or protein purification.
Purification of Recombinant His-tagged Bbs Enzymes from E. coli
The bbs genes can be cloned into expression vectors with a polyhistidine (His)-tag to facilitate purification.
Cell Lysis:
-
Resuspend the E. coli cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) containing lysozyme and DNase.
-
Incubate on ice to allow for enzymatic lysis.
-
Further disrupt the cells by sonication.
-
Clarify the lysate by centrifugation to remove cell debris.
Affinity Chromatography:
-
Equilibrate a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged Bbs enzyme with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Analyze the purified protein by SDS-PAGE.
Enzyme Assay for (R)-2-Benzylsuccinyl-CoA Dehydrogenase (BbsG)
The activity of BbsG can be measured spectrophotometrically by following the reduction of an artificial electron acceptor.
Reaction Mixture:
-
Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
(R)-Benzylsuccinyl-CoA (substrate)
-
Artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)
-
Phenazine methosulfate (PMS) as an intermediate electron carrier
Procedure:
-
Add the buffer, DCPIP, and PMS to a cuvette and measure the baseline absorbance at the appropriate wavelength (e.g., 600 nm for DCPIP).
-
Initiate the reaction by adding the purified BbsG enzyme.
-
Monitor the decrease in absorbance over time as DCPIP is reduced.
-
Calculate the enzyme activity based on the rate of absorbance change and the extinction coefficient of the electron acceptor.
HPLC Analysis of CoA Thioesters
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of CoA thioesters.
Sample Preparation:
-
Quench metabolic activity in bacterial cultures rapidly, for example, by adding perchloric acid.
-
Extract the CoA thioesters from the cell pellet.
-
Neutralize and filter the extract before injection.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Detection: UV detection at 260 nm (the absorbance maximum of the adenine ring of CoA) is standard. For increased specificity and sensitivity, coupling the HPLC to a mass spectrometer (LC-MS) is recommended.
Experimental Workflow Diagram
Caption: A typical experimental workflow for studying the this compound pathway.
Logical Relationships and Broader Context
The β-oxidation of this compound is intricately linked to the central metabolism of the host organism. The products of this pathway, benzoyl-CoA and succinyl-CoA, are key metabolic intermediates that connect the degradation of toluene to other essential cellular processes.
Caption: The integration of the this compound pathway with central metabolism.
The study of this pathway is not only fundamental to our understanding of microbial bioremediation of aromatic hydrocarbons but also holds potential for applications in synthetic biology and biocatalysis. The enzymes of the bbs operon could be harnessed for the production of valuable chemical synthons from aromatic precursors. Furthermore, a detailed understanding of the enzymatic mechanisms and their regulation could inform the development of novel strategies to enhance the bioremediation of toluene-contaminated environments. The unique biochemistry of this modified β-oxidation pathway continues to be an exciting area of research with implications for both environmental science and biotechnology.
References
- 1. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Succinyl-CoA:(R)-benzylsuccinate CoA-transferase: an enzyme of the anaerobic toluene catabolic pathway in denitrifying bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (R)-Benzylsuccinyl-CoA dehydrogenase of Thauera aromatica, an enzyme of the anaerobic toluene catabolic pathway. (2002) | Christina Leutwein | 49 Citations [scispace.com]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Regulation of the bss and bbs Gene Operons
For Researchers, Scientists, and Drug Development Professionals
Core Summary
The anaerobic degradation of toluene and related aromatic compounds is a critical biochemical pathway in various bacteria, with significant implications for bioremediation and industrial biotechnology. Central to this process are the bss (benzylsuccinate synthase) and bbs (β-oxidation of benzylsuccinate) gene operons. The bss operon is responsible for the initial activation of toluene via its addition to fumarate, forming benzylsuccinate. Subsequently, the enzymes encoded by the bbs operon catalyze the β-oxidation of benzylsuccinate to benzoyl-CoA, a central intermediate in anaerobic aromatic metabolism. The expression of these operons is tightly regulated in response to environmental cues, primarily the presence of the substrate and the availability of oxygen. This guide provides a detailed technical overview of the regulatory mechanisms governing the bss and bbs operons, with a focus on the well-characterized systems in Azoarcus sp. CIB and Thauera aromatica.
Transcriptional Organization and Regulation
The bss and bbs genes are typically organized into distinct operons. In Azoarcus sp. CIB, these operons are transcribed convergently from the promoters PbssD and PbbsA, respectively[1]. The expression of both operons is inducible by toluene and m-xylene under anaerobic conditions[1].
The primary regulatory mechanism involves a two-component system (TCS). In Azoarcus sp. CIB, this system is encoded by the adjacent tdiSR operon, which is itself autoregulated[1]. The TdiS protein is a sensor histidine kinase, and TdiR is a response regulator that acts as a transcriptional activator[1]. A homologous system, TutC-TutB, is responsible for the regulation of toluene degradation in Thauera aromatica.
A key finding in the regulation of these operons is that the direct inducer is not toluene itself, but rather the product of the initial activation step, benzylsuccinate, or its methylated derivative in the case of m-xylene degradation[1]. This indicates a product-inducible system where the cell commits to the metabolic pathway only after the initial, energetically demanding activation of the inert hydrocarbon has occurred.
Furthermore, the expression of the bss and bbs operons is subject to global regulatory networks, including catabolite repression and oxygen control. The presence of more favorable carbon sources can repress the transcription of these operons, ensuring metabolic efficiency. The anaerobic nature of the pathway is reflected in the repression of gene expression in the presence of oxygen.
Quantitative Data on Gene Expression
| Organism | Regulatory System | Inducer(s) | Repressor(s) | Observed Effect on bss/bbs Expression | Reference(s) |
| Azoarcus sp. CIB | TdiS-TdiR | Benzylsuccinate, (3-methyl)benzylsuccinate | Oxygen, Preferred Carbon Sources | Induction in the presence of inducers under anaerobic conditions. Repression by oxygen and catabolite repression. | |
| Thauera aromatica | TutC-TutB | Toluene (likely converted to an intermediate inducer) | Oxygen | Induction in the presence of toluene under anaerobic conditions. |
Signaling Pathways and Regulatory Logic
The regulation of the bss and bbs operons by the TdiS-TdiR two-component system can be visualized as a signal transduction cascade.
In the absence of the inducer, the sensor kinase TdiS is in an inactive state. Upon binding of benzylsuccinate or a related molecule to the sensor domain of TdiS, the kinase undergoes a conformational change that triggers its autophosphorylation. The phosphate group is then transferred to the response regulator, TdiR. Phosphorylated TdiR (TdiR-P) is the active form of the transcription factor, which then binds to specific operator sequences within the PbssD, PbbsA, and its own PtdiS promoters, leading to the activation of transcription.
Experimental Protocols
Cloning, Expression, and Purification of TdiR and TdiS
Objective: To obtain purified TdiR and TdiS proteins for use in in vitro assays such as EMSA and DNase I footprinting.
Methodology:
-
Gene Amplification and Cloning: The tdiR and tdiS genes are amplified from Azoarcus sp. CIB genomic DNA using PCR with primers containing appropriate restriction sites. The PCR products are then ligated into an expression vector, such as a pET vector with a His-tag, for subsequent purification.
-
Protein Expression: The expression plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by the addition of IPTG to the culture medium.
-
Cell Lysis and Protein Purification:
-
For the soluble response regulator TdiR, cells are harvested, resuspended in a lysis buffer, and lysed by sonication or French press. The soluble fraction containing the His-tagged TdiR is then purified using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin.
-
For the membrane-bound sensor kinase TdiS, the cell membrane fraction is isolated by ultracentrifugation. The membrane proteins are then solubilized using detergents (e.g., DDM) and the His-tagged TdiS is purified by IMAC.
-
Electrophoretic Mobility Shift Assay (EMSA)
Objective: To qualitatively and quantitatively assess the binding of the TdiR response regulator to the promoter regions of the bss and bbs operons.
Methodology:
-
Probe Preparation: DNA fragments corresponding to the promoter regions of interest (PbssD and PbbsA) are generated by PCR. One of the primers is labeled with a detectable marker, such as a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reaction: The labeled DNA probe is incubated with varying concentrations of purified TdiR protein in a binding buffer containing non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.
-
Electrophoresis: The binding reactions are loaded onto a native polyacrylamide gel and subjected to electrophoresis. The protein-DNA complexes will migrate slower than the free DNA probe, resulting in a "shifted" band.
-
Detection: The positions of the labeled DNA are visualized by autoradiography (for radioactive probes) or fluorescence imaging. The intensity of the shifted and free bands can be quantified to determine the binding affinity (Kd).
DNase I Footprinting Assay
Objective: To determine the specific DNA sequence within the promoter regions that is bound by the TdiR protein.
Methodology:
-
Probe Preparation: A DNA fragment containing the promoter of interest is labeled at one end.
-
Binding Reaction: The end-labeled probe is incubated with the purified TdiR protein to allow complex formation.
-
DNase I Digestion: A low concentration of DNase I is added to the reaction to randomly cleave the DNA backbone. The regions of DNA bound by TdiR will be protected from cleavage.
-
Analysis: The DNA fragments are denatured and separated by size on a sequencing gel. The protected region, or "footprint," will appear as a gap in the ladder of DNA fragments compared to a control reaction without the TdiR protein.
Quantitative Real-Time RT-PCR (RT-qPCR)
Objective: To quantify the relative expression levels of the bssA and bbsA genes under different growth conditions (e.g., with and without inducer, in the presence of different carbon sources).
Methodology:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from bacterial cells grown under the desired conditions. The RNA is then treated with DNase I to remove any contaminating genomic DNA, and cDNA is synthesized using reverse transcriptase and random primers or gene-specific primers.
-
Real-Time PCR: The cDNA is used as a template for real-time PCR with primers specific for the bssA and bbsA genes, as well as a housekeeping gene for normalization (e.g., 16S rRNA). The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, where the expression level in the experimental condition is normalized to the housekeeping gene and compared to a control condition.
Conclusion
The regulation of the bss and bbs operons is a sophisticated process that allows bacteria to efficiently utilize toluene and related compounds as carbon and energy sources in anaerobic environments. The TdiS-TdiR and TutC-TutB two-component systems play a central role in sensing the metabolic intermediate benzylsuccinate and activating gene expression. This product-inducible system, coupled with global regulatory mechanisms like catabolite repression and oxygen sensing, ensures that the energetically expensive degradation pathway is only activated when necessary and beneficial for the cell. A thorough understanding of these regulatory networks, facilitated by the experimental approaches outlined in this guide, is crucial for harnessing the full potential of these microorganisms in bioremediation and biocatalysis. Further research to obtain more detailed quantitative data on protein-DNA interactions and in vivo gene expression dynamics will provide a more complete picture of this intricate regulatory system.
References
Alternative Substrates for Benzylsuccinate Synthase: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzylsuccinate synthase (BSS) is a key enzyme in the anaerobic degradation of toluene and other alkylated aromatic compounds. As a member of the glycyl radical enzyme (GRE) family, BSS catalyzes the remarkable addition of the methyl group of toluene to a fumarate co-substrate, forming benzylsuccinate.[1] This initial activation step is crucial for the subsequent metabolism of these otherwise inert hydrocarbons. The substrate specificity of BSS is not strictly limited to toluene, and the enzyme has been shown to accept a range of alternative substrates. This technical guide provides a comprehensive overview of the alternative substrates for BSS, presenting quantitative data on enzyme activity, detailed experimental protocols for key assays, and visualizations of the catalytic mechanism and relevant metabolic pathways. This information is of significant value to researchers in the fields of enzymology, metabolic engineering, and drug development, particularly for applications in bioremediation and the synthesis of novel chemical entities.
Data Presentation: Quantitative Analysis of Benzylsuccinate Synthase Activity with Alternative Substrates
The catalytic efficiency of benzylsuccinate synthase with various aromatic substrates has been investigated, particularly with wild-type enzymes from different bacterial strains and with engineered variants. The following tables summarize the available quantitative data on the specific activities of BSS with a range of alternative substrates.
Table 1: Specific Activities of Wild-Type and Mutant Benzylsuccinate Synthase (BSS) from Thauera aromatica with Various Aromatic Substrates
| Substrate | BSS Variant | Specific Activity (nmol min⁻¹ mg⁻¹) | Reference |
| Toluene | Wild-type | 8.3 ± 0.8 | [2] |
| I617V | 3.1 ± 0.3 | [2] | |
| I620V | 4.9 ± 0.5 | [2] | |
| I617V/I620V | 2.9 ± 0.3 | [2] | |
| m-Cresol | Wild-type | 7.9 ± 0.8 | |
| I617V | 3.0 ± 0.3 | ||
| I620V | 4.5 ± 0.5 | ||
| I617V/I620V | 2.8 ± 0.3 | ||
| o-Cresol | Wild-type | 2.1 ± 0.2 | |
| I617V | 1.1 ± 0.1 | ||
| I620V | 1.9 ± 0.2 | ||
| I617V/I620V | 1.0 ± 0.1 | ||
| p-Cresol | Wild-type | 1.5 ± 0.2 | |
| I617V | 0.8 ± 0.1 | ||
| I620V | 1.2 ± 0.1 | ||
| I617V/I620V | 0.7 ± 0.1 | ||
| m-Xylene | Wild-type | Not detected | |
| I617V | 1.2 ± 0.1 | ||
| I620V | Not detected | ||
| I617V/I620V | 1.1 ± 0.1 | ||
| o-Xylene | Wild-type | Not detected | |
| I617V | Not detected | ||
| I620V | Not detected | ||
| I617V/I620V | Not detected | ||
| p-Xylene | Wild-type | Not detected | |
| I617V | Not detected | ||
| I620V | Not detected | ||
| I617V/I620V | Not detected |
Note: Comprehensive kinetic parameters such as Km and kcat for a wide range of alternative substrates are not extensively reported in the literature. The data presented here reflects specific activities measured under defined assay conditions and provides a valuable comparison of the relative conversion rates of different substrates by wild-type and mutant BSS.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of benzylsuccinate synthase and its alternative substrates.
Recombinant Expression and Purification of Active Benzylsuccinate Synthase
This protocol is adapted from Salii et al. (2021) for the recombinant production of active BSS in Azoarcus evansii.
a. Plasmid Construction and Mutagenesis:
-
A broad-host-range plasmid is constructed for the expression of the bss genes. The plasmid contains the bssCAB genes from Thauera aromatica K172 under the control of an anhydrotetracycline-inducible promoter. A Strep-tag sequence is added to the N-terminus of bssA for affinity purification.
-
A modified bssD gene, encoding the activating enzyme, is included in the expression cassette. This gene is fused to a thioredoxin gene to enhance solubility and expression.
-
Site-directed mutagenesis of the bssA gene (e.g., I617V) is performed using standard molecular biology techniques to generate BSS variants with altered substrate specificity.
b. Heterologous Expression in Azoarcus evansii:
-
The expression plasmid is introduced into A. evansii by conjugation.
-
Recombinant A. evansii cells are grown anaerobically in a suitable medium (e.g., NM/benzoate medium) supplemented with the appropriate antibiotic to an optical density (OD) of ~0.7.
-
Expression of the bss genes is induced by the addition of anhydrotetracycline (e.g., 200 µg/L).
-
The cells are incubated for a further 12 hours at 30°C to allow for protein expression.
c. Preparation of Cell-Free Extract:
-
All steps involving the handling of cells or extracts containing active BSS must be performed under strictly anaerobic conditions in a glovebox to prevent inactivation of the enzyme by oxygen.
-
Cells are harvested by centrifugation (e.g., 6000 x g for 15 minutes at 4°C).
-
The cell pellet is resuspended in an appropriate buffer (e.g., 20 mM triethanolamine (TEA)/HCl buffer, pH 7.8).
-
Cells are lysed by sonication or by using a French press.
-
The cell lysate is ultracentrifuged (e.g., 100,000 x g for 1 hour at 4°C) to remove cell debris.
-
The resulting supernatant, containing the cell-free extract with active BSS, is collected and can be used directly for activity assays or further purification.
Benzylsuccinate Synthase Activity Assay
This protocol describes a typical in vitro assay to measure the activity of BSS with toluene or alternative aromatic substrates.
a. Reaction Mixture:
-
The assay is performed in an anaerobic environment.
-
A typical reaction mixture (e.g., 1 mL final volume) contains:
-
20 mM TEA/NaOH buffer, pH 7.5
-
5 mM sodium fumarate
-
1 mM of the aromatic substrate (e.g., toluene, cresol, or xylene isomer)
-
Cell-free extract containing active BSS (e.g., 0.2 mL)
-
b. Assay Procedure:
-
The reaction is initiated by the addition of the aromatic substrate to the mixture containing the buffer, fumarate, and cell-free extract.
-
The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 15 minutes).
-
Aliquots are taken at different time points (e.g., 0, 5, 10, 15 minutes).
-
The reaction in each aliquot is stopped by the addition of an equal volume of acetonitrile or by acidification.
-
Precipitated protein is removed by centrifugation (e.g., 8000 x g for 20 minutes).
c. Product Quantification by High-Performance Liquid Chromatography (HPLC):
-
The supernatant containing the reaction products is analyzed by reverse-phase HPLC.
-
A C18 column is typically used for separation.
-
The mobile phase can be a gradient of acetonitrile in water with 0.1% formic acid.
-
The elution of the benzylsuccinate or its analog is monitored by UV detection at a suitable wavelength (e.g., 210 nm).
-
The concentration of the product is determined by comparing the peak area to a standard curve of the purified compound.
-
The specific activity is calculated as the amount of product formed per unit time per amount of total protein in the cell-free extract (e.g., nmol min⁻¹ mg⁻¹).
Product Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the identification of BSS reaction products.
a. Sample Preparation and Derivatization:
-
Following the enzyme assay, the reaction mixture is extracted with an organic solvent such as diethyl ether.
-
The organic extract is dried and the residue is derivatized to increase the volatility of the acidic products for GC-MS analysis. A common derivatization agent is diazomethane, which converts carboxylic acids to their methyl esters.
b. GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.
-
The compounds are separated on a suitable GC column (e.g., a non-polar or medium-polarity column).
-
The mass spectrometer is operated in electron ionization (EI) mode.
-
The mass spectrum of the product is obtained and compared to the mass spectrum of an authentic standard or to a spectral library for identification. The fragmentation pattern provides structural information about the molecule.
Mandatory Visualizations
Catalytic Mechanism of Benzylsuccinate Synthase
The following diagram illustrates the proposed radical-based catalytic mechanism of benzylsuccinate synthase.
Caption: Proposed catalytic mechanism of benzylsuccinate synthase.
Anaerobic Toluene Degradation Pathway
This diagram shows the central role of benzylsuccinate synthase in the anaerobic degradation of toluene and the subsequent β-oxidation of benzylsuccinate.
Caption: Anaerobic degradation pathway of toluene via benzylsuccinate.
Experimental Workflow for Screening Alternative Substrates
The following diagram outlines a general workflow for the screening and characterization of alternative substrates for benzylsuccinate synthase.
Caption: Experimental workflow for screening alternative BSS substrates.
References
The Linchpin of Anaerobic Toluene Degradation: A Technical Guide to the Glycyl Radical in Benzylsuccinate Synthase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzylsuccinate synthase (BSS), a key enzyme in the anaerobic degradation of toluene, catalyzes the addition of toluene to fumarate, a chemically challenging reaction initiated by a glycyl radical. This technical guide provides an in-depth exploration of the function of the glycyl radical in the catalytic mechanism of BSS. It consolidates quantitative data, details experimental protocols for studying this complex enzyme, and presents visual representations of the catalytic cycle and related workflows. This document serves as a comprehensive resource for researchers in microbiology, enzymology, and bioremediation, as well as for professionals in drug development interested in radical-based enzymatic mechanisms.
Introduction
The anaerobic degradation of aromatic hydrocarbons like toluene is a critical biogeochemical process, primarily carried out by diverse microorganisms.[1] Benzylsuccinate synthase (BSS) is the enzyme responsible for the initial activation of the chemically inert methyl group of toluene.[2] BSS belongs to the glycyl radical enzyme (GRE) superfamily, a group of enzymes that utilize a radical located on a glycine residue to initiate catalysis.[1][2] This radical-based mechanism allows for the circumvention of the high activation energy barrier associated with breaking the C-H bond of toluene's methyl group.[1]
BSS is a heterohexameric complex, typically composed of α, β, and γ subunits (α2β2γ2). The catalytic α-subunit harbors the glycyl radical and the active site. The smaller β and γ subunits are thought to be involved in the enzyme's stability and activation. The generation of the glycyl radical itself is a post-translational modification catalyzed by a separate activating enzyme, a member of the radical S-adenosylmethionine (SAM) superfamily.
This guide will delve into the precise role of the glycyl radical in the multi-step catalytic cycle of BSS, present the available kinetic data, and provide detailed methodologies for the experimental investigation of this fascinating enzyme.
The Catalytic Mechanism: A Glycyl Radical-Initiated Cascade
The catalytic cycle of benzylsuccinate synthase is a prime example of intricate radical chemistry. The glycyl radical, while essential, serves as a stable "storage" radical. The catalytic cascade is initiated upon substrate binding, leading to the generation of a highly reactive thiyl radical.
The proposed mechanism unfolds in the following key steps:
-
Thiyl Radical Generation: Upon binding of both toluene and fumarate to the active site, the glycyl radical (on a conserved glycine residue, e.g., Gly829 in Thauera aromatica) abstracts a hydrogen atom from a nearby conserved cysteine residue (e.g., Cys429 in T. aromatica). This homolytic cleavage generates a highly reactive thiyl radical.
-
Hydrogen Abstraction from Toluene: The newly formed thiyl radical is a potent oxidant and abstracts a hydrogen atom from the methyl group of toluene. This step is the key to activating the otherwise inert toluene molecule, resulting in the formation of a resonance-stabilized benzyl radical.
-
Carbon-Carbon Bond Formation: The benzyl radical then attacks the double bond of the co-substrate, fumarate. This addition reaction forms a new carbon-carbon bond and generates a benzylsuccinyl radical intermediate.
-
Radical Quenching and Product Formation: The benzylsuccinyl radical intermediate abstracts a hydrogen atom from the now protonated cysteine residue, yielding the final product, (R)-benzylsuccinate, and regenerating the thiyl radical.
-
Regeneration of the Glycyl Radical: Finally, the thiyl radical abstracts a hydrogen atom from the glycine residue, returning the enzyme to its resting state with the glycyl radical ready for the next catalytic cycle.
Logical Relationship of the Catalytic Cycle
Caption: The catalytic cycle of benzylsuccinate synthase.
Quantitative Data
The kinetic characterization of benzylsuccinate synthase has been challenging due to its oxygen sensitivity and the complexity of its activation. However, studies using cell-free extracts and recombinant enzyme have provided valuable insights into its activity.
| Parameter | Substrate/Condition | Value | Organism | Reference |
| Specific Activity | Toluene | 5.6 nmol min⁻¹ (mg protein)⁻¹ | Aromatoleum toluolicum T | |
| Toluene | ~10 nmol min⁻¹ (mg protein)⁻¹ | Thauera aromatica K172 (recombinant in A. evansii) | ||
| m-Cresol | Higher than toluene | Thauera aromatica K172 (recombinant in A. evansii) | ||
| o-Cresol | Lower than toluene | Thauera aromatica K172 (recombinant in A. evansii) | ||
| p-Cresol | Lower than toluene | Thauera aromatica K172 (recombinant in A. evansii) | ||
| m-Xylene | Active (I617V mutant) | Thauera aromatica K172 (recombinant in A. evansii) | ||
| Kinetic Isotope Effect (KIE) | d8-Toluene vs Toluene | 1.7 - 2.1 | Aromatoleum sp. |
Experimental Protocols
Anaerobic Cultivation of Thauera aromatica for BSS Production
Thauera aromatica is a key organism for studying native BSS. The following provides a general protocol for its anaerobic cultivation.
Workflow for Anaerobic Cultivation
Caption: Workflow for anaerobic cultivation of Thauera aromatica.
Protocol:
-
Medium Preparation: Prepare a mineral salt medium as described for Thauera aromatica. The medium typically contains essential minerals and a buffer system.
-
Substrate Addition: Add benzoate (e.g., 5 mM) as the carbon source and nitrate (e.g., 20 mM) as the electron acceptor. Toluene is a volatile and toxic substrate, so benzoate is often used for routine cultivation, with toluene exposure used to induce BSS expression.
-
Anaerobic Conditions: Make the medium anaerobic by boiling and/or sparging with an oxygen-free gas (e.g., N₂/CO₂ mixture). Add a reducing agent like L-cysteine or sodium sulfide to lower the redox potential.
-
Inoculation and Incubation: Inoculate the medium with a fresh culture of T. aromatica under anaerobic conditions. Incubate the culture at 30°C.
-
Induction of BSS Expression: For high-level BSS expression, cells grown on a non-inducing substrate like benzoate can be transferred to a medium containing toluene. The bss operon is induced by toluene.
-
Cell Harvesting: Harvest the cells in the late exponential growth phase by centrifugation under anaerobic conditions. The cell pellet can be stored at -80°C until use.
Purification of Recombinant Benzylsuccinate Synthase
The following is a general protocol for the purification of His-tagged recombinant BSS expressed in E. coli. All steps must be performed under strict anaerobic conditions (e.g., in an anaerobic chamber).
Protocol:
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 5 mM β-mercaptoethanol, 1 mM PMSF). Lyse the cells by sonication or using a French press.
-
Clarification: Centrifuge the cell lysate at high speed (e.g., 100,000 x g for 1 hour at 4°C) to remove cell debris and insoluble proteins.
-
Affinity Chromatography: Load the supernatant onto a Ni-NTA agarose column pre-equilibrated with lysis buffer.
-
Washing: Wash the column extensively with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged BSS from the column using an elution buffer with a high concentration of imidazole (e.g., 100-250 mM).
-
Buffer Exchange: Dialyze the eluted protein against a storage buffer (e.g., 25 mM Tris-HCl pH 8.0, 300 mM NaCl) to remove imidazole and concentrate the protein if necessary. Store the purified enzyme at -80°C under an inert atmosphere.
Benzylsuccinate Synthase Activity Assay
This assay measures the formation of benzylsuccinate from toluene and fumarate.
Protocol:
-
Reaction Mixture Preparation: In an anaerobic environment, prepare a reaction mixture in a suitable buffer (e.g., 20 mM TEA/HCl, pH 7.8). The mixture should contain the cell-free extract or purified enzyme.
-
Substrate Addition: Add sodium fumarate to a final concentration of 5 mM.
-
Pre-incubation: Incubate the mixture for a few minutes at the desired temperature (e.g., 30°C) to allow for temperature equilibration.
-
Initiation of Reaction: Start the reaction by adding toluene (e.g., dissolved in isopropanol to a final concentration of 3 mM).
-
Time Points and Quenching: Take aliquots at different time points and quench the reaction by adding an equal volume of a solvent like acetonitrile.
-
Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant for the formation of benzylsuccinate using HPLC-DAD or LC-MS.
Deuterium Exchange Experiments
Deuterium exchange experiments are powerful tools to probe the mechanism of hydrogen transfer in the BSS reaction.
Protocol for H/D Exchange in Benzylsuccinate:
-
Reaction Setup: Prepare a reaction mixture containing cell-free extract in a buffer prepared with a mixture of H₂O and D₂O.
-
Substrate Addition: Add racemic benzylsuccinate to the reaction mixture.
-
Incubation: Incubate the mixture at 30°C.
-
Analysis: At various time points, take aliquots and analyze the isotopic composition of benzylsuccinate by LC-MS to monitor the incorporation of deuterium.
Protocol for D/H Exchange with d₈-Toluene:
-
Reaction Setup: Prepare a standard BSS activity assay mixture in H₂O-based buffer.
-
Substrate Addition: Initiate the reaction with deuterated toluene (d₈-toluene).
-
Analysis: Analyze the benzylsuccinate product by LC-MS to determine the extent of deuterium loss and hydrogen incorporation.
Workflow for Deuterium Exchange Experiment
Caption: Workflow for deuterium exchange experiments.
Conclusion
The glycyl radical of benzylsuccinate synthase is a fascinating and crucial component of a complex catalytic machinery that enables the anaerobic degradation of the environmental pollutant toluene. Its primary role is to initiate a radical cascade by generating a highly reactive thiyl radical, which is responsible for the activation of the inert methyl group of toluene. The intricate interplay of radical species, precise substrate positioning, and conformational changes within the enzyme active site highlights the elegance and efficiency of biological radical catalysis. The experimental protocols and data presented in this guide provide a solid foundation for further research into this important enzyme, with potential applications in bioremediation and the development of novel biocatalysts. The continued study of BSS and other glycyl radical enzymes will undoubtedly uncover further secrets of nature's ability to perform challenging chemical transformations.
References
Methodological & Application
Application Notes and Protocols: Enzymatic Synthesis of 2-(R)-Benzylsuccinyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview and experimental protocols for the two-step enzymatic synthesis of 2-(R)-benzylsuccinyl-CoA. This pathway is crucial in the anaerobic metabolism of toluene by various bacteria and offers a highly specific route for producing the target CoA-thioester. The synthesis begins with the formation of (R)-benzylsuccinate from toluene and fumarate, catalyzed by the glycyl radical enzyme Benzylsuccinate Synthase (BSS). Subsequently, the intermediate is activated to 2-(R)-benzylsuccinyl-CoA by Succinyl-CoA:(R)-benzylsuccinate CoA-transferase (BbsEF). These application notes include quantitative data, detailed protocols for enzyme assays and product analysis, and visualizations of the metabolic pathway and experimental workflow.
Enzymatic Pathway Overview
The synthesis of 2-(R)-benzylsuccinyl-CoA from toluene is a two-step process mediated by two distinct enzymes primarily found in anaerobic bacteria like Thauera aromatica.[1][2]
-
Step 1: (R)-Benzylsuccinate Formation
-
Enzyme: Benzylsuccinate Synthase (BSS), a glycyl radical enzyme.[3][4][5]
-
Reaction: Catalyzes the stereospecific addition of the methyl group of toluene to the double bond of fumarate.
-
Substrates: Toluene, Fumarate.
-
Product: (R)-Benzylsuccinate.
-
Cofactors/Conditions: Requires strict anaerobic conditions as the glycyl radical is irreversibly inactivated by oxygen. The enzyme is activated by a separate S-adenosylmethionine (AdoMet)-dependent activating enzyme.
-
-
Step 2: 2-(R)-Benzylsuccinyl-CoA Formation
-
Enzyme: Succinyl-CoA:(R)-benzylsuccinate CoA-transferase (also known as BbsEF).
-
Reaction: Catalyzes the transfer of Coenzyme A from succinyl-CoA to (R)-benzylsuccinate. This reaction is reversible and highly specific for the (R)-enantiomer.
-
Substrates: (R)-Benzylsuccinate, Succinyl-CoA.
-
Products: 2-(R)-Benzylsuccinyl-CoA, Succinate.
-
The overall pathway is visualized in the diagram below.
Quantitative Data Summary
The specific activities of the key enzymes involved in this pathway have been characterized in cell extracts from toluene-grown bacteria. This data is essential for designing and optimizing the synthesis protocols.
Table 1: Specific Activities of Benzylsuccinate Synthase (BSS)
| Enzyme Source | Substrates | Specific Activity (nmol·min⁻¹·mg⁻¹ protein) | Reference |
|---|---|---|---|
| Thauera aromatica (cell extract) | Toluene, Fumarate | 19 | |
| Azoarcus sp. strain T (cell extract) | Toluene, Fumarate | 17 |
| Recombinant A. evansii (cell extract) | Toluene, Fumarate | 5.6 | |
Table 2: Specific Activities of Succinyl-CoA:(R)-benzylsuccinate CoA-transferase (BbsEF)
| Enzyme Source | Reaction Direction | Specific Activity (nmol·min⁻¹·mg⁻¹ protein) | Reference |
|---|---|---|---|
| Thauera aromatica (cell extract) | Forward (CoA transfer to benzylsuccinate) | 15 ± 5 | |
| Thauera aromatica (cell extract) | Reverse (CoA transfer to succinate) | 25 ± 5 | |
| Purified from T. aromatica | Forward (with (R)-benzylsuccinate) | 320 ± 50 |
| Purified from T. aromatica | Forward (with (S)-benzylsuccinate) | No reaction observed | |
Detailed Experimental Protocols
All procedures involving active BSS must be performed under strictly anaerobic conditions (e.g., inside an anaerobic glovebox) to prevent irreversible inactivation by oxygen.
Protocol 1: Preparation of Anaerobic Cell-Free Extract
This protocol is designed to obtain active enzymes from toluene-induced bacterial cultures, such as Thauera aromatica or a recombinant host.
-
Cell Culture: Grow the selected bacterial strain (e.g., T. aromatica) anaerobically in a suitable medium with toluene as the sole carbon source to induce the expression of BSS and BbsEF genes. For recombinant strains, grow under appropriate anaerobic conditions and induce gene expression as required (e.g., with anhydrotetracycline).
-
Harvesting: Harvest cells during the late exponential growth phase by centrifugation (e.g., 6,000 x g for 15 min at 4°C).
-
Washing: Wash the cell pellet twice with an anaerobic, ice-cold buffer (e.g., 20 mM Triethanolamine-HCl (TEA-HCl), pH 7.8).
-
Cell Lysis: Resuspend the cell pellet in the same anaerobic buffer. Lyse the cells using a French press or sonication on ice. All steps must be performed inside an anaerobic chamber.
-
Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g for 1 hour at 4°C) to remove cell debris and membranes.
-
Extract Collection: Carefully collect the supernatant (cell-free extract) in a sealed, anaerobic vial. Determine the protein concentration using a standard method (e.g., Bradford assay). The extract can be used immediately or flash-frozen in liquid nitrogen and stored at -80°C.
Protocol 2: Enzymatic Synthesis & Analysis of (R)-Benzylsuccinate (Step 1)
This protocol describes an in vitro assay using cell-free extract to produce (R)-benzylsuccinate.
-
Reaction Mixture Preparation: In an anaerobic vial, prepare the reaction buffer. A typical 1 mL reaction contains:
-
730 µL of 20 mM TEA-HCl buffer, pH 7.8.
-
50 µL of 100 mM sodium fumarate (final concentration: 5 mM).
-
200 µL of cell-free extract (protein concentration ~5-15 mg/mL).
-
-
Pre-incubation: Incubate the mixture for 2 minutes at 30°C to equilibrate the temperature.
-
Initiation: Start the reaction by adding toluene. For example, add 8.2 µL of a 365 mM stock solution of toluene in isopropanol to achieve a final concentration of 3 mM.
-
Incubation: Incubate the reaction at 30°C. Collect samples at various time points (e.g., 0, 5, 10, 15, and 20 minutes).
-
Termination: Stop the reaction in each sample by adding an equal volume of acetonitrile or by acidification (e.g., adding 100 µL of 1 M NaHSO₄ to a 1 mL sample). Centrifuge to precipitate the proteins (8,000 x g, 20 min).
-
Analysis: Analyze the supernatant for benzylsuccinate formation using HPLC (see Protocol 4).
Protocol 3: Enzymatic Synthesis & Analysis of 2-(R)-Benzylsuccinyl-CoA (Step 2)
This protocol uses the product from Step 1 or commercially available (R)-benzylsuccinate to synthesize the final product.
-
Reaction Mixture Preparation: In an anaerobic vial, prepare the reaction mixture. A typical assay contains:
-
Buffer (e.g., 50 mM potassium phosphate, pH 7.0).
-
(R)-benzylsuccinate (e.g., 2 mM final concentration).
-
Succinyl-CoA (e.g., 2 mM final concentration).
-
Cell-free extract containing BbsEF (or purified enzyme).
-
-
Initiation & Incubation: Start the reaction by adding the cell-free extract or purified BbsEF. Incubate at 30°C.
-
Termination: Stop the reaction at various time points by methods compatible with CoA-thioester analysis, such as quenching with a strong acid (e.g., perchloric acid) followed by neutralization.
-
Analysis: Analyze the samples for the formation of 2-(R)-benzylsuccinyl-CoA and the consumption of succinyl-CoA using HPLC (see Protocol 4). The enzymatic product will be exclusively the 2-(R)-isomer, which can be distinguished from chemically synthesized mixtures containing the 3-benzylsuccinyl-CoA isomer.
Protocol 4: HPLC Analysis of Products
-
Instrumentation: A standard HPLC system equipped with a C18 reverse-phase column and a UV/DAD detector.
-
Analysis of Benzylsuccinate:
-
Mobile Phase: A gradient of acetonitrile in an acidic aqueous buffer (e.g., 50 mM potassium phosphate, pH 4.5).
-
Detection: Monitor at 210 nm.
-
Quantification: Use an external calibration curve with a known standard of benzylsuccinate. Chiral HPLC can be used to confirm the production of the (+) enantiomer ((R)-benzylsuccinate).
-
-
Analysis of CoA-Thioesters:
-
Mobile Phase: Similar to above, often with a specific gradient optimized for CoA-esters.
-
Detection: Monitor at 260 nm, the absorbance maximum for the adenine moiety of Coenzyme A.
-
Identification: Compare retention times with authentic standards of succinyl-CoA and, if available, 2-(R)-benzylsuccinyl-CoA. The identity of the product can be confirmed by LC-MS.
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the entire synthesis and analysis process.
Applications in Research and Drug Development
-
Metabolic Studies: This enzymatic pathway is a model system for studying glycyl radical chemistry and anaerobic hydrocarbon degradation, which are of significant environmental and biochemical interest.
-
Biocatalysis: The high stereoselectivity of BSS and BbsEF makes them attractive biocatalysts for producing chiral building blocks. 2-(R)-benzylsuccinyl-CoA and its derivatives can serve as precursors for synthesizing complex organic molecules and potential pharmaceutical agents.
-
Synthetic Biology: The genes encoding these enzymes can be incorporated into engineered microorganisms to create whole-cell biocatalysts. An artificial pathway in E. coli, running the β-oxidation pathway in reverse, has been successfully established for the production of benzylsuccinate from benzoate and succinate, demonstrating the potential for biotechnological production.
References
- 1. Succinyl-CoA:(R)-Benzylsuccinate CoA-Transferase: an Enzyme of the Anaerobic Toluene Catabolic Pathway in Denitrifying Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Succinyl-CoA:(R)-benzylsuccinate CoA-transferase: an enzyme of the anaerobic toluene catabolic pathway in denitrifying bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. New tricks for the glycyl radical enzyme family - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Purification of Succinyl-CoA:(R)-Benzylsuccinate CoA-Transferase from Thauera aromatica
For Researchers, Scientists, and Drug Development Professionals
Application Note
Succinyl-CoA:(R)-benzylsuccinate CoA-transferase (BBS), also known as benzylsuccinate CoA-transferase (BbsEF), is a key enzyme in the anaerobic degradation pathway of toluene in the denitrifying bacterium Thauera aromatica. This enzyme catalyzes the reversible transfer of coenzyme A from succinyl-CoA to (R)-benzylsuccinate, forming (R)-benzylsuccinyl-CoA and succinate. This activity is the second step in the β-oxidation of (R)-benzylsuccinate, a central pathway for the anaerobic metabolism of aromatic compounds. The purification of BBS is essential for detailed biochemical characterization, inhibitor screening, and potential applications in biocatalysis and drug development.
This document provides a detailed protocol for the purification of BBS from toluene-grown T. aromatica cells. The protocol is based on a four-step chromatographic procedure that yields a highly purified and active enzyme preparation. The enzyme consists of two subunits, BbsE (45 kDa) and BbsF (44 kDa), forming an α2β2 heterotetramer.
Data Presentation
The following table summarizes the quantitative data from a typical purification of Succinyl-CoA:(R)-benzylsuccinate CoA-transferase from Thauera aromatica.
| Purification Step | Volume (ml) | Total Protein (mg) | Total Activity (nmol/min) | Specific Activity (nmol/min/mg) | Yield (%) | Purification (n-fold) |
| Crude Extract | 280 | 11,200 | 1,120,000 | 100 | 100 | 1 |
| DEAE-Sepharose | 150 | 1,650 | 825,000 | 500 | 74 | 5 |
| Hydroxyapatite | 60 | 330 | 594,000 | 1,800 | 53 | 18 |
| Q-Sepharose | 35 | 70 | 420,000 | 6,000 | 38 | 60 |
| Gel Filtration | 5 | 5 | 150,000 | 30,000 | 13 | 300 |
Experimental Protocols
Cell Growth and Lysis
-
Cell Culture : Cultivate Thauera aromatica in a suitable medium with toluene as the sole carbon source to induce the expression of the bbs operon, which encodes for the subunits of BBS.
-
Cell Harvest : Harvest the cells in the late exponential phase by centrifugation.
-
Cell Lysis : Resuspend the cell pellet in Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors). Disrupt the cells by a suitable method such as sonication or French press.
-
Clarification : Centrifuge the cell lysate at high speed (e.g., >100,000 x g) to remove cell debris and obtain a clear crude extract.
Chromatographic Purification
All chromatographic steps should be performed at 4°C. The enzyme is stable in air, allowing for purification under aerobic conditions.[1] It is critical to use step gradients for the ion-exchange and hydroxyapatite chromatography steps, as linear salt gradients have been shown to inactivate the enzyme.[1]
a. Step 1: DEAE-Sepharose Anion Exchange Chromatography
-
Column : DEAE-Sepharose column.
-
Equilibration Buffer (Buffer A) : A suitable buffer such as 20 mM Tris-HCl, pH 7.5.
-
Loading : Load the crude extract onto the equilibrated column.
-
Wash : Wash the column with Buffer A to remove unbound proteins.
-
Elution : Elute the bound proteins using a step gradient of NaCl in Buffer A. BBS is expected to elute in the fraction containing 100-180 mM NaCl.[1]
-
Fraction Collection and Analysis : Collect fractions and assay for BBS activity using a suitable method (e.g., photometric, luminometric, or HPLC-based assay). Pool the active fractions.
b. Step 2: Hydroxyapatite Chromatography
-
Column : Hydroxyapatite column.
-
Equilibration Buffer : Buffer A.
-
Loading : Apply the pooled active fractions from the DEAE-Sepharose step to the equilibrated column.
-
Wash : Wash the column with Buffer A.
-
Elution : Elute the enzyme with a step gradient of sodium phosphate in Buffer A. BBS should elute in the 0-22 mM sodium phosphate fraction.
-
Fraction Collection and Analysis : Collect fractions, assay for activity, and pool the active fractions.
c. Step 3: Q-Sepharose Anion Exchange Chromatography
-
Column : Q-Sepharose column.
-
Equilibration Buffer : Buffer A containing 180 mM NaCl.
-
Loading : Load the pooled active fractions from the hydroxyapatite step onto the equilibrated column.
-
Wash : Wash the column with the equilibration buffer.
-
Elution : Elute BBS using a step gradient of 180-250 mM NaCl in Buffer A.
-
Fraction Collection and Analysis : Collect fractions, assay for activity, and pool the active fractions.
d. Step 4: Gel Filtration Chromatography
-
Column : Superdex 200 HR gel filtration column.
-
Equilibration Buffer : A suitable buffer for size exclusion chromatography, e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl.
-
Loading : Concentrate the pooled active fractions from the Q-Sepharose step and load onto the equilibrated column.
-
Elution : Elute the proteins with the equilibration buffer. BBS, with a native molecular weight corresponding to its α2β2 structure, will elute as a single peak.
-
Fraction Collection and Analysis : Collect fractions and analyze for purity (e.g., by SDS-PAGE) and activity. Pool the purest and most active fractions.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
References
Application Notes and Protocols for a Photometric Assay of Benzylsuccinate Synthase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzylsuccinate synthase (BSS) is a key enzyme in the anaerobic degradation of toluene and other aromatic hydrocarbons.[1] It catalyzes the addition of the methyl group of toluene to a fumarate molecule, forming (R)-benzylsuccinate.[1] This reaction is the first step in a metabolic pathway that allows various microorganisms to utilize these environmental pollutants as a source of carbon and energy. BSS is a member of the glycyl radical enzyme superfamily and is notoriously oxygen-sensitive, a critical consideration for any experimental analysis.[1] Understanding the activity of BSS is crucial for bioremediation research and for the development of novel biocatalysts. While chromatographic methods (HPLC, GC-MS) are commonly used to measure BSS activity by directly quantifying its product, a continuous photometric assay can offer advantages in terms of throughput and real-time kinetic analysis.
This document provides detailed application notes and a protocol for a continuous, coupled photometric assay to determine the activity of benzylsuccinate synthase.
Principle of the Assay
A direct photometric assay for benzylsuccinate synthase is challenging due to the lack of a chromogenic substrate or product. Therefore, a coupled-enzyme assay is employed to monitor the consumption of one of the substrates, fumarate. The assay relies on the following two enzymatic reactions that are coupled to the BSS reaction:
-
Fumarase (Fumarate Hydratase): This enzyme catalyzes the reversible hydration of fumarate to L-malate.
-
Malate Dehydrogenase (MDH): This enzyme catalyzes the oxidation of L-malate to oxaloacetate, with the concomitant reduction of NAD+ to NADH.
The BSS reaction consumes fumarate, which leads to a decrease in the substrate available for fumarase. This, in turn, reduces the rate of L-malate and subsequently NADH production. The change in the rate of NADH production can be monitored spectrophotometrically by measuring the absorbance at 340 nm. The rate of fumarate consumption by BSS is inversely proportional to the rate of increase in absorbance at 340 nm.
Alternatively, the NADH produced can be used to reduce a tetrazolium salt (e.g., MTT) to a colored formazan product, which can be measured at a specific wavelength in the visible spectrum (e.g., 565 nm).[2][3]
Data Presentation
The following table summarizes quantitative data for benzylsuccinate synthase from various sources. It is important to note that the specific activities reported in the literature are typically determined by chromatographic methods, which directly measure product formation.
| Parameter | Value | Organism | Assay Method |
| Specific Activity | 19 nmol min⁻¹ mg⁻¹ | Thauera aromatica | HPLC |
| Specific Activity | 17 nmol min⁻¹ mg⁻¹ | Azoarcus sp. strain T | HPLC |
| Km (Toluene) | ~50 µM | Thauera aromatica | HPLC |
| Km (Fumarate) | ~100 µM | Thauera aromatica | HPLC |
| Optimal pH | 7.5 | Thauera aromatica | HPLC |
| Optimal Temperature | 30 °C | Thauera aromatica | HPLC |
Experimental Protocols
Materials and Reagents
-
Benzylsuccinate synthase (BSS) containing cell-free extract or purified enzyme (handle under strictly anaerobic conditions)
-
Toluene solution (in an appropriate organic solvent, e.g., isopropanol)
-
Sodium fumarate
-
Fumarase (Fumarate hydratase, EC 4.2.1.2)
-
Malate dehydrogenase (MDH, EC 1.1.1.37)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Anaerobic buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, degassed)
-
Anaerobic cuvettes or a microplate reader in an anaerobic chamber
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Gas-tight syringes
Preparation of Reagents
-
Anaerobic Buffer: Prepare a 50 mM potassium phosphate buffer at pH 7.5. Make it anaerobic by thoroughly degassing with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.
-
Fumarate Stock Solution (100 mM): Dissolve an appropriate amount of sodium fumarate in the anaerobic buffer.
-
NAD+ Stock Solution (50 mM): Dissolve NAD+ in the anaerobic buffer.
-
Toluene Stock Solution (100 mM): Prepare a stock solution of toluene in a suitable water-miscible organic solvent like isopropanol.
-
Coupling Enzyme Mix: Prepare a mixture of fumarase (e.g., 10 U/mL) and malate dehydrogenase (e.g., 10 U/mL) in the anaerobic buffer. The optimal concentrations of the coupling enzymes should be determined empirically to ensure they are not rate-limiting.
Assay Protocol (Spectrophotometric at 340 nm)
This protocol is designed for a standard 1 mL cuvette. Adjust volumes accordingly for a microplate format. All steps must be performed under strictly anaerobic conditions.
-
Prepare the Reaction Mixture: In an anaerobic cuvette, add the following reagents in the specified order:
-
800 µL of anaerobic buffer
-
50 µL of 100 mM sodium fumarate (final concentration: 5 mM)
-
20 µL of 50 mM NAD+ (final concentration: 1 mM)
-
20 µL of the coupling enzyme mix
-
50 µL of BSS-containing cell-free extract or purified enzyme solution.
-
-
Incubate and Establish a Baseline: Seal the cuvette and mix gently by inversion. Place the cuvette in the spectrophotometer and incubate at the desired temperature (e.g., 30°C) for 5 minutes to allow the temperature to equilibrate and to record a stable baseline rate of NADH production from any endogenous malate in the cell extract.
-
Initiate the BSS Reaction: Start the reaction by adding 10 µL of the 100 mM toluene stock solution (final concentration: 1 mM) using a gas-tight syringe.
-
Monitor Absorbance: Immediately after adding toluene, mix the solution and start monitoring the change in absorbance at 340 nm over time (e.g., for 10-15 minutes).
-
Control Reactions: Perform control reactions by omitting either the BSS-containing extract or toluene to determine the background rates.
-
Calculate BSS Activity: The activity of BSS is determined by the decrease in the rate of NADH formation upon the addition of toluene. The rate of fumarate consumption can be calculated using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
Visualizations
Biochemical Reaction of Benzylsuccinate Synthase
References
Application Notes: A Cell-Free System for Studying Toluene Degradation
Application Notes and Protocols for the Detection of Glycyl Radical Enzymes in Environmental Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycyl radical enzymes (GREs) are a superfamily of enzymes crucial for anaerobic metabolism in a variety of microorganisms.[1][2][3] They catalyze chemically challenging reactions by utilizing a glycyl radical cofactor, which is installed post-translationally by a partner activating enzyme.[1][4] GREs are abundant in diverse anoxic environments, including the human gut microbiome and contaminated sediments, where they play significant roles in nutrient cycling, xenobiotic metabolism, and pathogenesis. For instance, microbial GREs in the human gut are linked to the production of metabolites associated with cardiovascular disease and other health conditions. The detection and characterization of GREs in environmental samples are therefore of great interest for understanding microbial ecology, discovering novel biocatalysts, and identifying potential therapeutic targets.
These application notes provide detailed protocols for several key methods for detecting and characterizing GREs in complex environmental samples, including metagenomic analysis, metaproteomics, and direct enzymatic activity assays.
Method 1: Metagenomic and Bioinformatic Profiling of GREs
This method leverages high-throughput sequencing to identify and quantify the genetic potential for GRE activity within an environmental sample. By analyzing the total DNA content (metagenome), researchers can identify genes encoding for known and novel GREs.
Application Note
Metagenomic profiling is a powerful, culture-independent approach to assess the diversity and abundance of GREs in an environmental sample. This technique is particularly useful for identifying uncharacterized members of the GRE superfamily. The workflow combines sequence similarity network (SSN) analysis with quantitative metagenomics tools like ShortBRED to achieve high specificity in identifying GRE family members, even in complex microbial communities. This approach can reveal the distribution of different GREs across various environments and prioritize enzymes for further biochemical characterization.
Experimental Protocol
1. Sample Collection and DNA Extraction:
-
Collect environmental samples (e.g., soil, sediment, water, gut contents) using sterile techniques and store them immediately at -80°C to preserve nucleic acid integrity.
-
Extract total genomic DNA from the samples using a commercially available kit optimized for the sample type (e.g., DNeasy PowerSoil Pro Kit for soil).
-
Assess the quality and quantity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).
2. Metagenomic Sequencing:
-
Prepare a sequencing library from the extracted DNA using a standard library preparation kit (e.g., Illumina DNA Prep).
-
Perform shotgun metagenomic sequencing on a high-throughput platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads for deep coverage of the microbial community.
3. Bioinformatic Analysis:
-
Quality Control: Trim raw sequencing reads to remove low-quality bases and adapter sequences using tools like Trimmomatic.
-
GRE Sequence Identification:
-
Use a curated database of known GRE protein sequences to perform a BLAST search against the quality-controlled metagenomic reads.
-
Alternatively, assemble the reads into longer contigs using an assembler like MEGAHIT and predict open reading frames (ORFs) with a tool like Prodigal. Then, search the predicted protein sequences for the conserved GRE fingerprint motif (e.g., RVXG[FWY]).
-
-
Quantitative Analysis with ShortBRED:
-
Use the ShortBRED-Identify tool to generate unique protein sequence markers for GREs.
-
Use ShortBRED-Quantify to measure the abundance of these markers in the raw metagenomic reads.
-
Normalize the abundance data to account for variations in sequencing depth and average genome size.
-
Data Presentation
| GRE Cluster | Representative Enzyme | Abundance (RPKG) in Sample A | Abundance (RPKG) in Sample B |
| GRE_cluster_01 | Pyruvate formate-lyase (PFL) | 150.5 | 75.2 |
| GRE_cluster_02 | Choline trimethylamine-lyase (CutC) | 89.3 | 120.1 |
| GRE_cluster_03 | p-Hydroxyphenylacetate decarboxylase (HPAD) | 45.1 | 55.8 |
| GRE_cluster_04 | Uncharacterized GRE | 210.8 | 15.4 |
Workflow Diagram
Caption: Metagenomic workflow for GRE detection.
Method 2: Metaproteomics for Identifying Active GREs
This approach focuses on identifying the proteins present in an environmental sample, providing a more direct measure of gene expression and potential enzyme activity compared to metagenomics.
Application Note
Metaproteomics, the large-scale characterization of proteins from environmental microbiota, can confirm the expression of GREs identified at the genomic level. By coupling protein separation techniques with high-resolution mass spectrometry, this method can identify and, in some cases, quantify GREs in complex protein extracts. A comparative proteomics approach, for instance, can be used to identify enzymes associated with a specific metabolic activity by comparing protein profiles of active and inactive sample fractions.
Experimental Protocol
1. Sample Collection and Protein Extraction:
-
Collect environmental samples as described for metagenomics, ensuring rapid freezing to preserve protein integrity.
-
Extract total proteins using a suitable buffer containing detergents and protease inhibitors. Bead beating or sonication may be required to lyse microbial cells.
-
Quantify the total protein concentration using a Bradford or BCA assay.
2. Protein Separation (Optional but Recommended):
-
For complex samples, separate proteins using fast protein liquid chromatography (FPLC) or 2D gel electrophoresis to reduce sample complexity before mass spectrometry.
-
Collect fractions and perform an activity assay on each fraction if a known substrate for a targeted GRE is available.
3. Mass Spectrometry Analysis:
-
Perform in-solution or in-gel digestion of proteins into peptides using trypsin.
-
Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify peptides and proteins by searching the MS/MS spectra against a protein sequence database generated from a matched metagenome or a comprehensive public database.
Data Presentation
| Protein ID | Enzyme Name | Mascot Score | Sequence Coverage (%) | Spectral Counts (Active Fraction) | Spectral Counts (Inactive Fraction) |
| P12345 | Pyruvate formate-lyase | 258 | 35 | 45 | 5 |
| Q67890 | Choline trimethylamine-lyase | 189 | 28 | 32 | 3 |
| A0A1B2 | Uncharacterized GRE | 150 | 22 | 25 | 2 |
Workflow Diagram
Caption: Metaproteomics workflow for GRE identification.
Method 3: Direct Detection of Glycyl Radicals by EPR Spectroscopy
This method provides direct physical evidence for the presence of the glycyl radical, a hallmark of active GREs.
Application Note
Electron Paramagnetic Resonance (EPR) spectroscopy is a highly specific technique for detecting and quantifying unpaired electrons, such as the glycine-centered radical in GREs. This method is invaluable for confirming the presence of an active GRE and for studying its activation mechanism. However, it requires purified or highly enriched enzyme samples and specialized equipment. All sample handling must be performed under strict anaerobic conditions due to the oxygen sensitivity of the glycyl radical.
Experimental Protocol
1. Anaerobic Sample Preparation:
-
Perform all steps in an anaerobic chamber with an oxygen level below 2 ppm.
-
Prepare a concentrated sample of the purified or enriched GRE.
-
If activating the enzyme in vitro, incubate the GRE with its cognate activating enzyme, S-adenosylmethionine (SAM), and a reducing agent.
2. EPR Sample Loading:
-
Transfer the anaerobic sample into an EPR tube.
-
Flash-freeze the sample in liquid nitrogen-cooled isopentane.
3. EPR Spectroscopy:
-
Acquire the EPR spectrum at cryogenic temperatures (e.g., 77 K).
-
The characteristic signal for a glycyl radical is a doublet centered at approximately g = 2.0037.
-
Quantify the radical concentration by comparing the integrated signal intensity to a standard of known concentration.
Data Presentation
| Sample | g-value | Signal Intensity (Arbitrary Units) | Calculated Spin Concentration (µM) |
| Activated GRE | 2.0037 | 1.5 x 10^5 | 15.2 |
| Unactivated GRE | N/A | < 100 | < 0.1 |
| Oxygen-exposed GRE | N/A | < 100 | < 0.1 |
Logical Relationship Diagram
Caption: Logical steps for EPR detection of GREs.
Method 4: Activity-Based Protein Profiling (ABPP) - A Proposed Approach
While specific ABPP probes for GREs are not yet widely established, this section outlines a potential workflow based on the principles of ABPP.
Application Note
Activity-Based Protein Profiling (ABPP) is a powerful functional proteomics technique that uses chemical probes to label active enzymes within a complex proteome. An ABPP probe typically consists of a reactive group that covalently binds to the active site of an enzyme, a linker, and a reporter tag for detection. A hypothetical probe for GREs could be designed based on a substrate analog that, upon processing by the enzyme, forms a reactive intermediate that covalently modifies the active site. This would allow for the direct profiling of active GREs in environmental samples.
Proposed Experimental Protocol
1. Probe Design and Synthesis:
-
Design a probe based on a known GRE substrate. The probe should contain a latent reactive group (e.g., a diazirine for photo-activated crosslinking or a strained alkyne for radical-mediated reaction) and a reporter tag (e.g., biotin or a clickable alkyne/azide).
2. Labeling of Environmental Proteomes:
-
Incubate the total protein extract from the environmental sample with the ABPP probe under anaerobic conditions.
-
If using a photo-activatable probe, expose the sample to UV light to induce covalent crosslinking.
3. Detection and Identification of Labeled GREs:
-
Gel-based analysis: If the probe contains a fluorescent tag, separate the labeled proteins by SDS-PAGE and visualize the active GREs using a fluorescence scanner.
-
Affinity purification and proteomics: If the probe contains a biotin tag, enrich the labeled proteins using streptavidin beads. Elute the captured proteins, digest them with trypsin, and identify them by LC-MS/MS as described in the metaproteomics protocol.
Workflow Diagram
Caption: Proposed ABPP workflow for active GREs.
References
- 1. New tricks for the glycyl radical enzyme family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New tricks for the glycyl radical enzyme family [dspace.mit.edu]
- 4. Anaerobic 4-hydroxyproline utilization: Discovery of a new glycyl radical enzyme in the human gut microbiome uncovers a widespread microbial metabolic activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing 2-Benzylsuccinyl-CoA as a Biomarker for Anaerobic Toluene Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaerobic degradation of toluene is a critical process in the natural attenuation of contaminated environments and holds significant interest for bioremediation strategies. The initial and rate-limiting step in this pathway is the addition of toluene to fumarate, catalyzed by the enzyme benzylsuccinate synthase, to form (R)-benzylsuccinate.[1] This intermediate is subsequently activated to (R)-2-benzylsuccinyl-CoA by the enzyme succinyl-CoA:(R)-benzylsuccinate CoA-transferase.[1][2] The formation of 2-benzylsuccinyl-CoA is a key, pathway-specific step, making it an excellent biomarker for monitoring anaerobic toluene degradation in various environmental and laboratory settings. These application notes provide detailed protocols for the quantification of this compound and demonstrate its utility as a reliable indicator of anaerobic toluene metabolism.
Data Presentation
The concentration of this compound has been shown to correlate with the rate of anaerobic toluene degradation. While direct quantitative data from field or microcosm studies remains a key area of ongoing research, enzymatic assays have provided a strong basis for this correlation. The activity of succinyl-CoA:(R)-benzylsuccinate CoA-transferase, the enzyme responsible for this compound formation, is directly linked to the rate of toluene metabolism.
| Parameter | Value | Reference |
| Specific activity of succinyl-CoA:(R)-benzylsuccinate CoA-transferase in toluene-grown Thauera aromatica cell extracts | 15 ± 5 nmol min⁻¹ (mg of protein)⁻¹ | [1] |
| Purified enzyme activity (forward reaction: formation of 2-(R)-benzylsuccinyl-CoA) | 320 ± 50 nmol min⁻¹ (mg protein)⁻¹ | [1] |
Note: The detected specific activity of the enzyme in cell extracts is in accordance with the calculated rate of toluene degradation by the organism, providing a strong link between the formation of this compound and the overall metabolic process. Further research is needed to establish a direct quantitative relationship between in-situ concentrations of this compound and toluene degradation rates in various environmental matrices.
Signaling Pathway and Experimental Workflow
To visualize the biochemical context and the analytical procedure, the following diagrams are provided.
Figure 1: Anaerobic degradation pathway of toluene, highlighting the formation of the biomarker this compound.
Figure 2: A generalized experimental workflow for the quantification of this compound.
Experimental Protocols
The following protocols are adapted from established methods for the analysis of acyl-CoA thioesters and can be optimized for the specific quantification of this compound.
Protocol 1: Extraction of this compound from Microbial Cultures
This protocol is suitable for the extraction of intracellular metabolites from pure or mixed microbial cultures actively degrading toluene.
Materials:
-
Ice-cold 10 mM ammonium formate (pH 7)
-
Liquid nitrogen
-
Centrifuge capable of 14,000 x g and 4°C
-
Lyophilizer
-
0.22-µm cellulose acetate centrifuge filters
-
HPLC vials
Procedure:
-
Cell Harvesting and Quenching: Rapidly cool the microbial culture to 4°C to quench metabolic activity. Centrifuge the cell suspension at 14,000 x g for 10 minutes at 4°C to pellet the cells.
-
Extraction: Resuspend the cell pellet in 1 mL of ice-cold 10 mM ammonium formate (pH 7). Freeze the suspension in liquid nitrogen and then thaw. Repeat this freeze-thaw cycle three times to ensure complete cell lysis.
-
Clarification: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Lyophilization: Freeze the supernatant in liquid nitrogen and lyophilize to dryness.
-
Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 200 µL) of ultrapure water.
-
Filtration: Filter the reconstituted extract through a 0.22-µm cellulose acetate centrifuge filter to remove any remaining particulates.
-
Sample Storage: Transfer the filtered extract to an HPLC vial for immediate analysis or store at -80°C.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol outlines the parameters for the chromatographic separation and mass spectrometric detection of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: A reversed-phase C18 column (e.g., 150 x 2.0 mm, 3-µm particle size) is recommended.
-
Mobile Phase A: 10 mM ammonium formate in water, pH 8.1
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 100% A
-
2-23 min: Linear gradient to 76.5% A
-
23-26 min: Linear gradient to 0% A
-
26-29 min: Hold at 0% A
-
29-32 min: Return to 100% A
-
32-42 min: Re-equilibration at 100% A
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35°C
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Spray Voltage: 3.5 kV
-
Sheath Gas Flow Rate: 40 arbitrary units
-
Auxiliary Gas Flow Rate: 10 arbitrary units
-
Ion Transfer Tube Temperature: 320°C
-
Vaporizer Temperature: 350°C
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The specific precursor and product ions for this compound need to be determined by direct infusion of a synthesized standard. Based on the structure, the precursor ion will be [M+H]⁺. Characteristic product ions for acyl-CoAs often include the adenosine 3',5'-diphosphate fragment (m/z 428.0365) and fragments resulting from the neutral loss of the adenosine 3'-phosphate-5'-diphosphate moiety (506.9952).
-
Quantification:
-
A calibration curve should be prepared using a synthesized and purified this compound standard of known concentrations.
-
An internal standard (e.g., a commercially available odd-chain acyl-CoA like heptadecanoyl-CoA) should be added to all samples and standards to account for matrix effects and variations in extraction efficiency.
Conclusion
The detection and quantification of this compound serve as a highly specific and reliable method for monitoring anaerobic toluene degradation. The protocols provided herein offer a robust framework for researchers to implement this biomarker in their studies of environmental samples and laboratory cultures. The continued development and application of this analytical approach will undoubtedly enhance our understanding of the microbial processes governing the fate of toluene in anoxic environments.
References
- 1. Succinyl-CoA:(R)-Benzylsuccinate CoA-Transferase: an Enzyme of the Anaerobic Toluene Catabolic Pathway in Denitrifying Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Succinyl-CoA:(R)-benzylsuccinate CoA-transferase: an enzyme of the anaerobic toluene catabolic pathway in denitrifying bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Metabolomics in the Study of Anaerobic Hydrocarbon Breakdown
Introduction
The anaerobic biodegradation of hydrocarbons is a critical process in subsurface environments, such as petroleum reservoirs and contaminated aquifers, where oxygen is absent.[1] Unlike aerobic degradation, which is well-understood, anaerobic pathways are more complex and often involve unique biochemical reactions.[2] Metabolomics, the comprehensive analysis of small-molecule metabolites, serves as a powerful tool for elucidating these pathways, identifying key biomarkers of in situ microbial activity, and assessing the efficacy of bioremediation strategies.[3] By providing a direct snapshot of the chemical reactions occurring, metabolomics confirms the functional potential suggested by genomics and proteomics.[4]
Key Applications
-
Pathway Elucidation: Metabolomics enables the identification of novel intermediates in degradation pathways. A hallmark of anaerobic hydrocarbon activation is the addition of the hydrocarbon to fumarate, producing characteristic succinylated adducts.[4] The detection of these unique metabolites provides direct evidence for specific degradation pathways.
-
Biomarker Discovery and In Situ Monitoring: Signature metabolites, such as benzylsuccinic acid from toluene degradation, serve as reliable biomarkers for monitoring the intrinsic or enhanced bioremediation of contaminated sites. "Field metabolomics" involves analyzing environmental samples (e.g., groundwater) to detect these biomarkers, offering a direct and rapid assessment of microbial degradation activity.
-
Assessing Bioremediation Efficacy: By comparing metabolite profiles from contaminated sites before and after treatment, researchers can evaluate the effectiveness of bioremediation efforts. The appearance of degradation intermediates and the depletion of parent hydrocarbons provide clear evidence of successful microbial activity.
-
Understanding Microbial Interactions: In complex microbial communities, metabolomics can help unravel syntrophic relationships where the metabolic products of one organism are consumed by another. For instance, studies have shown acetate and hydrogen to be central intermediates that support metabolic interactions between different community members during hydrocarbon degradation.
Featured Metabolic Pathway: Anaerobic Alkane Degradation via Fumarate Addition
The most well-characterized activation mechanism for the anaerobic degradation of both alkanes and alkylated aromatic hydrocarbons is the addition of a fumarate molecule. This reaction is catalyzed by glycyl radical enzymes, such as alkylsuccinate synthase (Ass) or benzylsuccinate synthase (Bss). The resulting succinate-adduct is then further metabolized through a modified β-oxidation pathway to ultimately yield acetyl-CoA, which enters central carbon metabolism.
Caption: Anaerobic alkane activation via fumarate addition.
General Experimental and Data Analysis Workflow
The successful application of metabolomics in studying anaerobic hydrocarbon breakdown requires a systematic workflow, from careful sample collection to advanced data analysis and biological interpretation.
Caption: General workflow for a metabolomics study.
Data Presentation: Signature Metabolites of Anaerobic Hydrocarbon Degradation
The detection of specific metabolites in environmental samples provides strong evidence for the in situ biodegradation of their parent hydrocarbon contaminants. The table below summarizes key signature metabolites identified in field studies of a petroleum-contaminated aquifer.
| Parent Hydrocarbon | Detected Signature Metabolite(s) | Implication of Detection | Reference |
| Toluene | Benzylsuccinic acid | Confirms anaerobic metabolism of toluene via fumarate addition. | |
| m-Xylene | (3-Methylbenzyl)succinic acid | Indicates anaerobic degradation of m-xylene. | |
| o-Xylene | (2-Methylbenzyl)succinic acid | Indicates anaerobic degradation of o-xylene. | |
| Trimethylbenzenes | (Dimethylbenzyl)succinic acid isomers | Evidence for the breakdown of trimethylbenzene isomers. | |
| n-Alkanes (C6-C12) | Alkylsuccinic acids (various) | Demonstrates anaerobic degradation of straight-chain alkanes. | |
| Naphthalene | Naphthyl-2-methyl-succinic acid | Suggests anaerobic naphthalene degradation. |
Protocols
Protocol 1: Sample Preparation from Groundwater for Metabolite Profiling
This protocol is adapted for the extraction of acidic metabolites, such as alkylsuccinates, from aqueous environmental samples.
Materials:
-
Groundwater sample (1 L)
-
Ethyl acetate, HPLC grade
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl)
-
Rotary evaporator
-
Nitrogen gas stream
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (for GC-MS)
-
Pyridine
Procedure:
-
Sample Collection: Collect 1 liter of groundwater from the monitoring well into an amber glass bottle, leaving minimal headspace. Place on ice immediately.
-
Acidification: In a fume hood, acidify the sample to a pH of <2 with concentrated HCl to protonate acidic metabolites.
-
Liquid-Liquid Extraction:
-
Transfer the acidified sample to a 2 L separatory funnel.
-
Add 100 mL of ethyl acetate and shake vigorously for 2 minutes, periodically venting pressure.
-
Allow the layers to separate and collect the upper organic layer.
-
Repeat the extraction two more times with fresh 100 mL aliquots of ethyl acetate.
-
-
Drying and Concentration:
-
Pool the organic extracts and dry over anhydrous Na₂SO₄ for 30 minutes.
-
Decant the dried extract and concentrate it to approximately 2 mL using a rotary evaporator at 30°C.
-
Further concentrate the sample to near dryness under a gentle stream of nitrogen gas.
-
-
Derivatization (for GC-MS Analysis):
-
To the dried extract residue, add 50 µL of pyridine and 50 µL of BSTFA.
-
Cap the vial tightly and heat at 70°C for 1 hour to convert acidic metabolites into their volatile trimethylsilyl (TMS) esters.
-
Cool the sample to room temperature before analysis. The sample is now ready for GC-MS injection.
-
Protocol 2: Targeted Analysis of Alkylsuccinates by GC-MS
This protocol outlines a typical Gas Chromatography-Mass Spectrometry (GC-MS) method for detecting and quantifying known signature metabolites.
Instrumentation:
-
GC-MS system (e.g., Agilent GC-MSD) equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
GC Parameters:
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at 10°C/min.
-
Ramp 2: Increase to 300°C at 5°C/min.
-
Hold at 300°C for 10 minutes.
-
MS Parameters:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Mode: Selected Ion Monitoring (SIM) and/or Full Scan (m/z 50-650).
-
SIM Ions for Alkylsuccinates (TMS-derivatized): Monitor characteristic fragment ions such as m/z 147, 217, 248, and [M-15]⁺ to identify potential metabolites.
-
Data Analysis: Identify metabolites by comparing retention times and mass spectra with those of authentic chemical standards.
Protocol 3: Untargeted Metabolite Profiling by LC-MS
This protocol is designed for the broad profiling of polar metabolites using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to a high-resolution mass spectrometer.
Instrumentation:
-
HPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
HILIC column (e.g., Waters Atlantis HILIC Silica, 2.1 x 150 mm, 3 µm).
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid and 10 mM ammonium formate in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
LC Gradient:
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Gradient Program:
-
0-2 min: 95% B
-
2-12 min: Linear gradient from 95% to 50% B
-
12-15 min: Hold at 50% B
-
15-16 min: Return to 95% B
-
16-25 min: Re-equilibrate at 95% B
-
MS Parameters:
-
Ion Source: Electrospray Ionization (ESI), run in both positive and negative modes in separate analyses.
-
Scan Range: m/z 70-1000
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative)
-
Data Acquisition: Data-dependent MS/MS acquisition to obtain fragmentation spectra for metabolite identification.
Protocol 4: Metabolomics Data Analysis Workflow
This protocol outlines the computational steps to process raw metabolomics data and extract biological insights.
Caption: A typical bioinformatics workflow for metabolomics data.
Procedure:
-
Preprocessing: Use software (e.g., XCMS, MZmine) to convert raw instrument files into a feature table. This involves identifying peaks, filtering out noise, and aligning retention times across all samples.
-
Normalization and QC: Correct for systematic variations using methods like internal standards or quality control (QC) sample-based normalization. Features with high variance in QC samples are often removed.
-
Statistical Analysis:
-
Principal Component Analysis (PCA): Perform unsupervised PCA to visualize the overall structure of the data, identify outliers, and assess data quality.
-
Partial Least Squares-Discriminant Analysis (PLS-DA): Use supervised PLS-DA to identify metabolites that are most responsible for differentiating between sample groups (e.g., contaminated vs. pristine).
-
-
Metabolite Identification: Annotate significant features by matching their accurate mass (m/z) and MS/MS fragmentation patterns against spectral databases (e.g., METLIN, KEGG, HMDB).
-
Biological Interpretation: Map the identified metabolites onto known biochemical pathways to understand the metabolic impact of anaerobic hydrocarbon degradation. This step helps to confirm pathway activity and generate new hypotheses.
References
- 1. Anaerobic biodegradation of aromatic hydrocarbons: pathways and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Frontiers of Anaerobic Hydrocarbon Biodegradation in the Multi-Omics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolomic investigations of anaerobic hydrocarbon-impacted environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | New Frontiers of Anaerobic Hydrocarbon Biodegradation in the Multi-Omics Era [frontiersin.org]
Cloning and Expression of Benzylsuccinate Synthase Subunits: A Detailed Guide for Researchers
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Benzylsuccinate synthase (BSS) is a key enzyme in the anaerobic degradation of toluene and other aromatic hydrocarbons. This glycyl radical enzyme catalyzes the addition of the methyl group of toluene to a fumarate molecule, initiating the metabolic pathway. The enzyme is a heterohexamer composed of α, β, and γ subunits (α2β2γ2), encoded by the bssC, bssA, and bssB genes, respectively. The activation of the enzyme to its radical-form requires a separate activating enzyme, BssD. This document provides detailed protocols and application notes for the successful cloning, expression, and purification of the benzylsuccinate synthase subunits, targeting researchers in molecular biology, biochemistry, and drug development.
Data Presentation: Quantitative Analysis of Recombinant BSS Expression
The following table summarizes key quantitative data from various expression experiments, providing a comparative overview of protein yields and enzyme activities.
| Expression System & Host | Subunits Expressed | Vector(s) | Promoter | Induction Conditions | Purification Method | Protein Yield | Specific Activity (U/mg) | Reference |
| E. coli BL21(DE3) | BSS-α, BSS-β, BSS-γ | pET-28a, pRSFDuet | T7 | 0.5 mM IPTG, room temp, 3h | Ni-NTA affinity chromatography | Soluble αβγ complex | Not Reported | [1] |
| E. coli BL21(DE3) | BSS-α | pET-28a | T7 | 0.5 mM IPTG, room temp, 3h | Inclusion bodies, refolding | Soluble protein obtained | Not Reported | [1] |
| E. coli BL21(DE3) | BSS-β | pET-28a | T7 | 0.5 mM IPTG, room temp, 3h | Ni-NTA affinity chromatography | Soluble protein obtained | Not Reported | [1] |
| E. coli BL21(DE3) | BSS-γ | pET-28a | T7 | 0.5 mM IPTG, room temp, 3h | Ni-NTA affinity chromatography | Soluble protein obtained | Not Reported | [1] |
| Aromatoleum aromaticum EbN1 | BSS-α, BSS-β, BSS-γ, BssD | pASG_mod (Stargate cloning) | Anhydrotetracycline-inducible | Not specified | Not specified | Not specified | Wild-type activity observed | [2] |
| Azoarcus sp. strain T | Native expression | - | Native | Toluene induction | Partial purification | Not Reported | Catalyzes toluene & m-xylene addition | |
| Thauera aromatica K172 | Native expression | - | Native | Toluene induction | Purified enzyme | 220 kDa native molecular mass | Not Reported |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the cloning, expression, and purification of benzylsuccinate synthase subunits.
Protocol 1: Cloning of bss Genes into Expression Vectors
This protocol describes the cloning of the individual bssA, bssB, and bssC genes, as well as their co-expression constructs.
1. Gene Amplification:
-
Amplify the bssA, bssB, and bssC genes from the genomic DNA of a suitable organism (e.g., Thauera aromatica, Azoarcus sp.) using PCR with high-fidelity DNA polymerase.
-
Design primers to introduce appropriate restriction sites for cloning into the desired expression vector(s). For co-expression, consider using a vector with multiple cloning sites, such as pRSFDuet-1.
-
To facilitate purification, a sequence encoding an affinity tag (e.g., His6-tag) can be incorporated into the forward or reverse primer of one of the subunits (typically the α-subunit).
2. Vector Preparation:
-
Digest the expression vector(s) (e.g., pET series, pRSFDuet-1) with the corresponding restriction enzymes.
-
Dephosphorylate the linearized vector to prevent self-ligation.
-
Purify the linearized vector using a gel extraction kit.
3. Ligation and Transformation:
-
Ligate the purified PCR products into the prepared expression vector(s) using T4 DNA ligase.
-
Transform the ligation mixture into a competent E. coli strain suitable for cloning (e.g., DH5α).
-
Plate the transformed cells on selective agar plates containing the appropriate antibiotic.
4. Verification of Clones:
-
Screen the resulting colonies by colony PCR.
-
Isolate plasmid DNA from positive colonies and verify the insert by restriction digestion and Sanger sequencing.
Protocol 2: Overexpression of BSS Subunits in E. coli
This protocol outlines the steps for expressing the cloned bss genes in an E. coli expression host.
1. Transformation into Expression Host:
-
Transform the verified expression plasmid(s) into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Plate on selective agar plates and incubate overnight at 37°C.
2. Inoculum Preparation:
-
Inoculate a single colony into 5-10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic(s).
-
Grow overnight at 37°C with shaking.
3. Large-Scale Culture and Induction:
-
Inoculate a large volume (e.g., 1 L) of LB medium (supplemented with 150 mg/L Fe(NH4)2(SO4)2 for holo-enzyme expression) with the overnight culture to an initial OD600 of ~0.1.
-
Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.
-
Cool the culture to room temperature before induction.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to grow the culture for an additional 3 hours at room temperature with gentle stirring.
4. Cell Harvesting:
-
Harvest the cells by centrifugation at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until further use.
Protocol 3: Purification of Recombinant BSS Subunits
This protocol details the purification of the expressed BSS subunits, focusing on the purification of a His-tagged αβγ complex.
1. Cell Lysis:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 5 mM β-mercaptoethanol, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at high speed to pellet the cell debris.
2. Affinity Chromatography:
-
Load the cleared lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with several column volumes of wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).
-
Elute the bound protein with elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
3. Further Purification (Optional):
-
For higher purity, the eluted fractions can be subjected to further purification steps such as size-exclusion chromatography (gel filtration).
4. Protein Concentration and Storage:
-
Concentrate the purified protein using an appropriate method (e.g., ultrafiltration).
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store the purified protein at -80°C.
Note on BSS-α expression: The α-subunit, when expressed alone, often forms inclusion bodies. Refolding can be attempted by solubilizing the inclusion bodies in a denaturing buffer (e.g., containing 6 M guanidinium chloride) followed by dialysis against a refolding buffer. The presence of 5 mM fumarate in the refolding buffer has been shown to improve the yield of soluble BSS-α.
Visualizations
Logical Relationship: BSS Operon Structure and Regulation
The genes encoding benzylsuccinate synthase and its activating enzyme are typically organized in an operon. The following diagram illustrates a common arrangement found in organisms like Azoarcus sp. strain T.
Caption: Organization of the bss operon and its upstream regulatory genes.
Experimental Workflow: Cloning and Expression of BSS Subunits
This diagram outlines the sequential steps from gene identification to the purification of the BSS enzyme complex.
Caption: Experimental workflow for BSS subunit cloning and expression.
Signaling Pathway: Catalytic Cycle of Benzylsuccinate Synthase
The catalytic mechanism of BSS involves a glycyl radical. The following diagram illustrates the key steps in the enzyme's catalytic cycle.
Caption: Simplified catalytic cycle of benzylsuccinate synthase.
References
Application Notes and Protocols for the In Vitro Reconstitution of the Anaerobic Toluene Degradation Pathway
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the in vitro reconstitution of the anaerobic toluene degradation pathway. This pathway is of significant interest for bioremediation and biocatalysis, and its in vitro reconstruction allows for detailed enzymatic studies and the development of novel biotechnological applications.
Introduction to the Anaerobic Toluene Degradation Pathway
Anaerobic degradation of toluene is a remarkable metabolic process initiated by the addition of toluene to fumarate, a reaction catalyzed by the glycyl radical enzyme Benzylsuccinate Synthase (BSS). This initial step is a key activation of the chemically stable toluene molecule. The resulting benzylsuccinate is then further metabolized through a series of reactions analogous to β-oxidation, ultimately yielding benzoyl-CoA and succinyl-CoA.[1][2][3] The central pathway is conserved across various anaerobic bacteria, including denitrifying species like Thauera aromatica.[2][4]
The complete enzymatic cascade involves the following key enzymes encoded by the bss and bbs gene clusters:
-
Benzylsuccinate Synthase (BssABC): Catalyzes the initial addition of toluene to fumarate to form (R)-benzylsuccinate.
-
(R)-Benzylsuccinate:CoA-transferase (BbsEF): Activates (R)-benzylsuccinate to (R)-2-benzylsuccinyl-CoA using succinyl-CoA as the CoA donor.
-
(R)-2-Benzylsuccinyl-CoA Dehydrogenase (BbsG): Oxidizes (R)-2-benzylsuccinyl-CoA to (E)-2-benzylidenesuccinyl-CoA.
-
(E)-2-Benzylidenesuccinyl-CoA Hydratase (BbsH): Hydrates (E)-2-benzylidenesuccinyl-CoA to (S,R)-2-(α-hydroxybenzyl)succinyl-CoA.
-
(S,R)-2-(α-hydroxybenzyl)succinyl-CoA Dehydrogenase (BbsCD): Oxidizes (S,R)-2-(α-hydroxybenzyl)succinyl-CoA to (S)-2-benzoylsuccinyl-CoA.
-
(S)-2-Benzoylsuccinyl-CoA Thiolase (BbsAB): Catalyzes the thiolytic cleavage of (S)-2-benzoylsuccinyl-CoA into benzoyl-CoA and succinyl-CoA.
Data Presentation: Enzyme Kinetic Parameters
The following table summarizes the available kinetic data for the enzymes of the anaerobic toluene degradation pathway from Thauera aromatica. This data is crucial for designing in vitro reconstitution experiments and for modeling the pathway's flux.
| Enzyme | Substrate | Km (µM) | Vmax (µmol min-1 mg-1) | Specific Activity (U/mg) | Optimal pH |
| (E)-2-Benzylidenesuccinyl-CoA Hydratase (BbsH) | (E)-2-benzylidenesuccinyl-CoA | 13 ± 2 | 110 ± 5 | Not Reported | Not Reported |
| (S,R)-2-(α-hydroxybenzyl)succinyl-CoA Dehydrogenase (BbsD subunit) | 2-(α-hydroxybenzyl)succinyl-CoA | Not Reported | Not Reported | Not Reported | 6.2 |
Experimental Protocols
General Considerations for Anaerobic In Vitro Assays
-
Strict Anaerobic Conditions: All experiments must be performed under strictly anaerobic conditions (e.g., in an anaerobic chamber with an N2/H2 atmosphere) to prevent oxygen-sensitive enzymes, particularly Benzylsuccinate Synthase, from inactivation.
-
Deoxygenated Buffers and Solutions: All buffers and solutions should be thoroughly deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) prior to use.
-
Reducing Agents: The inclusion of a reducing agent, such as dithiothreitol (DTT) or titanium(III) citrate, may be necessary to maintain a low redox potential.
Purification of Pathway Enzymes
The enzymes of the anaerobic toluene degradation pathway can be heterologously expressed in Escherichia coli and purified using affinity chromatography. A general protocol for the purification of His-tagged proteins is provided below. Specific conditions for each enzyme may need to be optimized.
Protocol for Enzyme Purification:
-
Expression: Transform E. coli BL21(DE3) cells with expression plasmids containing the genes for the target enzymes (e.g., bss and bbs operons). Grow the cells in a suitable medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with an appropriate inducer (e.g., 1 mM IPTG) and continue cultivation at a lower temperature (e.g., 16-20°C) for 12-16 hours.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing lysozyme and DNase I. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to remove cell debris.
-
Affinity Chromatography: Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Washing: Wash the column with a wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged protein with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Buffer Exchange: Exchange the buffer of the purified protein to a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10% glycerol) using dialysis or a desalting column.
-
Purity Analysis: Assess the purity of the enzyme by SDS-PAGE.
In Vitro Reconstitution of the Anaerobic Toluene Degradation Pathway
This protocol describes the sequential in vitro reconstitution of the pathway, starting from toluene and fumarate.
Materials:
-
Purified enzymes: BssABC, BbsEF, BbsG, BbsH, BbsCD, BbsAB.
-
Substrates: Toluene, Fumarate, Succinyl-CoA, NAD+.
-
Anaerobic buffer: e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 2 mM DTT.
-
Analytical equipment: HPLC-MS for the detection of intermediates and products.
Protocol:
-
Reaction Setup: In an anaerobic chamber, prepare a reaction mixture containing the anaerobic buffer.
-
Step 1: Benzylsuccinate Synthesis:
-
Add purified BssABC to the reaction mixture.
-
Add toluene and fumarate to initiate the reaction.
-
Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Take an aliquot for analysis by HPLC-MS to confirm the formation of benzylsuccinate.
-
-
Step 2: Benzylsuccinyl-CoA Formation:
-
To the same reaction mixture, add purified BbsEF and succinyl-CoA.
-
Incubate at 30°C for 30-60 minutes.
-
Analyze an aliquot for the conversion of benzylsuccinate to benzylsuccinyl-CoA.
-
-
Step 3: Benzylidenesuccinyl-CoA Formation:
-
Add purified BbsG to the reaction.
-
Incubate at 30°C for 30-60 minutes.
-
Monitor the formation of benzylidenesuccinyl-CoA.
-
-
Step 4: (α-hydroxybenzyl)succinyl-CoA Formation:
-
Add purified BbsH to the mixture.
-
Incubate at 30°C for 30-60 minutes.
-
Analyze for the formation of (α-hydroxybenzyl)succinyl-CoA.
-
-
Step 5: Benzoylsuccinyl-CoA Formation:
-
Add purified BbsCD and NAD+.
-
Incubate at 30°C for 30-60 minutes.
-
Monitor the formation of benzoylsuccinyl-CoA.
-
-
Step 6: Benzoyl-CoA and Succinyl-CoA Formation:
-
Add purified BbsAB to the reaction.
-
Incubate at 30°C for 30-60 minutes.
-
Analyze the final products, benzoyl-CoA and succinyl-CoA, by HPLC-MS.
-
Analytical Method:
-
HPLC-MS: High-Performance Liquid Chromatography coupled with Mass Spectrometry is the method of choice for the separation and identification of the various CoA-thioesters and organic acids produced in the pathway. A C18 reversed-phase column is typically used with a gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate or formic acid).
Visualizations
Anaerobic Toluene Degradation Pathway
Caption: The enzymatic cascade of the anaerobic toluene degradation pathway.
Experimental Workflow for In Vitro Reconstitution
Caption: Sequential workflow for the in vitro reconstitution and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Aerobic and Anaerobic Toluene Degradation by a Newly Isolated Denitrifying Bacterium, Thauera sp. Strain DNT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anaerobic Toluene Catabolism of Thauera aromatica: the bbs Operon Codes for Enzymes of β Oxidation of the Intermediate Benzylsuccinate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
stability of 2-benzylsuccinyl-CoA in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-benzylsuccinyl-CoA in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a primary concern?
A1: this compound is a thioester derivative of coenzyme A. It is a key intermediate in the anaerobic microbial catabolism of toluene, where it is formed from the activation of (R)-benzylsuccinate.[1][2][3][4] Like other thioesters, the bond between the sulfur atom and the acyl group is susceptible to nucleophilic attack, particularly by water, leading to hydrolysis. This inherent instability can result in sample degradation, leading to inaccurate quantification and reduced efficacy in enzymatic assays.
Q2: What are the primary degradation pathways for this compound in aqueous solutions?
A2: The two main degradation pathways for this compound in aqueous solutions are:
-
Hydrolysis: This is the most common degradation route, where the thioester bond is cleaved by water to yield benzylsuccinic acid and free coenzyme A. The rate of hydrolysis is significantly influenced by pH and temperature.[5]
-
Oxidation: The thiol group in the coenzyme A moiety is susceptible to oxidation, which can be catalyzed by exposure to air (oxygen) and light. This can lead to the formation of disulfides or other oxidized species.
Q3: What are the optimal storage conditions for aqueous stock solutions of this compound?
A3: To ensure maximum stability, stock solutions should be handled with care. Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles. For long-term storage, flame-sealing vials under an inert gas like argon or nitrogen provides the best protection.
| Storage Duration | Temperature | Atmosphere | Light Conditions |
| Short-term | -20°C | Inert Gas (Argon/Nitrogen) | Dark (Amber vials) |
| Long-term | -80°C | Inert Gas (Argon/Nitrogen) | Dark (Amber vials) |
Q4: How does pH impact the stability of this compound?
A4: The stability of thioesters is highly pH-dependent. Hydrolysis is catalyzed by both acid and base, but the base-catalyzed reaction is typically much faster. Therefore, maintaining a neutral or slightly acidic pH (around pH 4.5-7.0) is generally recommended during experimental workups and analytical procedures to minimize hydrolytic degradation.
Q5: How can I minimize degradation while handling the compound during experiments?
A5: To minimize degradation during experimental setup:
-
Use Degassed Solvents: Solvents, including aqueous buffers, should be degassed by sparging with an inert gas (e.g., argon) to remove dissolved oxygen.
-
Maintain an Inert Atmosphere: Whenever possible, handle solutions under a positive pressure of an inert gas.
-
Keep Samples Cold: Perform manipulations on ice to slow the rate of hydrolysis.
-
Minimize Time in Aqueous Solution: Prepare aqueous solutions of this compound immediately before use and minimize the duration of any aqueous workup steps.
Troubleshooting Guide
Issue 1: Inconsistent or low yields in enzymatic assays.
-
Question: My enzymatic reaction, which uses this compound as a substrate, is showing lower-than-expected activity or inconsistent results. Could the substrate be the problem?
-
Answer: Yes, degradation of this compound is a likely cause. Frequent freeze-thaw cycles of the stock solution can lead to significant degradation. Additionally, if the reaction buffer was not prepared with degassed water, oxidation could occur. To troubleshoot, prepare a fresh stock solution from solid material, aliquot it into single-use vials, and store at -80°C. Always use freshly prepared, degassed buffers for your assays.
Issue 2: Unexpected peaks appear in HPLC or LC-MS analysis.
-
Question: I am analyzing my sample containing this compound and see additional peaks that I cannot identify. What could they be?
-
Answer: The unexpected peaks are likely degradation products.
-
Hydrolysis Products: Look for peaks corresponding to benzylsuccinic acid and free coenzyme A. In mass spectrometry, you would look for their respective molecular weights.
-
Oxidation Product: If the compound has been exposed to air, you may see a peak with a mass increase of 16 atomic mass units (amu), corresponding to the oxidation of the thiol to a sulfoxide. To confirm, you can intentionally degrade a small aliquot of your sample (e.g., by adjusting the pH to a basic value) and observe if the unknown peaks increase.
-
Issue 3: Difficulty with accurate and reproducible quantification.
-
Question: I am trying to quantify this compound using LC-MS, but my results are not reproducible. What could be causing this variability?
-
Answer: Thioesters can be unstable in the autosampler or during the chromatographic run. To improve reproducibility:
-
Ensure the autosampler is kept at a low temperature (e.g., 4°C).
-
Use a mobile phase with a slightly acidic pH, as this has been shown to improve the stability of related compounds during analysis.
-
Minimize the time between sample preparation and injection.
-
Confirm that your extraction method is efficient and reproducible. Methods often use an acid like trichloroacetic or sulfosalicylic acid for deproteinization and stabilization.
-
Data on Thioester Stability
| Compound | Condition | Rate Constant (k) | Half-life (t½) |
| Ubc9∼SUMO-1 Thioester | Native, physiological pH | 5.33 x 10⁻⁵ s⁻¹ | ~3.6 hours |
| Ubc9∼SUMO-1 Thioester | Denaturing (8M Urea) | 12.5 x 10⁻⁵ s⁻¹ | ~1.5 hours |
| Methyl Acetate | pH 7, 25°C | 4.9 x 10⁻⁵ M⁻¹hr⁻¹ (base) | 1.6 years |
| Diethyl Phthalate | pH 7, 25°C | 90 M⁻¹hr⁻¹ (base) | 8.8 years |
Note: The data presented is for comparative purposes to illustrate the range of thioester stability and the impact of molecular structure and environment.
Experimental Protocols
Protocol 1: General Method for Quantification of Acyl-CoAs by LC-MS/MS
This protocol provides a general framework for the analysis of short-chain acyl-CoAs, including this compound, adapted from established methods.
-
Sample Extraction:
-
Flash-freeze tissue or cell samples in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen sample in a cold extraction solution (e.g., 10% trichloroacetic acid or 5-sulfosalicylic acid) to precipitate proteins.
-
Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet the protein.
-
Collect the supernatant containing the acyl-CoAs. An internal standard (e.g., a ¹³C-labeled or odd-chain acyl-CoA like pentadecanoyl-CoA) should be added at the beginning of the extraction for accurate quantification.
-
-
Solid Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
Condition a reversed-phase SPE column (e.g., C18) according to the manufacturer's instructions.
-
Load the supernatant from the previous step.
-
Wash the column with a weak solvent (e.g., water with 0.1% formic acid) to remove salts and polar impurities.
-
Elute the acyl-CoAs with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable injection buffer (e.g., 5% acetonitrile in water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid or another ion-pairing agent.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic phase (e.g., 2% to 98% B) over 15-20 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two transitions for each analyte: one for quantification and one for confirmation. For acyl-CoAs, a common transition involves the fragmentation of the precursor ion to a product ion with m/z 428 (cleavage at the 5' diphosphate) or the loss of the pantetheine phosphate group ([M - 507 + H]⁺).
-
-
Visual Guides
Caption: Troubleshooting workflow for stability issues.
Caption: Primary hydrolytic degradation pathway.
Caption: Role in anaerobic toluene degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Succinyl-CoA:(R)-Benzylsuccinate CoA-Transferase: an Enzyme of the Anaerobic Toluene Catabolic Pathway in Denitrifying Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Succinyl-CoA:(R)-benzylsuccinate CoA-transferase: an enzyme of the anaerobic toluene catabolic pathway in denitrifying bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Benzylsuccinate Synthase (BSS) Experiments
Welcome to the technical support center for researchers working with benzylsuccinate synthase (BSS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on overcoming the enzyme's inherent oxygen sensitivity.
Frequently Asked Questions (FAQs)
Q1: Why is my benzylsuccinate synthase (BSS) activity so low or completely absent?
A1: The most common reason for loss of BSS activity is its extreme sensitivity to oxygen. BSS is a glycyl radical enzyme (GRE), and its catalytic activity depends on a glycyl radical on the α-subunit (BssA).[1][2][3] Exposure to molecular oxygen leads to irreversible oxygenolytic cleavage of the BssA subunit at the glycyl radical site, rendering the enzyme inactive.[1][3] Additionally, the inactive form of BSS contains [4Fe-4S] clusters that are also oxygen-sensitive. Therefore, maintaining strict anaerobic conditions throughout purification, storage, and assays is critical for preserving BSS activity.
Q2: How can I confirm that my BSS has been inactivated by oxygen?
A2: Oxygen-induced cleavage of the BssA subunit can be visualized using SDS-PAGE. Active, intact BssA will appear as a single band (e.g., ~94 kDa for Thauera aromatica BSS). Upon oxygen exposure, a portion of this subunit is cleaved, resulting in the appearance of a characteristic "double band" where both the full-length (α) and a slightly smaller, cleaved (α') subunit are visible. A 1:1 ratio of these bands is often indicative of activated GREs that have been exposed to oxygen.
Q3: What are the roles of the different subunits (α, β, γ) and the activating enzyme (BssD)?
A3:
-
BssA (α-subunit): This is the catalytic subunit which contains the active site, the crucial cysteine residue, and the C-terminal glycine residue that is converted into a glycyl radical.
-
BssB (β-subunit) & BssC (γ-subunit): These are smaller accessory subunits that are essential for the formation and stability of the active enzyme complex. They both contain [4Fe-4S] clusters. While the clusters themselves are resistant to oxygen degradation, their enclosing subunits are crucial for the overall enzyme structure and function.
-
BssD (Activating Enzyme): BSS is synthesized in an inactive state. The BssD protein, a radical S-adenosyl-l-methionine (SAM) enzyme, is required to generate the essential glycyl radical on the BssA subunit, a process that "activates" the enzyme. This activation step must also be performed under strictly anaerobic conditions.
Q4: Has anyone successfully engineered an oxygen-tolerant BSS?
A4: To date, the extreme oxygen sensitivity of BSS remains a major bottleneck for its biotechnological applications, and there is limited published success in engineering a truly oxygen-tolerant variant. While site-directed mutagenesis has been used to alter the substrate range of BSS, overcoming the inherent reactivity of the glycyl radical with oxygen is a formidable challenge. Current research primarily focuses on performing all experimental work under strictly anoxic conditions.
Troubleshooting Guides
Issue 1: No or Low BSS Activity in Cell-Free Extract
| Possible Cause | Troubleshooting Step | Verification |
| Oxygen Contamination During Cell Lysis | Ensure all buffers are thoroughly degassed and sparged with an inert gas (e.g., N₂ or Ar). Perform cell lysis (e.g., French press, sonication) inside an anaerobic chamber. | Use a redox indicator (e.g., resazurin) in your buffers to confirm anaerobic conditions. |
| Incomplete Enzyme Activation | Ensure the BSS activating enzyme (BssD) and its co-substrate S-adenosyl-l-methionine (SAM) are present and active. If expressing recombinantly, confirm co-expression of the bssD gene. | Run an SDS-PAGE gel. The presence of only the full-length α-subunit may indicate a lack of activation and subsequent cleavage upon minimal oxygen exposure. |
| Improper Storage of Cell-Free Extract | Freeze cell-free extracts in cryovials under an anaerobic atmosphere (e.g., inside an anaerobic chamber) and store at -80°C. Avoid repeated freeze-thaw cycles. | Test a freshly prepared extract against a stored aliquot to see if activity loss is time-dependent. |
| Inhibitors in Assay Buffer | Ensure no interfering compounds are present. For example, some chelating agents could affect the Fe-S clusters. | Run a control reaction with a known active BSS preparation (if available) in the same buffer. |
Issue 2: Inconsistent Results Between Replicates
| Possible Cause | Troubleshooting Step | Verification |
| Variable Oxygen Exposure | Standardize all liquid handling procedures to minimize introduction of air. Use gas-tight syringes for all additions. Pre-incubate all components in the anaerobic chamber before mixing. | Prepare and run all replicates simultaneously under identical conditions. |
| Inaccurate Pipetting of Volatile Substrates | Toluene is volatile. Prepare stock solutions in a suitable solvent (e.g., isopropanol) and add it to the sealed reaction vessel last. Ensure the reaction is well-mixed. | Use calibrated positive displacement pipettes for viscous or volatile liquids. |
| Assay Temperature Fluctuation | Use a temperature-controlled water bath or heating block for the assay incubation. Ensure all components are equilibrated to the assay temperature before starting the reaction. | Monitor the temperature of a control vessel throughout the assay period. |
| Substrate Degradation | Prepare fresh substrate and co-substrate solutions for each set of experiments. | Check the purity of substrate stocks using analytical methods like HPLC. |
Experimental Protocols
Protocol 1: Preparation of Anaerobic Cell-Free Extract
This protocol is adapted from methods used for preparing active BSS from toluene-grown cells.
-
Cell Harvesting: Grow cells (e.g., Thauera aromatica, Azoarcus sp.) under anaerobic conditions with toluene as an inducer. Harvest cells by centrifugation in sealed, airtight bottles inside an anaerobic chamber.
-
Washing: Resuspend the cell pellet in an anoxic wash buffer (e.g., 100 mM potassium phosphate, pH 7.2, 2 mM dithiothreitol). Centrifuge again and discard the supernatant. All steps must be performed in an anaerobic environment.
-
Resuspension: Resuspend the washed cell pellet in a minimal volume of the same anoxic buffer, amended with DNase I and MgCl₂.
-
Cell Lysis: Break the cells anaerobically, for example, by multiple passages through a French pressure cell at ~138 MPa.
-
Clarification: Centrifuge the lysate at high speed (e.g., 27,000 x g for 20 minutes at 4°C) under anaerobic conditions to remove unbroken cells and cell debris.
-
Collection and Storage: The resulting supernatant is the cell-free extract. Aliquot it into anaerobic cryovials, flash-freeze in liquid nitrogen, and store at -80°C.
Protocol 2: BSS Activity Assay
This protocol describes a common method for measuring BSS activity by quantifying the formation of benzylsuccinate using HPLC.
-
Reaction Mixture Preparation: Inside an anaerobic chamber, prepare the reaction mixture in a sealed, gas-tight vial. A typical 1 mL reaction mixture contains:
-
0.2 mL cell-free extract
-
0.73 mL anaerobic buffer (e.g., 20 mM TEA/HCl, pH 7.8)
-
50 µL of 100 mM sodium fumarate (final concentration 5 mM)
-
-
Pre-incubation: Pre-incubate the mixture for 2 minutes at the desired reaction temperature (e.g., 30°C).
-
Initiation of Reaction: Start the reaction by adding toluene. For example, add 8.2 µL of a 365 mM toluene stock solution in isopropanol to achieve a final concentration of 3 mM. Cap the vial tightly and vortex briefly.
-
Time Points: At specific time intervals (e.g., 0, 5, 10, 15, 20 minutes), withdraw a 150 µL aliquot from the reaction vial using a gas-tight syringe.
-
Quenching: Immediately quench the reaction by mixing the aliquot with an equal volume (150 µL) of acetonitrile. This will precipitate the proteins.
-
Sample Preparation: Centrifuge the quenched sample (e.g., 8,000 x g for 20 minutes) to pellet the precipitated protein.
-
Analysis: Analyze the supernatant for benzylsuccinate concentration using a suitable HPLC-DAD or LC-MS method. Calculate the specific activity based on the rate of product formation over time, normalized to the total protein concentration in the extract.
Visualizations
BSS Catalytic Cycle and Oxygen Inactivation
Caption: The catalytic cycle of BSS and the point of irreversible inactivation by oxygen.
General Troubleshooting Workflow for BSS Experiments
Caption: A step-by-step workflow for troubleshooting common issues in BSS experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzylsuccinate synthase - Wikipedia [en.wikipedia.org]
- 3. Biochemical and genetic characterization of benzylsuccinate synthase from Thauera aromatica: a new glycyl radical enzyme catalysing the first step in anaerobic toluene metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low yields in enzymatic 2-benzylsuccinyl-CoA synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the enzymatic synthesis of 2-benzylsuccinyl-CoA. The synthesis typically involves two key enzymatic steps: the formation of (R)-benzylsuccinate from toluene and fumarate, catalyzed by Benzylsuccinate Synthase (BSS), and the subsequent conversion to (R)-2-benzylsuccinyl-CoA by Succinyl-CoA:(R)-benzylsuccinate CoA-transferase (BbsEF).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Issues with Benzylsuccinate Synthase (BSS) Activity
Question 1: My Benzylsuccinate Synthase (BSS) shows very low or no activity. What are the common causes?
Answer: Low BSS activity is a frequent issue, primarily due to its nature as a glycyl radical enzyme, which makes it extremely sensitive to oxygen. Here are the most common culprits and how to address them:
-
Oxygen Contamination: BSS is rapidly and irreversibly inactivated by molecular oxygen.[1] The active form of the enzyme contains a glycyl radical that is destroyed upon exposure to air, leading to cleavage of the polypeptide chain.[2]
-
Troubleshooting:
-
-
Inactive Enzyme Preparation: BSS requires activation by a separate activating enzyme (BssD), which is an S-adenosylmethionine (SAM)-dependent radical enzyme.[5] If the BSS is expressed without its activator or if the activation process is inefficient, the enzyme will be in its inactive, non-radical form.
-
Troubleshooting:
-
Co-express BSS with its activating enzyme (BssD).
-
Ensure the necessary cofactors for the activating enzyme, such as SAM and a reduced ferredoxin or flavodoxin, are present during expression or in vitro activation.
-
Confirm activation by observing the characteristic cleavage of the α-subunit of BSS on an SDS-PAGE gel, which results in an α:α' ratio of approximately 1:1.
-
-
-
Improper Protein Folding or Expression: Recombinant expression of complex enzymes like BSS in hosts like E. coli can sometimes lead to misfolded and inactive protein.
-
Troubleshooting:
-
Optimize expression conditions by lowering the induction temperature (e.g., 15-20°C) and using a lower concentration of the inducing agent to slow down protein synthesis and promote proper folding.
-
Consider using a different expression host, such as Azoarcus evansii, which has been used successfully for recombinant BSS production.
-
-
-
Sub-optimal Assay Conditions: The activity of BSS is dependent on factors like pH and temperature.
-
Troubleshooting:
-
The optimal pH for BSS activity is around 8.0. Ensure your assay buffer is within the optimal range (e.g., pH 7.5-8.0).
-
The reaction is typically performed at 30°C.
-
-
Question 2: I am observing some product formation, but the yield of benzylsuccinate is consistently low. How can I improve it?
Answer: Once you've confirmed you have active BSS, low yields of benzylsuccinate can often be traced to substrate availability or reaction equilibrium.
-
Substrate Concentrations: The concentrations of toluene and fumarate can influence the reaction rate.
-
Troubleshooting:
-
Ensure adequate concentrations of both substrates. Typical in vitro assays use fumarate concentrations around 5 mM and toluene around 3 mM.
-
Be aware of the low aqueous solubility of toluene. Using a co-solvent like isopropanol (e.g., 2% v/v) can help to increase its availability in the reaction mixture.
-
-
-
Enzyme Concentration: The amount of active BSS in your assay will directly impact the product yield.
-
Troubleshooting:
-
Increase the concentration of the cell-free extract or purified BSS in your reaction.
-
If using cell-free extracts, determine the protein concentration to ensure consistency between experiments.
-
-
-
Product Inhibition or Degradation: While the BSS reaction is considered largely irreversible, high product concentrations could potentially lead to feedback inhibition. More likely, the product may be further metabolized by other enzymes in the cell extract.
-
Troubleshooting:
-
If using cell extracts, be aware that downstream enzymes of the toluene degradation pathway might consume the benzylsuccinate product. Using a purified enzyme system can mitigate this.
-
Monitor the reaction over time to determine the initial rate and to see if the reaction plateaus prematurely.
-
-
Section 2: Issues with Benzylsuccinyl-CoA Transferase (BbsEF) and CoA Thioester Formation
Question 3: I have successfully produced benzylsuccinate, but I am struggling to convert it to this compound. What could be the problem?
Answer: The conversion of benzylsuccinate to its CoA thioester is catalyzed by Succinyl-CoA:(R)-benzylsuccinate CoA-transferase (BbsEF). Issues at this stage usually relate to the enzyme's activity or the availability of the CoA donor.
-
Inactive BbsEF Enzyme: Similar to BSS, the BbsEF enzyme must be active for the reaction to proceed.
-
Troubleshooting:
-
If using a recombinant source, ensure the protein is expressed correctly and purified in an active form. BbsEF is an α2β2 heterotetramer.
-
Unlike BSS, BbsEF is stable in air, so anaerobic conditions are not required for its purification and handling.
-
-
-
Substrate Specificity and Inhibition: BbsEF is highly specific for (R)-benzylsuccinate and succinyl-CoA.
-
Troubleshooting:
-
Ensure you are using the correct enantiomer, (R)-benzylsuccinate, as the enzyme is inactive with the (S)-enantiomer.
-
(S)-benzylsuccinyl-CoA can act as an inhibitor of the enzyme.
-
Verify the presence and concentration of the CoA donor, succinyl-CoA.
-
-
-
Reaction Equilibrium: The CoA transferase reaction is reversible.
-
Troubleshooting:
-
To drive the reaction towards this compound formation, ensure a sufficient concentration of succinyl-CoA.
-
Consider coupling the reaction to a downstream enzyme that consumes this compound to pull the equilibrium forward.
-
-
Section 3: Analytical and General Issues
Question 4: How can I accurately quantify the yield of benzylsuccinate and this compound?
Answer: Accurate quantification is essential for troubleshooting low yields. High-Performance Liquid Chromatography (HPLC) is the most common method for this.
-
HPLC Method:
-
For Benzylsuccinate: Analysis can be performed using a C18 reverse-phase column with UV detection (e.g., at 220 nm).
-
For this compound: A C18 reverse-phase column with UV detection at 260 nm is typically used to detect the CoA thioester.
-
It is important to run standards for both benzylsuccinate and this compound to determine retention times and create a standard curve for quantification.
-
Chemically synthesized benzylsuccinyl-CoA may contain both 2- and 3-benzylsuccinyl-CoA isomers, which can be separated by HPLC. The enzymatically formed product is exclusively the 2-isomer.
-
Question 5: I am working with cell-free extracts. What are some general tips to improve my success rate?
Answer: Cell-free extracts can be a convenient source of enzymes, but they also introduce complexity.
-
Strict Anaerobic Conditions: This is the most critical factor for BSS activity. All steps, from cell harvesting to the final assay, should be performed in an anaerobic environment if BSS activity is required.
-
Protease Inhibition: Cell lysis releases proteases that can degrade your target enzymes. Consider adding protease inhibitors to your lysis buffer.
-
Consistency: The composition and activity of cell-free extracts can vary between batches. Ensure your cell growth and harvesting procedures are consistent.
Quantitative Data Summary
Table 1: Benzylsuccinate Synthase (BSS) Activity and Optimal Conditions
| Parameter | Value | Source |
| Specific Activity (T. aromatica) | 19 nmol min⁻¹ mg⁻¹ protein | |
| Specific Activity (Azoarcus sp. strain T) | 17 nmol min⁻¹ mg⁻¹ protein | |
| Optimal pH | ~8.0 | |
| Assay Temperature | 30°C | |
| Typical Fumarate Concentration | 5 mM | |
| Typical Toluene Concentration | 3 mM |
Table 2: Succinyl-CoA:(R)-benzylsuccinate CoA-transferase (BbsEF) Properties
| Parameter | Value | Source |
| Specific Activity (purified, T. aromatica) | 320 ± 50 nmol min⁻¹ mg⁻¹ protein | |
| Substrates | (R)-benzylsuccinate, succinyl-CoA | |
| Products | (R)-2-benzylsuccinyl-CoA, succinate | |
| Oxygen Stability | Stable in air | |
| Structure | α2β2 heterotetramer |
Experimental Protocols
Protocol 1: Benzylsuccinate Synthase (BSS) Activity Assay in Cell-Free Extract
This protocol is adapted from established methods and must be performed under strict anaerobic conditions.
-
Preparation of Cell-Free Extract:
-
Harvest cells expressing BSS by centrifugation.
-
Resuspend the cell pellet in an anaerobic buffer (e.g., 10 mM triethanolamine/NaOH, pH 7.5).
-
Lyse the cells by a method such as French press.
-
Clarify the lysate by ultracentrifugation (e.g., 125,000 x g for 1 hour at 4°C). The supernatant is the cell-free extract.
-
-
Reaction Mixture:
-
In an anaerobic environment, prepare a reaction mixture containing:
-
Cell-free extract (e.g., 0.2 mL)
-
Anaerobic buffer (e.g., 20 mM TEA/HCl, pH 7.8)
-
Sodium fumarate (to a final concentration of 5 mM)
-
-
Incubate the mixture for 2 minutes at 30°C.
-
-
Reaction Initiation and Termination:
-
Start the reaction by adding toluene (to a final concentration of 3 mM), potentially dissolved in a co-solvent like isopropanol.
-
Incubate at 30°C.
-
Take time-point samples and stop the reaction by adding an equal volume of a quenching solution (e.g., acetonitrile or an acidic solution).
-
-
Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant for benzylsuccinate formation by HPLC.
-
Protocol 2: HPLC Analysis of Benzylsuccinate and Benzylsuccinyl-CoA
This is a general guideline; specific parameters may need optimization.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column.
-
-
Mobile Phase and Gradient:
-
A typical mobile phase consists of a buffer (e.g., 50 mM phosphate buffer, pH 4.5) and an organic solvent (e.g., acetonitrile).
-
A gradient elution may be necessary to separate substrates, products, and CoA species.
-
-
Detection:
-
Monitor at 220 nm for benzylsuccinate.
-
Monitor at 260 nm for CoA thioesters like benzylsuccinyl-CoA and succinyl-CoA.
-
-
Quantification:
-
Prepare standard curves for benzylsuccinate and, if available, this compound of known concentrations.
-
Inject a known volume of the supernatant from the quenched reaction and integrate the peak areas.
-
Calculate the concentration of the product in your sample based on the standard curve.
-
Visualizations
Caption: Enzymatic pathway for this compound synthesis.
Caption: Troubleshooting decision tree for low yield synthesis.
Caption: General experimental workflow for synthesis and analysis.
References
Technical Support Center: Optimizing HPLC Separation of CoA Thioesters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Coenzyme A (CoA) thioesters.
Frequently Asked Questions (FAQs)
Q1: What are the most common problems encountered during the HPLC separation of CoA thioesters?
A1: The most frequent issues include peak tailing, poor resolution between closely related thioesters, variability in retention times, and co-elution of analytes.[1][2][3] These problems can stem from a variety of factors including the inherent chemical properties of CoA thioesters, suboptimal mobile phase conditions, column degradation, or improper sample preparation.
Q2: Why are CoA thioesters particularly challenging to separate by HPLC?
A2: CoA thioesters are polar, structurally similar molecules, which makes achieving baseline separation difficult.[4] Furthermore, the thioester bond is susceptible to hydrolysis, especially at basic pH, which can lead to sample degradation and inaccurate quantification.[5] The presence of a free thiol group in Coenzyme A can also lead to the formation of CoA disulfides, introducing further complexity to the chromatogram.
Q3: What type of HPLC column is best suited for CoA thioester separation?
A3: Reversed-phase C18 columns are most commonly used for the separation of CoA thioesters. Core-shell silica columns can offer superior separation efficiency and narrower peaks, allowing for faster analysis times. For very polar short-chain acyl-CoAs, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a viable alternative.
Q4: How can I improve the stability of my CoA thioester samples before and during HPLC analysis?
A4: To minimize degradation, aqueous solutions of CoA thioesters should be stored frozen and maintained at a pH between 2 and 6. The addition of reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to the sample and mobile phase can prevent the formation of disulfides. It is also crucial to avoid high pH conditions during sample preparation and in the mobile phase to prevent hydrolysis of the thioester bond.
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is a common issue that can compromise resolution and the accuracy of peak integration.
| Possible Cause | Recommended Solution |
| Secondary Interactions with Residual Silanols | Operate the mobile phase at a lower pH (around 2-4) to suppress the ionization of silanol groups on the silica-based column. Use a highly deactivated, end-capped C18 column. |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Inappropriate Sample Solvent | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
A logical workflow for troubleshooting peak tailing is presented below.
Issue 2: Poor Resolution
Inadequate separation between CoA thioesters can hinder accurate identification and quantification.
| Possible Cause | Recommended Solution |
| Suboptimal Mobile Phase Composition | Optimize the organic solvent concentration in the mobile phase. For complex mixtures, a gradient elution program is often necessary. |
| Inadequate Ion Pairing | For highly polar or charged CoA thioesters, the addition of an ion-pairing reagent (e.g., alkylamines) to the mobile phase can improve retention and resolution. However, be mindful that ion-pairing reagents can cause ion suppression in mass spectrometry. |
| Insufficient Column Efficiency | Use a column with a smaller particle size or a longer column to increase the number of theoretical plates. Core-shell columns can also provide higher efficiency. |
| Inappropriate Column Temperature | Increasing the column temperature can sometimes improve peak shape and resolution. |
The following diagram illustrates the decision-making process for improving peak resolution.
Issue 3: Retention Time Variability
Inconsistent retention times can lead to misidentification of peaks and unreliable quantification.
| Possible Cause | Recommended Solution |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily and ensure it is thoroughly degassed. Even small changes in pH or organic solvent concentration can significantly impact retention times. |
| Poor Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when using a gradient. |
| Fluctuations in Column Temperature | Use a column oven to maintain a stable temperature throughout the analysis. |
| Pump Malfunction | Check for leaks in the pump and ensure a consistent flow rate. |
Below is a diagram outlining the steps to troubleshoot retention time variability.
Experimental Protocols
Protocol 1: Sample Preparation from Biological Tissues
This protocol is adapted for the extraction of short-chain acyl-CoAs from tissues.
-
Homogenization: Homogenize approximately 10 mg of frozen tissue in a glass homogenizer with 1 ml of ice-cold 100 mM KH2PO4 buffer (pH 4.9).
-
Extraction: Add 2-propanol to the homogenate and mix thoroughly. Further extract the acyl-CoAs with acetonitrile.
-
Deproteinization: For deproteinization, 5-sulfosalicylic acid (SSA) can be used as it does not require removal by solid-phase extraction (SPE) before LC-MS/MS analysis.
-
Purification (Optional): If further cleanup is needed, use solid-phase extraction (SPE) with a C18 cartridge.
-
Reconstitution: After extraction and/or purification, evaporate the solvent and reconstitute the sample in the initial mobile phase.
Protocol 2: HPLC Separation of a Mixture of CoA Thioesters
This protocol provides a general method for the separation of various CoA thioesters.
-
Column: Kinetex C18, 100 x 4.60 mm, 2.6 µm particle size, 100 Å pore size.
-
Mobile Phase A: 150 mM NaH2PO4, pH adjusted to a suitable range (e.g., 4.5-6.5).
-
Mobile Phase B: 100% Acetonitrile.
-
Flow Rate: 0.8 ml/min.
-
Detection: UV at 254 nm.
-
Gradient Program:
-
0-5 min: 9% B
-
5-25 min: Linear gradient to 30% B
-
25-30 min: Hold at 30% B
-
30-35 min: Return to 9% B
-
35-45 min: Re-equilibration at 9% B
-
Quantitative Data
The following table summarizes the retention times of common CoA thioesters obtained under specific HPLC conditions. Note that retention times can vary between different HPLC systems and columns.
Table 1: Representative Retention Times of CoA Thioesters
| Compound | Retention Time (minutes) - Method 1 | Retention Time (minutes) - Method 2 |
| Malonyl-CoA | 3.21 | - |
| CoASH (Free CoA) | 5.06 | 6.2 |
| Methylmalonyl-CoA | 7.26 | - |
| Succinyl-CoA | 11.87 | - |
| HMG/Acetoacetyl-CoA | 13.96 | 14.6 (Acetoacetyl-CoA) |
| Acetyl-CoA | 14.83 | 12.6 |
| Ethylmalonyl-CoA | - | 10.6 |
| Crotonyl-CoA | - | 23.0 |
| Butyryl-CoA | - | 25.0 |
Method 1 Conditions: Kinetex C18 column (100 x 4.60 mm, 2.6 µm), mobile phase of 150 mM Na2H2PO4 and 9% methanol, flow rate of 0.8 ml/min. Method 2 Conditions: Reversed-phase HPLC with MS detection, specific column and mobile phase details can be found in the cited literature.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. hplc.eu [hplc.eu]
- 4. researchgate.net [researchgate.net]
- 5. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
dealing with substrate inhibition in benzylsuccinate synthase assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing benzylsuccinate synthase (BSS) in their experiments. The information is tailored for scientists in academic research and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is benzylsuccinate synthase and what is its primary function?
A1: Benzylsuccinate synthase (BSS) is a glycyl radical enzyme that catalyzes the first step in the anaerobic degradation of toluene. It facilitates the addition of toluene to fumarate, producing (R)-benzylsuccinate. This reaction is critical for certain bacteria that use toluene as a carbon and energy source in oxygen-deprived environments.
Q2: What are the key components and conditions for a standard BSS assay?
A2: A typical BSS assay is conducted under strictly anaerobic conditions due to the enzyme's extreme sensitivity to oxygen. Key components include the purified BSS enzyme, toluene, and fumarate as substrates, and a suitable buffer system. The reaction is often monitored by quantifying the formation of benzylsuccinate using techniques like HPLC.
Q3: My BSS activity is lower than expected. What are some potential causes?
A3: Low BSS activity can stem from several factors:
-
Oxygen Contamination: BSS is rapidly and irreversibly inactivated by oxygen. Ensure all buffers and reagents are thoroughly deoxygenated and experiments are performed in an anaerobic chamber or glove box.
-
Improper Enzyme Activation: BSS is a glycyl radical enzyme that requires activation by a specific activating enzyme (BSS-AE). Incomplete activation will result in a less active enzyme.
-
Suboptimal Substrate Concentrations: The concentrations of toluene and fumarate can impact enzyme activity. While specific optimal concentrations can vary, some studies have used toluene and fumarate in the millimolar range.
-
Presence of Inhibitors: Contaminants in the sample or reagents can inhibit enzyme activity.
Q4: I am observing a decrease in enzyme activity at high substrate concentrations. What could be the cause?
A4: A decrease in enzyme activity at high substrate concentrations is known as substrate inhibition. While specific data on substrate inhibition for benzylsuccinate synthase is not extensively documented in the literature, it is a common phenomenon for many enzymes. This can occur if one of the substrates, either toluene or fumarate, binds to the enzyme in a non-productive manner at high concentrations, preventing the formation of the product. It is recommended to perform a substrate titration experiment to determine the optimal concentration range for both toluene and fumarate for your specific experimental conditions.
Troubleshooting Guide: Dealing with Suspected Substrate Inhibition
If you suspect substrate inhibition in your benzylsuccinate synthase assay, consider the following troubleshooting steps.
| Observation | Potential Cause | Recommended Action |
| Decreased enzyme velocity at high toluene concentrations. | Toluene Substrate Inhibition: At high concentrations, toluene might bind to a secondary, inhibitory site on the enzyme or interfere with the productive binding of fumarate. | 1. Perform a Toluene Titration: While keeping the fumarate concentration constant and saturating, vary the toluene concentration over a wide range. Plot the initial velocity against the toluene concentration to identify the optimal concentration and observe any subsequent decrease in activity. 2. Lower Toluene Concentration: Based on the titration, select a toluene concentration that is at or slightly below the observed optimum for subsequent assays. |
| Decreased enzyme velocity at high fumarate concentrations. | Fumarate Substrate Inhibition: High concentrations of fumarate could potentially bind non-productively to the enzyme, hindering the binding of toluene or the catalytic process. | 1. Perform a Fumarate Titration: Maintain a constant, saturating concentration of toluene while varying the fumarate concentration. Plot the initial velocity versus the fumarate concentration to determine the optimal range. 2. Adjust Fumarate Concentration: Use a fumarate concentration within the optimal range determined from the titration curve for future experiments. |
| Precipitation or phase separation observed at high toluene concentrations. | Low Aqueous Solubility of Toluene: Toluene has limited solubility in aqueous buffers. At high concentrations, it may form a separate phase, reducing its effective concentration available to the enzyme and potentially denaturing the enzyme at the interface. | 1. Use a Co-solvent: Consider the addition of a small percentage of a water-miscible organic solvent (e.g., DMSO or ethanol) to increase the solubility of toluene. Note that the effect of the co-solvent on enzyme activity should be independently verified. 2. Optimize Mixing: Ensure vigorous and consistent mixing of the reaction to maintain a homogenous solution. |
| Inconsistent results at high substrate concentrations. | Assay Artifacts: High substrate concentrations can sometimes interfere with the detection method (e.g., HPLC-UV) or lead to other non-specific interactions. | 1. Run Control Experiments: Analyze samples with high substrate concentrations but without the enzyme to check for any interference with the analytical method. 2. Dilute Samples Before Analysis: If high substrate concentrations are interfering with product detection, consider diluting the reaction mixture before analysis. |
Experimental Protocols
Standard Benzylsuccinate Synthase Activity Assay
This protocol is a general guideline and may require optimization for specific experimental setups. All steps must be performed under strict anaerobic conditions.
-
Preparation of Reagents:
-
Prepare all buffer solutions (e.g., 50 mM Tris-HCl, pH 7.5) and deoxygenate them by sparging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.
-
Prepare stock solutions of toluene and sodium fumarate in deoxygenated buffer. A recent study used a final concentration of 3 mM toluene and 5 mM sodium fumarate.
-
-
Enzyme Preparation:
-
Purify and activate benzylsuccinate synthase according to established protocols.
-
Dilute the enzyme to the desired concentration in deoxygenated buffer immediately before the assay.
-
-
Assay Reaction:
-
In an anaerobic environment, combine the buffer, sodium fumarate, and toluene in a reaction vessel.
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes to ensure temperature equilibrium.
-
Initiate the reaction by adding the BSS enzyme solution.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes), ensuring that the product formation is within the linear range.
-
-
Reaction Quenching and Product Analysis:
-
Stop the reaction by adding a quenching solution (e.g., an acidic solution like 1 M HCl or an organic solvent like acetonitrile).
-
Centrifuge the quenched reaction mixture to pellet any precipitated protein.
-
Analyze the supernatant for the presence of benzylsuccinate using a suitable method, such as reverse-phase HPLC with UV detection.
-
-
Data Analysis:
-
Quantify the amount of benzylsuccinate produced by comparing the peak area to a standard curve of known benzylsuccinate concentrations.
-
Calculate the specific activity of the enzyme (e.g., in µmol of product formed per minute per mg of enzyme).
-
Investigating Substrate Inhibition
To determine if BSS is subject to substrate inhibition by toluene or fumarate, a kinetic analysis should be performed.
-
Toluene Inhibition Study:
-
Set up a series of reactions with a fixed, saturating concentration of fumarate (e.g., 5 mM).
-
Vary the concentration of toluene over a broad range (e.g., from a low micromolar to a high millimolar concentration).
-
Measure the initial velocity for each toluene concentration.
-
Plot the initial velocity as a function of toluene concentration. A decrease in velocity at higher concentrations is indicative of substrate inhibition.
-
-
Fumarate Inhibition Study:
-
Set up a series of reactions with a fixed, saturating concentration of toluene (e.g., 3 mM).
-
Vary the concentration of fumarate over a wide range.
-
Measure the initial velocity for each fumarate concentration.
-
Plot the initial velocity as a function of fumarate concentration to observe any potential inhibition at high concentrations.
-
Data Presentation
Reported Substrate Concentrations for BSS Assays
| Substrate | Concentration Range | Source Organism of BSS | Reference |
| Toluene | 3 mM | Thauera aromatica | |
| Fumarate | 5 mM | Thauera aromatica |
Note: The table provides examples of substrate concentrations used in published studies. Optimal concentrations may vary depending on the specific BSS variant and assay conditions.
Kinetic Parameters of Benzylsuccinate Synthase
| Parameter | Value | Substrate | Source Organism of BSS | Reference |
| Km (Toluene) | Not Reported | - | - | - |
| Km (Fumarate) | Not Reported | - | - | - |
| Vmax | Not Reported | - | - | - |
| kcat | Not Reported | - | - | - |
| Ki (Toluene) | Not Reported | - | - | - |
| Ki (Fumarate) | Not Reported | - | - | - |
Note: Comprehensive kinetic data for benzylsuccinate synthase, including Michaelis-Menten constants (Km) and inhibition constants (Ki) for substrates, are not extensively available in the reviewed literature.
Visualizations
Caption: Experimental workflow for a standard benzylsuccinate synthase assay.
Caption: Logical workflow for troubleshooting suspected substrate inhibition.
Technical Support Center: Quantifying Volatile Organic Compounds (VOCs) in Anaerobic Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the quantification of volatile organic compounds (VOCs) in anaerobic cultures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying VOCs in anaerobic cultures?
A1: Quantifying VOCs in anaerobic cultures presents several challenges stemming from the complex sample matrix and the volatile nature of the analytes. Key difficulties include:
-
Sample Integrity: Maintaining the anaerobic integrity of the sample during collection and transfer is crucial to prevent alteration of the VOC profile. Oxygen exposure can inhibit anaerobic microorganisms and alter the metabolic pathways, thus changing the VOCs produced.[1]
-
Matrix Effects: The culture medium, containing salts, proteins, and other non-volatile components, can interfere with VOC analysis. These matrix components can affect the partitioning of VOCs into the headspace and can also contaminate the analytical instrument.[2]
-
Low Concentrations: Many biologically relevant VOCs are present at very low concentrations (ppb or ppt levels), requiring highly sensitive analytical techniques for detection and quantification.[3]
-
Compound Volatility and Reactivity: The inherent volatility of these compounds makes them susceptible to loss during sample handling. Some VOCs are also highly reactive and can degrade or transform before analysis.
-
Co-elution and Interference: Anaerobic cultures produce a complex mixture of gases, including high concentrations of methane and carbon dioxide, which can interfere with the detection of target VOCs.[4][5] Additionally, a diverse range of VOCs with similar chemical properties may co-elute during chromatographic separation, making individual quantification challenging.
-
Standardization and Calibration: The lack of certified reference materials for many microbial VOCs in relevant matrices makes accurate calibration and quantification difficult.
Q2: Which analytical techniques are most suitable for VOC analysis in anaerobic cultures?
A2: The choice of analytical technique depends on the specific research question, the target VOCs, and the required sensitivity. The most commonly used methods include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is considered the gold standard for VOC analysis, offering excellent separation and identification capabilities. Coupling GC with MS allows for the confident identification of compounds based on their mass spectra.
-
Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): PTR-MS is a form of direct injection mass spectrometry that provides real-time monitoring of VOC concentrations without the need for extensive sample preparation or chromatographic separation. It is particularly useful for tracking dynamic changes in VOC production.
-
Near-Infrared Spectroscopy (NIR): NIR spectroscopy is a rapid and non-destructive technique that has shown promise for monitoring alcohols and volatile fatty acids in anaerobic bioreactors. However, it may lack the specificity required for complex VOC mixtures.
-
Solid-Phase Microextraction (SPME) coupled with GC-MS: SPME is a solvent-free sample preparation technique that concentrates VOCs from the sample headspace onto a coated fiber, increasing sensitivity.
Q3: How can I minimize sample contamination and VOC loss during sampling?
A3: To ensure the accuracy and reproducibility of your VOC measurements, proper sampling technique is critical. Here are some key recommendations:
-
Use appropriate sampling containers: Use gas-tight vials with septa to prevent the loss of volatile compounds and the ingress of atmospheric oxygen.
-
Minimize headspace: When collecting liquid samples, fill the vial completely to minimize the headspace, which can reduce the loss of volatile analytes.
-
Inert sampling lines: If sampling gas directly from a bioreactor, use inert tubing (e.g., stainless steel or PEEK) to prevent adsorption of VOCs onto the tubing walls.
-
Control temperature: Keep samples cool during storage and transport to reduce the vapor pressure of the VOCs and minimize losses.
-
Preservation: For some analytes, acidification or the addition of a biocide may be necessary to prevent microbial activity and preserve the sample. However, the compatibility of preservatives with your target VOCs and analytical method must be verified.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of VOCs in anaerobic cultures.
Problem 1: Poor peak shape or resolution in GC-MS analysis.
| Possible Cause | Troubleshooting Step |
| Water Interference | High water content in the sample can lead to poor chromatographic performance. Use a water-trapping sorbent in your purge and trap system or optimize the SPME fiber coating to be less sensitive to moisture. |
| Column Overload | High concentrations of certain VOCs can overload the GC column. Dilute the sample or reduce the injection volume. |
| Improper GC Parameters | Optimize the GC temperature program (oven ramp rate) and carrier gas flow rate to improve the separation of co-eluting compounds. |
| Contaminated Inlet Liner | The GC inlet liner can become contaminated with non-volatile residues from the sample matrix. Replace the liner regularly. |
Problem 2: Low or no signal for target VOCs.
| Possible Cause | Troubleshooting Step |
| Analyte Loss During Sample Preparation | Ensure all connections in your sampling and analysis system are leak-tight. Use appropriate SPME fiber or purge and trap sorbent for your target analytes. |
| Incorrect Analytical Standard Preparation | Verify the concentration and purity of your analytical standards. Prepare fresh dilutions regularly. |
| Instrument Sensitivity | Check the tuning of the mass spectrometer to ensure optimal sensitivity. For very low concentrations, consider using a more sensitive technique or a pre-concentration step. |
| Matrix Suppression Effects | Components in the culture medium may suppress the ionization of target VOCs in the MS source. Perform a matrix-matched calibration to compensate for these effects. |
Problem 3: High background noise or ghost peaks.
| Possible Cause | Troubleshooting Step |
| System Contamination | Run a blank analysis (e.g., empty vial or clean medium) to identify the source of contamination. Bake out the GC column and clean the MS ion source if necessary. |
| Carryover from Previous Samples | Implement a thorough cleaning step between sample analyses. For SPME, ensure the fiber is properly conditioned before each use. |
| Contaminated Carrier Gas or Reagents | Use high-purity carrier gas and solvents. Check for leaks in the gas lines that could introduce atmospheric contaminants. |
Quantitative Data Summary
The following table summarizes typical concentration ranges of common VOCs found in anaerobic digestion processes. These values can vary significantly depending on the substrate, microbial community, and process conditions.
| Volatile Organic Compound | Typical Concentration Range (mg/m³) | Analytical Method |
| Alkanes | 35 - 1731 | GC-MS |
| Aromatic Hydrocarbons | 35 - 1731 | GC-MS |
| Terpenes | 20 - 12,350 (µg/m³) | GC-MS |
| Organic Sulfur Compounds | Varies widely | GC-MS |
| Volatile Fatty Acids (VFAs) | Varies widely | GC-FID, GC-MS |
Data compiled from various sources.
Experimental Protocols
Protocol 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for VOC Analysis
This protocol provides a general workflow for the analysis of VOCs in the headspace of anaerobic cultures.
-
Sample Collection:
-
Aseptically transfer a known volume of the anaerobic culture into a headspace vial.
-
Seal the vial immediately with a PTFE/silicone septum and an aluminum crimp cap.
-
-
Incubation:
-
Incubate the vial at a controlled temperature (e.g., 37°C) for a specific duration to allow VOCs to partition into the headspace. The incubation time should be optimized for the target analytes.
-
-
Headspace Sampling:
-
Place the vial in the autosampler of the HS-GC-MS system.
-
The autosampler syringe, pre-heated to a set temperature, pierces the septum and withdraws a specific volume of the headspace gas.
-
-
GC-MS Analysis:
-
The withdrawn gas is injected into the GC inlet.
-
The VOCs are separated on a capillary column with a suitable stationary phase.
-
The separated compounds are then introduced into the mass spectrometer for detection and identification.
-
-
Data Analysis:
-
Identify VOCs by comparing their retention times and mass spectra to a spectral library (e.g., NIST).
-
Quantify the concentration of each VOC by creating a calibration curve using external or internal standards.
-
Visualizations
References
- 1. The Challenges of Studying the Anaerobic Microbial World - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Challenges in Volatile Organic Compounds Analysis as Potential Biomarkers of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modern approaches for detection of volatile organic compounds in metabolic studies focusing on pathogenic bacteria: Current state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BG - Technical note: Interferences of volatile organic compounds (VOCs) on methane concentration measurements [bg.copernicus.org]
Technical Support Center: Minimizing Interference in Photometric Assays of CoA-Transferases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference in photometric assays of Coenzyme A (CoA)-transferases.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in CoA-transferase photometric assays?
A1: Interference in CoA-transferase photometric assays can arise from several sources, broadly categorized as sample-related, compound-related, and assay-related.
-
Sample-Related Interference: Endogenous components within the biological sample can interfere with the assay. For instance, high concentrations of bilirubin can cause spectral interference.[1] Lipaemic (high lipid) samples can also lead to light scattering, affecting photometric measurements.
-
Compound-Related Interference: When screening for inhibitors, the test compounds themselves can be a major source of interference.[2] This includes colored compounds that absorb light at the assay wavelength, fluorescent compounds, and compounds that form aggregates which can sequester the enzyme.[3][4]
-
Assay-Related Interference: The assay components themselves can be a source of interference. This can include the instability of reagents like acetyl-CoA, which can degrade under certain pH conditions, or the presence of contaminants in enzyme preparations.[5]
Q2: How can I detect if my test compound is interfering with the assay?
A2: Several control experiments should be performed to identify compound-related interference. A primary method is to run a control experiment with the test compound in the assay buffer without the enzyme to measure its intrinsic absorbance or fluorescence. If the compound absorbs at the detection wavelength, this background will need to be subtracted from the enzyme reaction readings. For compounds that may aggregate, their inhibitory effect can often be reduced by the addition of a non-ionic detergent.
Q3: What is a "sample blank" and why is it important?
A3: A sample blank contains the sample and all assay reagents except for the enzyme. Measuring the absorbance of the sample blank allows you to correct for the background absorbance caused by components in the sample itself, such as pre-existing reducing sugars that might react with the detection reagent. This is crucial for obtaining accurate measurements of enzyme activity.
Q4: My assay signal is weak or absent. What are the possible causes?
A4: A weak or absent signal can be due to several factors. Firstly, check the activity of your enzyme, as it may have degraded due to improper storage or handling. Also, ensure that all reagents, particularly the enzyme, are at the optimal temperature for the assay. Incorrect buffer pH or ionic strength can also significantly impact enzyme activity. Finally, verify that your photometer settings, including the wavelength, are correct for the assay.
Troubleshooting Guides
This section provides systematic approaches to troubleshoot common issues encountered during photometric assays of CoA-transferases.
Issue 1: High Background Absorbance
High background absorbance can mask the signal from the enzymatic reaction, leading to inaccurate results.
Troubleshooting Steps:
-
Run appropriate controls:
-
Reagent Blank: Contains all assay components except the enzyme and the sample. This helps identify contamination in the reagents.
-
Sample Blank: Contains the sample and all reagents except the enzyme. This accounts for absorbance from the sample itself.
-
Compound Control (for inhibitor screening): Contains the test compound in the assay buffer to measure its intrinsic absorbance.
-
-
Check for reagent contamination: Prepare fresh reagents and repeat the measurement.
-
Evaluate sample composition: If the sample is highly colored or turbid, consider sample preparation steps like centrifugation or filtration to remove interfering substances.
Issue 2: Non-Linear Reaction Progress Curves
Ideally, the initial phase of the enzymatic reaction should be linear. Non-linearity can indicate several problems.
Troubleshooting Steps:
-
Optimize enzyme concentration: Too high an enzyme concentration can lead to rapid substrate depletion, causing the reaction rate to slow down prematurely. Perform an enzyme titration to find a concentration that results in a linear rate for a sufficient duration.
-
Check for substrate instability: Ensure that the substrates, particularly acetyl-CoA, are stable under the assay conditions (pH, temperature).
-
Investigate potential inhibitors: If screening compounds, non-linear curves might indicate a time-dependent inhibitor.
-
Perform serial dilutions: Diluting the sample can help identify interferences that are concentration-dependent.
Issue 3: Irreproducible Results
Poor reproducibility can stem from variability in assay setup and execution.
Troubleshooting Steps:
-
Standardize pipetting techniques: Ensure accurate and consistent pipetting of all reagents.
-
Maintain consistent temperature: Use a temperature-controlled cuvette holder or plate reader to ensure all reactions are run at the same temperature.
-
Ensure proper mixing: Mix all solutions thoroughly before measurement.
-
Check for air bubbles: Air bubbles in the cuvette can scatter light and lead to erroneous readings.
Quantitative Data Summary
The following table summarizes typical concentrations and parameters for a DTNB-based CoA-transferase assay.
| Parameter | Typical Value/Range | Reference |
| DTNB Concentration | 0.2 - 1 mM | |
| Acetyl-CoA Concentration | 0.1 - 0.5 mM | |
| Substrate (acceptor) Concentration | Varies (should be optimized) | |
| Enzyme Concentration | Varies (should be optimized) | |
| Buffer pH | 7.5 - 8.5 | |
| Wavelength for TNB detection | 412 nm | |
| Molar Extinction Coefficient of TNB | 14,150 M⁻¹cm⁻¹ |
Experimental Protocols
Protocol 1: General Photometric Assay for CoA-Transferase Activity using DTNB
This protocol is based on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with the free Coenzyme A (CoA-SH) released during the transferase reaction. The product, 2-nitro-5-thiobenzoate (TNB), is a colored compound that can be measured spectrophotometrically at 412 nm.
Materials:
-
Purified CoA-transferase
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Acetyl-CoA solution
-
Acceptor substrate solution
-
DTNB solution (in assay buffer)
-
Spectrophotometer and cuvettes or microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, acceptor substrate, and DTNB in a cuvette or microplate well.
-
Pre-incubate the mixture at the desired assay temperature for 5 minutes.
-
Initiate the reaction by adding a small volume of the CoA-transferase enzyme solution.
-
Immediately start monitoring the increase in absorbance at 412 nm over time.
-
Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period during which the reaction rate is linear.
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).
Protocol 2: Interference Testing for a Potential Inhibitor
This protocol helps determine if a test compound interferes with the photometric assay.
Materials:
-
All materials from Protocol 1
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Compound Absorbance Control: Prepare a reaction mixture containing the assay buffer, DTNB, and the test compound (at the final screening concentration). Measure the absorbance at 412 nm. This will determine if the compound itself absorbs at the detection wavelength.
-
Enzyme Activity Control (No Compound): Perform the standard assay as described in Protocol 1 to establish the baseline enzyme activity.
-
Inhibition Assay: Perform the standard assay in the presence of the test compound.
-
Compound + Reagents Control (No Enzyme): Prepare a reaction mixture with the assay buffer, DTNB, acetyl-CoA, acceptor substrate, and the test compound. Monitor the absorbance at 412 nm over time. This will reveal any non-enzymatic reaction between the compound and the assay components.
-
Analysis:
-
Subtract the absorbance from the "Compound Absorbance Control" from the "Inhibition Assay" data.
-
Compare the initial velocity of the "Inhibition Assay" to the "Enzyme Activity Control" to determine the percent inhibition.
-
The "Compound + Reagents Control" should show no significant change in absorbance over time.
-
Visualizations
Caption: Workflow for a photometric CoA-transferase assay.
Caption: Troubleshooting logic for photometric assays.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
strategies for improving the expression of oxygen-sensitive enzymes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression of oxygen-sensitive enzymes.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues that arise during the expression and purification of oxygen-sensitive enzymes.
| Problem | Potential Cause | Recommended Solution |
| Low or no expression of the target enzyme. | Suboptimal induction conditions (temperature, inducer concentration, timing). | Optimize induction parameters. Test a range of temperatures (e.g., 18°C, 25°C, 37°C) and inducer concentrations.[1][2] |
| Toxicity of the expressed protein to the host cells. | Use a lower induction temperature to slow down protein expression and reduce toxicity. Consider using a weaker promoter or a different expression host.[3] | |
| Codon bias between the gene of interest and the expression host. | Optimize the gene sequence for the codon usage of the expression host (e.g., E. coli).[4][5] | |
| mRNA instability. | Analyze the mRNA secondary structure and modify the sequence to improve stability without altering the amino acid sequence. | |
| The expressed enzyme is insoluble (inclusion bodies). | High expression rate leading to protein misfolding and aggregation. | Lower the induction temperature and inducer concentration to reduce the rate of protein synthesis. |
| Lack of necessary chaperones for proper folding. | Co-express molecular chaperones, such as GroEL-GroES, to assist in the correct folding of the target protein. | |
| The highly reductive environment of the bacterial cytoplasm prevents the formation of required disulfide bonds. | Express the protein in the periplasm or use specialized E. coli strains (e.g., SHuffle, Origami) that facilitate disulfide bond formation in the cytoplasm. | |
| The purified enzyme has low or no activity. | Inactivation of the enzyme by oxygen during expression, lysis, or purification. | Perform all expression and purification steps under strictly anaerobic conditions using an anaerobic chamber or glove box. |
| Loss of essential metal cofactors during purification. | Supplement the lysis and purification buffers with the required metal cofactor. Use affinity tags that do not chelate the native metal ion. | |
| Misfolding of the enzyme. | Optimize expression conditions (lower temperature, co-expression of chaperones) to promote proper folding. | |
| Proteolytic degradation of the enzyme. | Add protease inhibitors to the lysis buffer. Use protease-deficient E. coli strains. | |
| Protein degradation during expression. | Cellular stress due to high-level recombinant protein production. | Optimize dissolved oxygen levels; both anaerobic and high-oxygen conditions can increase degradation. |
| Susceptibility of newly synthesized protein to proteases. | Consider fusing a protective peptide tag (e.g., OmpT fusion) to the N-terminus of the protein. | |
| Presence of endogenous proteases in the expression host. | Use protease-deficient host strains (e.g., BL21(DE3) derivatives lacking Lon and OmpT proteases). |
Quantitative Data Summary
Table 1: Effect of Dissolved Oxygen on Recombinant Protein Degradation
| Dissolved Oxygen Condition | Approximate Degradation of α1-Antitrypsin in E. coli |
| Anaerobic | ~20% |
| Sparged with pure oxygen | ~50% |
| [Source:] |
Table 2: Influence of Dissolved Oxygen on Biomass and Plasmid Content in E. coli
| Condition | Biomass | Plasmid Content |
| Constant Aerobic | 12–36 times higher than anaerobic | - |
| Anaerobic | - | 2.9–11.7 times higher than aerobic |
| [Source:] |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when expressing oxygen-sensitive enzymes?
The main difficulty is preventing the irreversible inactivation of the enzyme by molecular oxygen. This requires maintaining a strictly anaerobic environment throughout the entire expression, harvesting, and purification process.
Q2: How can I create and maintain an anaerobic environment for protein expression and purification?
An anaerobic environment can be achieved by using an anaerobic chamber or glove box. All buffers and media should be thoroughly degassed by sparging with an inert gas like nitrogen or argon. Reducing agents, such as sodium dithionite or DTT, can be added to the buffers to scavenge residual oxygen, though dithionite is often more effective.
Q3: My oxygen-sensitive enzyme contains a metal cofactor. Are there special considerations?
Yes. Many oxygen-sensitive enzymes are metalloenzymes, and their activity depends on the presence of a specific metal ion in a particular oxidation state (e.g., Fe2+). The presence of oxygen can lead to the oxidation of this cofactor (e.g., Fe2+ to Fe3+), rendering the enzyme inactive. It is crucial to maintain anaerobic conditions to preserve the correct oxidation state. Additionally, avoid using purification methods like Immobilized Metal Affinity Chromatography (IMAC) with His-tags, as the affinity resin can strip the native metal cofactor from your enzyme.
Q4: Can I improve the expression of my oxygen-sensitive enzyme by simply lowering the growth temperature?
Lowering the temperature is a common strategy to improve the soluble expression of many recombinant proteins, as it can slow down protein synthesis and promote proper folding. For oxygen-sensitive enzymes, this can be beneficial in achieving higher yields of soluble protein. However, it does not eliminate the need for anaerobic conditions to maintain the enzyme's activity.
Q5: What are the best host strains for expressing oxygen-sensitive enzymes in E. coli?
E. coli strains like BL21(DE3) are commonly used. For proteins with rare codons, strains like BL21(DE3)-RIL, which contain plasmids encoding tRNAs for rare codons, can be beneficial. Additionally, using protease-deficient strains can help minimize in vivo degradation of the target protein.
Q6: What is the role of dissolved oxygen levels during the cultivation of cells expressing my enzyme?
The level of dissolved oxygen can significantly impact protein expression. While anaerobic conditions during purification are critical for maintaining activity, the effect of oxygen during cell growth is more complex. For some proteins, hypoxic (low oxygen) conditions during cultivation can actually lead to increased recombinant protein secretion. However, very low or zero oxygen can limit biomass production. The optimal dissolved oxygen concentration for specific protein activity depends on the strain and the protein itself.
Experimental Protocols
Protocol 1: Anaerobic Expression of a His-tagged Oxygen-Sensitive Enzyme in E. coli
-
Media Preparation: Prepare Terrific Broth (TB) medium. Autoclave and cool to room temperature. Transfer the medium to an anaerobic workstation. Before inoculation, add filter-sterilized glucose and appropriate antibiotics.
-
Inoculation and Growth: Inoculate the anaerobic medium with an E. coli strain (e.g., BL21(DE3)pLysS) carrying the expression plasmid. Grow the culture aerobically to a desired optical density, then transfer to the anaerobic workstation for further growth and induction.
-
Induction: Once the culture reaches the mid-log phase (OD600 ≈ 0.6-0.8), induce protein expression by adding the appropriate inducer (e.g., IPTG).
-
Harvesting: After induction for a specified time at an optimized temperature, harvest the cells by centrifugation inside the anaerobic chamber.
-
Cell Lysis: Resuspend the cell pellet in a degassed lysis buffer containing protease inhibitors and a reducing agent (e.g., 10 mM sodium dithionite). Lyse the cells by sonication or high-pressure homogenization inside the anaerobic chamber.
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 40 minutes) to pellet cell debris. Transfer the supernatant to a sealed, oxygen-free container.
Protocol 2: Anaerobic Purification of a Strep-tagged Oxygen-Sensitive Enzyme
-
Column Preparation: Inside an anaerobic glove box, equilibrate a Strep-Tactin gravity flow column with degassed binding buffer (e.g., Tris-HCl, pH 8.0).
-
Loading: Apply the clarified cell lysate to the equilibrated column.
-
Washing: Wash the column with several column volumes of degassed wash buffer to remove unbound proteins.
-
Elution: Elute the bound protein with a degassed elution buffer containing desthiobiotin. Collect fractions in sealed tubes.
-
Concentration and Buffer Exchange: If necessary, concentrate the purified protein and exchange the buffer using an anaerobic stirred cell concentrator.
-
Storage: Aliquot the purified enzyme into cryotubes, flash-freeze in liquid nitrogen, and store at -80°C. All steps should be performed in an anaerobic environment.
Visualizations
Caption: General workflow for expressing and purifying oxygen-sensitive enzymes.
Caption: A logical troubleshooting workflow for low enzyme activity.
Caption: Impact of oxygen on enzyme stability and cellular stress pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Expression Optimizing of Recombinant Oxalyl-CoA Decarboxylase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to achieve high-level expression of microbial enzymes: Strategies and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomatik.com [biomatik.com]
resolving co-elution issues in LC-MS analysis of acyl-CoAs
This technical support center provides troubleshooting guidance for common issues encountered during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of acyl-Coenzyme A (acyl-CoA) molecules, with a focus on resolving co-elution problems.
Frequently Asked Questions (FAQs)
Q1: My short-chain acyl-CoA isomers, like isobutyryl-CoA and n-butyryl-CoA, are co-eluting. How can I separate them?
A1: Co-elution of short-chain acyl-CoA isomers is a common challenge due to their similar structures and physicochemical properties. Here are several strategies to improve their separation:
-
Optimize the Mobile Phase:
-
Adjust pH: Using a slightly basic mobile phase, such as one containing ammonium formate (pH 8.1), can improve the separation of some isomeric acyl-CoAs.[1]
-
Change Organic Modifier: Switching between acetonitrile and methanol can alter selectivity. If you are using acetonitrile, try substituting it with methanol, or vice-versa.[2][3]
-
Ion-Pairing Reagents: While effective, ion-pairing reagents can cause ion suppression in the mass spectrometer and are often difficult to completely remove from the LC system.[4][5] Consider this as a later option if other methods fail.
-
-
Modify the Chromatographic Gradient: A shallower gradient can increase the separation between closely eluting peaks. Experiment with decreasing the rate of change of the organic solvent over the elution window of your isomers.
-
Evaluate the Stationary Phase:
-
Most methods utilize C8 or C18 reversed-phase columns. If these do not provide adequate resolution, consider a column with a different chemistry, such as a C30 column, which can offer different selectivity for lipid-like molecules.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative for separating polar compounds and may provide a different elution profile for acyl-CoAs.
-
Q2: I'm observing poor peak shape, particularly tailing, for my long-chain acyl-CoAs. What could be the cause and how can I fix it?
A2: Poor peak shape for long-chain acyl-CoAs is often attributed to secondary interactions with the stationary phase or issues with solubility in the mobile phase.
-
Mobile Phase pH: Increasing the pH of the mobile phase can improve peak shape for long-chain species. The use of ammonium hydroxide to achieve a pH of around 10.5 has been shown to be effective.
-
Organic Solvent Percentage: Ensure the initial percentage of the organic solvent in your gradient is high enough to maintain the solubility of long-chain acyl-CoAs, but not so high that it causes them to elute too early with poor retention.
-
Column Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase and improve mass transfer, leading to sharper peaks. However, be mindful of the thermal stability of your analytes.
Q3: How can I confirm if I have co-elution versus a single broad peak?
A3: Distinguishing between co-elution and a single, poorly resolved peak is a critical troubleshooting step.
-
Peak Shape Analysis: Co-eluting peaks often present as a shoulder on the main peak or a non-symmetrical peak shape.
-
Diode Array Detector (DAD/PDA): If your LC system is equipped with a DAD, you can perform a peak purity analysis. This involves comparing UV-Vis spectra across the peak. If the spectra are not consistent, it indicates the presence of more than one compound.
-
Mass Spectrometry (MS): Examine the mass spectra across the elution profile of the peak . If you observe ions corresponding to different acyl-CoA species at slightly different retention times within the peak, this confirms co-elution. For isomers with the same mass, you will need to rely on chromatographic separation or more advanced MS techniques.
Q4: Are there more advanced techniques to resolve very complex mixtures of acyl-CoAs when chromatographic methods are insufficient?
A4: Yes, for highly complex samples where co-elution remains a problem, you can consider the following:
-
Two-Dimensional Liquid Chromatography (2D-LC): This technique employs two columns with different selectivities to significantly increase peak capacity and resolve complex mixtures.
-
Ion Mobility Mass Spectrometry (IM-MS): IM-MS separates ions based on their size, shape, and charge in the gas phase, providing an additional dimension of separation that can resolve co-eluting isomers that are indistinguishable by mass alone.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting co-elution issues in acyl-CoA analysis.
Caption: A step-by-step workflow for troubleshooting co-elution in LC-MS analysis of acyl-CoAs.
Experimental Protocols & Data
Protocol 1: Mobile Phase Optimization for Short-Chain Acyl-CoA Isomers
This protocol provides a starting point for optimizing the separation of isomers like butyryl-CoA and isobutyryl-CoA.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in water, pH adjusted to 8.1 with ammonium hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Gradient Program:
-
Start with a shallow gradient (e.g., 0-2 min at 2% B, then ramp to 30% B over 10 minutes).
-
If co-elution persists, try replacing Mobile Phase B with methanol and re-optimizing the gradient.
-
Protocol 2: Sample Preparation for Acyl-CoA Extraction from Tissues
This is a general protocol for the extraction of acyl-CoAs from tissue samples.
-
Homogenization: Homogenize ~10 mg of frozen tissue in an organic solvent mixture.
-
Extraction: Perform a liquid-liquid extraction.
-
Reconstitution: Reconstitute the dried extract in a suitable buffer, such as ammonium hydroxide buffer.
Data Tables: LC-MS Parameters for Acyl-CoA Analysis
The following tables summarize typical parameters used in published methods for acyl-CoA analysis. These can serve as a reference for method development.
Table 1: Liquid Chromatography Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Agilent ZORBAX 300SB-C8 (100 x 2.1 mm, 3.5 µm) | Waters Acquity C8 UPLC BEH (2.1 x 150 mm, 1.7 µm) | Luna C18 (100 x 2.0 mm, 3 µm) |
| Mobile Phase A | 2% ACN in 100 mM Ammonium Formate, pH 5.0 | 15 mM Ammonium Hydroxide in Water | Varies |
| Mobile Phase B | 98% ACN, 5 mM Ammonium Formate | 15 mM Ammonium Hydroxide in ACN | Varies |
| Column Temp. | 42 °C | 35 °C | Varies |
| Flow Rate | Varies | 0.4 mL/min | Varies |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) or Precursor Ion Scan |
| Common Transition | Neutral loss of 507 Da (corresponding to the phosphoadenosine diphosphate moiety) |
| Collision Energy | Analyte-dependent, requires optimization |
Signaling Pathway Visualization
While acyl-CoA metabolism is central to many pathways, a detailed signaling pathway is beyond the scope of this troubleshooting guide. However, the logical relationships in the troubleshooting process itself can be visualized.
Caption: Logical relationships between problems, causes, and solutions in acyl-CoA LC-MS analysis.
References
- 1. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the Path: Isotopic Labeling Validates the Anaerobic Toluene Degradation Pathway
A Comparative Guide for Researchers
The anaerobic degradation of toluene, a prevalent environmental contaminant, has long been a subject of intense scientific scrutiny. Understanding the biochemical pathways that govern its breakdown in the absence of oxygen is crucial for developing effective bioremediation strategies. Isotopic labeling techniques have emerged as a powerful tool to elucidate these complex microbial processes, providing definitive evidence for the primary degradation pathway and offering a means to differentiate it from other metabolic routes. This guide provides a comprehensive comparison of the isotopic evidence supporting the validated anaerobic toluene degradation pathway, contrasting it with aerobic mechanisms and presenting the experimental data and protocols that form the foundation of our current understanding.
The Predominant Pathway: Fumarate Addition
Overwhelming evidence from isotopic labeling studies has confirmed that the primary mechanism for anaerobic toluene degradation is initiated by the addition of fumarate to the methyl group of toluene. This reaction, catalyzed by the glycyl radical enzyme benzylsuccinate synthase (BSS) , produces benzylsuccinate as the initial intermediate. This pathway is remarkably conserved across diverse groups of anaerobic bacteria, including denitrifying, sulfate-reducing, and methanogenic species.
Subsequent steps involve the conversion of benzylsuccinate to benzoyl-CoA through a modified β-oxidation pathway. Benzoyl-CoA is a central intermediate in the anaerobic degradation of many aromatic compounds.
Quantitative Insights from Isotopic Fractionation
Compound-Specific Isotope Analysis (CSIA) has been instrumental in providing quantitative data to support the benzylsuccinate pathway. By measuring the isotopic composition of the remaining toluene as it is degraded, researchers can determine the kinetic isotope effects of the enzymatic reactions. This is often expressed as the dual-isotope slope (Λ), which relates the fractionation of hydrogen (²H/¹H) and carbon (¹³C/¹²C) isotopes.
Different initial enzymatic attacks on the toluene molecule result in distinct Λ values, providing a "fingerprint" for the degradation pathway.
Table 1: Comparison of Dual-Isotope Slopes (Λ) for Different Toluene Degradation Pathways
| Degradation Pathway | Initial Enzyme | Electron Acceptor | Organism/Culture | Λ (δ²H/δ¹³C) | Reference |
| Anaerobic | Benzylsuccinate Synthase | Nitrate | Aromatoleum aromaticum | 14 ± 1 | [1] |
| Anaerobic | Benzylsuccinate Synthase | Nitrate | Azoarcus sp. dominated consortium | 19 ± 5 | [1] |
| Anaerobic | Benzylsuccinate Synthase | Sulfate | Sulfate-reducing consortium (TRM1) | 31 ± 11 | [2][3] |
| Anaerobic | Benzylsuccinate Synthase | Sulfate | Desulfosarcina cetonica | 23 ± 4 | [4] |
| Anaerobic | Benzylsuccinate Synthase | Iron (III) | Geobacter metallireducens | 26 ± 3 | |
| Aerobic | Methyl Monooxygenase | Oxygen | Pseudomonas putida | 53 ± 5 | |
| Aerobic | Ring Dioxygenase | Oxygen | Rhodococcus opacus | 2 ± 2 |
This table presents a selection of data to illustrate the distinct isotopic fractionation patterns.
The data clearly show that anaerobic degradation via benzylsuccinate synthase produces Λ values in a characteristic range (typically 11-31), which are significantly different from those observed for aerobic degradation pathways initiated by monooxygenases or dioxygenases.
Table 2: Carbon Isotope Enrichment Factors (ε) for Anaerobic Toluene Degradation
| Electron-Accepting Condition | Isotope Enrichment Factor (εC) | Reference |
| Methanogenic | -0.5‰ | |
| Sulfate-reducing | -0.8‰ |
Carbon isotope enrichment factors provide another quantitative measure of biodegradation. While the differences between various anaerobic conditions are subtle, they consistently indicate isotopic fractionation during toluene degradation.
Experimental Protocols
The validation of the anaerobic toluene degradation pathway relies on meticulous experimental work. Below are detailed methodologies for the key isotopic labeling techniques cited.
Protocol 1: Compound-Specific Isotope Analysis (CSIA)
This protocol outlines the general steps for determining isotopic fractionation of toluene during anaerobic degradation.
-
Microcosm Setup:
-
Prepare anaerobic microcosms using serum bottles with a suitable anoxic medium.
-
Inoculate with a pure culture of a known toluene degrader or an enriched environmental consortium.
-
Amend the microcosms with a known concentration of toluene and the appropriate electron acceptor (e.g., nitrate, sulfate).
-
Prepare control microcosms (e.g., autoclaved or without inoculum) to account for abiotic losses.
-
Incubate the microcosms under appropriate anaerobic conditions (e.g., in an anaerobic chamber or with a nitrogen/CO₂ headspace).
-
-
Time-Series Sampling:
-
At regular intervals, sacrifice replicate microcosms for analysis.
-
Collect liquid or headspace samples for both concentration and isotopic analysis.
-
-
Concentration Analysis:
-
Analyze the concentration of toluene using Gas Chromatography with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS).
-
-
Isotope Analysis:
-
Analyze the carbon and hydrogen isotopic composition of the remaining toluene using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) for δ¹³C and Gas Chromatography-Pyrolysis-Isotope Ratio Mass Spectrometry (GC-P-IRMS) for δ²H.
-
-
Data Analysis:
-
Plot the change in isotopic composition (δ) against the fraction of remaining substrate (f) using the Rayleigh equation to calculate the enrichment factor (ε).
-
Plot δ²H versus δ¹³C to determine the dual-isotope slope (Λ).
-
Protocol 2: Stable Isotope Probing (SIP)
This protocol describes the general workflow for identifying the microorganisms actively degrading toluene in a mixed community.
-
Microcosm Setup:
-
Prepare anaerobic microcosms with an environmental sample (e.g., soil, sediment, groundwater) as the inoculum.
-
Amend one set of microcosms with ¹³C-labeled toluene and a parallel set with unlabeled (¹²C) toluene as a control.
-
Include the relevant electron acceptor and other necessary nutrients.
-
Incubate under anaerobic conditions until a significant portion of the toluene is degraded.
-
-
DNA Extraction and Separation:
-
Extract total DNA from the microcosm samples.
-
Separate the ¹³C-labeled ("heavy") DNA from the ¹²C-labeled ("light") DNA by density gradient ultracentrifugation using cesium chloride (CsCl).
-
-
Fractionation and DNA Recovery:
-
Fractionate the density gradient and quantify the amount of DNA in each fraction.
-
Recover the DNA from the "heavy" and "light" fractions.
-
-
Microbial Community Analysis:
-
Amplify a phylogenetic marker gene (e.g., 16S rRNA) or a functional gene (e.g., bssA, encoding the alpha-subunit of benzylsuccinate synthase) from the DNA in the heavy and light fractions using PCR.
-
Analyze the amplified gene sequences using techniques such as sequencing, denaturing gradient gel electrophoresis (DGGE), or terminal restriction fragment length polymorphism (T-RFLP) to identify the microorganisms that have incorporated the ¹³C from toluene into their DNA.
-
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.
Caption: The validated anaerobic toluene degradation pathway initiated by benzylsuccinate synthase.
References
- 1. researchportal.port.ac.uk [researchportal.port.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of toluene degradation pathways by two-dimensional stable isotope fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence for Benzylsuccinate Synthase Subtypes Obtained by Using Stable Isotope Tools - PMC [pmc.ncbi.nlm.nih.gov]
A Kinetic Comparison of Benzylsuccinate Synthase Orthologs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the kinetic properties of different benzylsuccinate synthase (BSS) orthologs. Due to the highly oxygen-sensitive nature of this glycyl radical enzyme, comprehensive Michaelis-Menten kinetic data (Kₘ and Vₘₐₓ) is scarce in the literature. However, this guide compiles available specific activity data and detailed experimental protocols to facilitate a better understanding of the catalytic efficiencies of these enzymes.
Benzylsuccinate synthase (BSS) catalyzes the initial, rate-limiting step in the anaerobic degradation of toluene, a reaction of significant interest for bioremediation and industrial biocatalysis. The enzyme facilitates the addition of the methyl group of toluene to fumarate, forming (R)-benzylsuccinate. Understanding the kinetic differences between BSS orthologs from various microorganisms is crucial for selecting the most efficient biocatalyst for specific applications.
Comparative Analysis of Specific Activities
While a direct comparison of Kₘ and Vₘₐₓ values is currently limited by the available research, specific activity data provides a valuable benchmark for the catalytic performance of BSS orthologs from different bacterial strains. The following table summarizes the reported specific activities under comparable assay conditions.
| Benzylsuccinate Synthase Ortholog | Organism | Specific Activity (nmol min⁻¹ mg⁻¹ protein) | Substrates | Reference |
| BSS | Thauera aromatica K172 | ~19 | Toluene, Fumarate | [1] |
| BSS | Azoarcus sp. strain T | ~17 | Toluene, Fumarate | [1] |
| BSS | Azoarcus sp. strain T | Not specified | Toluene, Xylene isomers, Cresol isomers | [1] |
| BSS | Thauera aromatica K172 | Not specified | Toluene, Cresol isomers (not xylene) | [1] |
Note: The specific activities were determined using cell-free extracts and may vary depending on the protein purification level and assay conditions.
Experimental Protocols
Accurate determination of BSS kinetics requires strict anaerobic conditions and a robust analytical method to quantify the product, benzylsuccinate.
Key Experiment: Benzylsuccinate Synthase Activity Assay
This protocol is adapted from methodologies described for the characterization of BSS from various organisms.
Objective: To determine the specific activity of a BSS ortholog by measuring the rate of benzylsuccinate formation.
Materials:
-
Strictly anaerobic glove box or chamber (<2 ppm O₂)
-
Cell-free extract containing the BSS ortholog
-
Anaerobic buffer (e.g., 50 mM potassium phosphate, pH 7.2, containing 2 mM dithiothreitol)
-
Sodium fumarate stock solution (e.g., 100 mM, prepared anaerobically)
-
Toluene stock solution (e.g., 50 mM in an anaerobic, water-miscible solvent like 2-hydroxypropyl-β-cyclodextrin)
-
Quenching solution (e.g., 1 M HCl or an organic solvent like ethyl acetate)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis at 210 nm)
-
Benzylsuccinate standard for calibration
Procedure:
-
All solutions and materials must be made anaerobic by purging with an inert gas (e.g., N₂/CO₂ mix) and transferred into the anaerobic chamber.
-
Prepare the reaction mixture in an anaerobic vial by combining the anaerobic buffer, a specific amount of cell-free extract (e.g., 0.1-0.5 mg total protein), and the fumarate stock solution to a final concentration of, for example, 2 mM.
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for a few minutes to ensure temperature equilibration.
-
Initiate the reaction by adding the toluene stock solution to a final concentration of, for example, 1 mM.
-
At defined time points (e.g., 0, 2, 5, 10, and 15 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to the quenching solution.
-
After quenching, the samples are centrifuged to pellet any precipitated protein.
-
The supernatant is then analyzed by HPLC to quantify the amount of benzylsuccinate formed.
-
The specific activity is calculated from the linear range of product formation over time and normalized to the amount of protein used in the assay. The unit is typically expressed as nmol of product formed per minute per milligram of total protein.
Visualizing the Workflow and Reaction Mechanism
To aid in the conceptualization of the experimental and logical frameworks, the following diagrams have been generated.
Conclusion
The kinetic comparison of benzylsuccinate synthase orthologs is a challenging but vital area of research for advancing their use in biotechnology. While comprehensive Michaelis-Menten data remains elusive, the available specific activity data indicates comparable catalytic efficiencies for the orthologs from Thauera aromatica and Azoarcus sp. strain T with toluene as a substrate. However, differences in substrate specificity, particularly towards xylene and cresol isomers, suggest that the kinetic properties of these orthologs are not identical. Future research involving the successful purification and stabilization of active BSS from a wider range of organisms will be essential for a more detailed and quantitative comparison of their kinetic parameters, ultimately enabling the rational selection of BSS orthologs for specific industrial and environmental applications.
References
A Comparative Guide to the Substrate Specificity of Bacterial CoA-Transferases
For Researchers, Scientists, and Drug Development Professionals
Coenzyme A (CoA)-transferases are a diverse superfamily of enzymes crucial for central metabolism in bacteria, catalyzing the transfer of a CoA moiety from an acyl-CoA donor to a carboxylic acid acceptor. Their substrate specificity dictates their physiological role, from short-chain fatty acid (SCFA) production in the gut microbiome to the degradation of aromatic compounds. Understanding these specificities is paramount for applications in metabolic engineering, drug development, and comprehending microbial physiology. This guide provides a comparative analysis of the substrate specificities of well-characterized CoA-transferases from different bacteria, supported by quantitative kinetic data and detailed experimental methodologies.
Data Presentation: Substrate Specificity of Bacterial CoA-Transferases
The following tables summarize the kinetic parameters of several bacterial CoA-transferases, offering a quantitative comparison of their substrate preferences.
Table 1: Butyryl-CoA:Acetate CoA-Transferases
| Enzyme Source | Acyl-CoA Donor | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Carboxylate Acceptor | Km (mM) | Reference |
| Ruminococcaceae bacterium CPB6 | Butyryl-CoA | 0.15 ± 0.02 | 115.3 ± 2.1 | 768.7 | Acetate | 25.3 ± 1.5 | |
| Caproyl-CoA | 0.11 ± 0.01 | 298.7 ± 5.3 | 2715.5 | Acetate | 18.7 ± 1.1 | ||
| Clostridium tyrobutyricum BEY8 | Butyryl-CoA | 0.21 ± 0.03 | 287.6 ± 7.8 | 1369.5 | Acetate | 31.2 ± 2.4 | |
| Caproyl-CoA | No activity | - | - | Acetate | - | ||
| Porphyromonas gingivalis PGN_0725 | Butyryl-CoA | 1.25 | 110 | 88 | Acetate | 102 | |
| Propionyl-CoA | 0.73 | 120 | 164.4 | Acetate | 102 | ||
| Porphyromonas gingivalis PGN_1341 | Butyryl-CoA | 1.11 | 18 | 16.2 | Acetate | 105 | |
| Porphyromonas gingivalis PGN_1888 | Butyryl-CoA | 1.08 | 110 | 101.9 | Acetate | 108 | |
| Propionyl-CoA | 0.63 | 110 | 174.6 | Acetate | 108 | ||
| Peptostreptococcus elsdenii | Propionyl-CoA | 0.08 | - | - | Acetate | - | |
| Butyryl-CoA | 0.07 | - | - | Acetate | - | ||
| Valeryl-CoA | 0.04 | - | - | Acetate | - | ||
| Hexanoyl-CoA | 0.02 | - | - | Acetate | - |
Table 2: Other Notable Bacterial CoA-Transferases
| Enzyme Source | Enzyme Name | Acyl-CoA Donor | Km | Carboxylate Acceptor | Km | Reference |
| Thermosipho melanesiensis | Acetoacetyl-CoA:acetate CoA transferase | Acetoacetyl-CoA | 135 µM | Acetate | 85 mM | |
| Geobacter metallireducens | Succinyl-CoA:benzoate CoA transferase | Succinyl-CoA | - | Benzoate | 0.04 mM | |
| Thauera aromatica | Succinyl-CoA:(R)-benzylsuccinate CoA-transferase | Succinyl-CoA | 0.11 mM | (R)-Benzylsuccinate | 0.04 mM |
Experimental Protocols
The determination of CoA-transferase substrate specificity and kinetic parameters relies on robust enzymatic assays. Below are detailed methodologies for commonly employed techniques.
Citrate Synthase Coupled Assay for Acetyl-CoA Production
This continuous spectrophotometric assay is widely used for CoA-transferases that produce acetyl-CoA. The acetyl-CoA formed is immediately utilized by citrate synthase to produce citrate and free CoA, with the latter detected by 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
Principle:
-
Acyl-CoA + Acetate --CoA-transferase--> Carboxylate + Acetyl-CoA
-
Acetyl-CoA + Oxaloacetate + H2O --Citrate Synthase--> Citrate + CoA-SH
-
CoA-SH + DTNB --> TNB2- (yellow, absorbs at 412 nm) + CoA-S-S-TNB
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
DTNB solution: 10 mM in assay buffer
-
Oxaloacetate solution: 10 mM in assay buffer
-
Citrate synthase: 100 units/mL
-
Acyl-CoA substrate (e.g., butyryl-CoA): 10 mM stock
-
Carboxylate acceptor (e.g., acetate): 1 M stock
-
Purified CoA-transferase enzyme
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer, 0.2 mM DTNB, 0.5 mM oxaloacetate, and a suitable concentration of the carboxylate acceptor (e.g., 100 mM acetate).
-
Add the purified CoA-transferase to the mixture and incubate for 2-3 minutes at the desired temperature (e.g., 37°C) to establish a baseline.
-
Initiate the reaction by adding the acyl-CoA substrate to a final concentration in the desired range for kinetic analysis (e.g., 0.1-5 mM).
-
Immediately monitor the increase in absorbance at 412 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity using the molar extinction coefficient of TNB2- (14,150 M-1cm-1).
-
To determine kinetic parameters (Km and Vmax), vary the concentration of one substrate while keeping the other constant and fit the data to the Michaelis-Menten equation.
High-Performance Liquid Chromatography (HPLC)-Based Assay
This discontinuous assay allows for the direct measurement of substrate consumption and product formation, offering high specificity and the ability to analyze complex mixtures.
Principle: The reaction is allowed to proceed for a defined period, then stopped, and the components are separated and quantified by reverse-phase HPLC.
Reagents:
-
Reaction Buffer: e.g., 100 mM Tris-HCl, pH 7.8, 5 mM MgCl2
-
Acyl-CoA substrate (e.g., succinyl-CoA): 10 mM stock
-
Carboxylate acceptor (e.g., benzoate): 10 mM stock
-
Purified CoA-transferase enzyme
-
Quenching solution: e.g., 10% (v/v) formic acid or perchloric acid
Procedure:
-
Prepare reaction mixtures containing the reaction buffer, a fixed concentration of the acyl-CoA donor, and varying concentrations of the carboxylate acceptor (or vice versa for determining the kinetics of the other substrate).
-
Pre-incubate the mixtures at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the purified CoA-transferase.
-
At specific time points, withdraw aliquots of the reaction and stop the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC using a C18 column.
-
Monitor the elution of CoA esters at a suitable wavelength (typically around 260 nm).
-
Quantify the peak areas of the substrate and product by comparing them to a standard curve of known concentrations.
-
Calculate the initial reaction rates and determine the kinetic parameters by fitting the data to the Michaelis-Menten equation.
Mandatory Visualization
The following diagrams illustrate key metabolic pathways and experimental workflows involving bacterial CoA-transferases.
Caption: Butyrate production pathway in Firmicutes.
Caption: Anaerobic benzoate degradation in G. metallireducens.
Caption: HPLC-based assay workflow for CoA-transferase kinetics.
Validating bssA as a Marker for Toluene-Degrading Communities: A Comparison with the Alternative Marker bamA
For researchers, scientists, and drug development professionals engaged in monitoring microbial communities, the selection of appropriate genetic markers is paramount for accurate assessment of bioremediation processes. This guide provides a comprehensive comparison of the well-established bssA gene marker and the alternative bamA gene marker for detecting and quantifying anaerobic toluene-degrading microbial populations. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable marker for your research needs.
The anaerobic biodegradation of toluene, a common environmental contaminant, is a critical process in natural attenuation and engineered bioremediation. Monitoring the microbial communities responsible for this degradation is essential for evaluating the efficacy of cleanup strategies. The bssA gene, encoding the alpha-subunit of benzylsuccinate synthase, has long been the gold standard functional marker for identifying anaerobic toluene degraders. This enzyme catalyzes the initial activation of toluene, a key step in its anaerobic degradation pathway. However, the diversity of bssA genes and the potential for primer mismatches can limit its effectiveness in capturing all relevant toluene-degrading populations.
Recently, the bamA gene, which encodes 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase, has emerged as a promising alternative. This enzyme is involved in the central benzoyl-CoA pathway, a common route for the anaerobic degradation of various aromatic compounds, including toluene. This broader specificity may offer advantages in assessing the overall aromatic degradation potential of a microbial community.
Comparative Performance of bssA and bamA Markers
The efficacy of a genetic marker is determined by its specificity, sensitivity, and its correlation with the degradation activity of interest. The following table summarizes a direct comparison of the amplification success of various bssA primer sets against a bamA primer set across sixteen different anaerobic toluene-degrading microcosms under nitrate-amended, sulfate-amended, and methanogenic conditions.
| Gene Marker | Primer Set | Number of Strong Amplicons (out of 16 microcosms) | Amplification Success Rate | Reference |
| bssA | 7772f/8546r | 8 | 50% | [1][2] |
| bssA | Other tested sets | ≤ 6 | ≤ 37.5% | [1][2] |
| bamA | bam-sp9/bam-asp1 | 15 | 93.75% | [1] |
Table 1. Comparison of Amplification Success between bssA and bamA Primer Sets. The data clearly indicates a higher amplification success rate for the bamA primer set across a diverse range of anaerobic conditions, suggesting it may be a more robust marker for detecting potential toluene-degrading communities.
While amplification success is a key metric, the correlation of gene abundance with degradation rates provides a more functional validation of a marker. Studies have shown that both bssA and bamA gene numbers are correlated with toluene degradation. For instance, one study documented a two-log increase in bssA gene copies over 47 days of active toluene degradation. However, direct comparative studies quantifying and comparing the correlation coefficients of both bssA and bamA with toluene degradation rates are still emerging.
Signaling Pathways and Experimental Workflow
To understand the roles of bssA and bamA, it is essential to visualize their positions in the anaerobic toluene degradation pathway.
Figure 1. Anaerobic Toluene Degradation Pathway
The experimental workflow for validating and comparing these markers typically involves DNA extraction from environmental samples, followed by quantitative polymerase chain reaction (qPCR) to determine the abundance of the target genes.
Figure 2. Experimental Workflow for Marker Gene Analysis
The logical relationship between the presence of these genes and the potential for toluene degradation highlights their utility as biomarkers.
Figure 3. Logical Relationship of bssA and bamA as Indicators
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible and comparable results. The following are generalized SYBR Green-based qPCR protocols for the quantification of bssA and bamA genes from environmental DNA extracts.
Protocol 1: Quantitative PCR of the bssA Gene
-
Primer Selection: Utilize a validated primer set such as 7772f/8546r, which has demonstrated reasonable success in amplifying bssA from diverse environmental samples.
-
Reaction Mixture (per 20 µL reaction):
-
10 µL 2x SYBR Green qPCR Master Mix
-
0.5 µL Forward Primer (10 µM)
-
0.5 µL Reverse Primer (10 µM)
-
2 µL Template DNA (1-10 ng)
-
7 µL Nuclease-free water
-
-
Thermal Cycling Conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis: 65°C to 95°C, incrementing by 0.5°C every 5 seconds.
-
-
Standard Curve: Prepare a 10-fold serial dilution of a plasmid containing the target bssA gene fragment of known copy number to generate a standard curve for absolute quantification.
Protocol 2: Quantitative PCR of the bamA Gene
-
Primer Selection: Employ a robust primer set like bam-sp9/bam-asp1, which has shown high amplification success across various anaerobic conditions.
-
Reaction Mixture (per 20 µL reaction):
-
10 µL 2x SYBR Green qPCR Master Mix
-
0.5 µL Forward Primer (10 µM)
-
0.5 µL Reverse Primer (10 µM)
-
2 µL Template DNA (1-10 ng)
-
7 µL Nuclease-free water
-
-
Thermal Cycling Conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing: 55°C for 30 seconds
-
Extension: 72°C for 30 seconds
-
-
Melt Curve Analysis: 65°C to 95°C, incrementing by 0.5°C every 5 seconds.
-
-
Standard Curve: Generate a standard curve for absolute quantification using a 10-fold serial dilution of a plasmid containing the target bamA gene fragment of known copy number.
Conclusion and Recommendations
The validation of a genetic marker is a critical step in developing reliable monitoring tools for bioremediation. While bssA has been a valuable and specific marker for anaerobic toluene degradation, the experimental evidence suggests that bamA may offer broader coverage and higher detection rates across diverse microbial communities and environmental conditions.
Key Takeaways:
-
The bssA gene is a highly specific marker for the initial step of anaerobic toluene degradation. However, its diversity can lead to underestimation of toluene-degrading populations with certain primer sets.
-
The bamA gene, involved in the central benzoyl-CoA pathway, demonstrates a higher amplification success rate across various redox conditions, suggesting it is a more robust and potentially more inclusive marker for assessing the potential for anaerobic aromatic compound degradation.
-
The choice of marker should be guided by the specific research question. For a highly specific assessment of toluene degradation, bssA remains a strong candidate. For a broader assessment of anaerobic aromatic degradation potential, or in environments with unknown toluene-degrading communities, bamA may be the more appropriate choice.
-
Further research is warranted to establish a more direct and quantitative comparison of the correlation between bssA and bamA gene copy numbers and the rates of toluene degradation across a wider range of environmental contexts.
By carefully considering the comparative data and employing standardized protocols, researchers can enhance the accuracy and reliability of their assessments of toluene-degrading communities, ultimately leading to more effective bioremediation strategies.
References
cross-reactivity of antibodies against benzylsuccinate synthase subunits
For Researchers, Scientists, and Drug Development Professionals
Benzylsuccinate synthase is a key enzyme in the anaerobic degradation of toluene.[1][2] It is a member of the glycyl radical enzyme family and is composed of three distinct subunits: alpha (α), beta (β), and gamma (γ).[1][3][4] The α-subunit is the catalytic component, while the β and γ subunits are accessory proteins essential for the enzyme's stability and activity.
Comparison of Benzylsuccinate Synthase Subunits
The three subunits of BSS, encoded by the bssA, bssB, and bssC genes (or tutD, tutG, and tutF in Thauera aromatica), have distinct roles and properties. These differences are summarized in the table below.
| Feature | α-Subunit (BssA) | β-Subunit (BssB) | γ-Subunit (BssG) |
| Primary Function | Catalytic activity, contains the glycyl radical and the active site for toluene and fumarate binding. | Structural integrity, contains a [4Fe-4S] cluster, modulates conformational dynamics required for enzyme activity. | Structural integrity, contains a [4Fe-4S] cluster, essential for the stable expression of the α-subunit. |
| Approx. Molecular Weight | ~98 kDa | ~18 kDa | ~12 kDa |
| Key Structural Features | 10-stranded β/α-barrel fold, characteristic of glycyl radical enzymes. | High-potential iron-sulfur protein (HiPIP)-related fold. | High-potential iron-sulfur protein (HiPIP)-related fold, but structurally distinct from the β-subunit. |
| Prosthetic Groups | Glycyl radical. | [4Fe-4S] cluster. | [4Fe-4S] cluster. |
Predicted Antibody Cross-Reactivity
Given the significant differences in the primary structure, size, and function of the α, β, and γ subunits, it is highly probable that polyclonal or monoclonal antibodies raised against a specific full-length subunit will exhibit minimal to no cross-reactivity with the other two subunits. The distinct protein folds and surface-exposed epitopes of each subunit would likely lead to the generation of highly specific antibody populations.
However, it is important to note that unforeseen cross-reactivity can occasionally occur, for instance, if antibodies are generated against a short peptide sequence that happens to share some homology with a region in another subunit. Therefore, empirical validation of antibody specificity is crucial.
Experimental Protocols for Assessing Antibody Specificity
The following are generalized protocols for Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA), which are standard methods for determining antibody specificity and cross-reactivity.
This protocol outlines the steps to assess the specificity of an antibody against the individual subunits of BSS.
1. Sample Preparation:
-
Express and purify the individual α, β, and γ subunits of BSS.
-
Prepare lysates of cells expressing the entire BSS complex.
-
Determine the protein concentration of each sample.
2. SDS-PAGE:
-
Mix protein samples with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of each purified subunit and the complex lysate into separate wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at 100-150V until the dye front reaches the bottom.
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-BSS-α) at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system or X-ray film.
6. Interpretation:
-
A specific antibody should only detect the band corresponding to its target subunit in both the purified subunit lane and the complex lysate lane, with no signal in the lanes of the other purified subunits.
This protocol provides a method for quantifying the binding of an antibody to the different BSS subunits.
1. Plate Coating:
-
Coat the wells of a 96-well microplate with 100 µL of each purified BSS subunit (α, β, and γ) at a concentration of 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
2. Blocking:
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
3. Primary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of serially diluted primary antibody (e.g., anti-BSS-α) to the wells coated with the different subunits.
-
Incubate for 2 hours at room temperature.
4. Secondary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of an HRP-conjugated secondary antibody diluted in blocking buffer to each well.
-
Incubate for 1 hour at room temperature.
5. Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of a colorimetric HRP substrate (e.g., TMB) to each well.
-
Incubate in the dark until a color develops (typically 15-30 minutes).
-
Stop the reaction by adding 100 µL of stop solution (e.g., 2N H₂SO₄).
6. Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
A specific antibody will show a strong signal in the wells coated with its target antigen and a negligible signal in the wells coated with the other subunits.
Visualizations
Below are diagrams illustrating the metabolic pathway involving Benzylsuccinate Synthase and a typical experimental workflow for testing antibody specificity.
Caption: Anaerobic Toluene Degradation Pathway Initiation.
References
A Comparative Guide to Fumarate Addition Mechanisms in Hydrocarbon Biodegradation
For Researchers, Scientists, and Drug Development Professionals
The anaerobic degradation of hydrocarbons, a critical process in bioremediation and natural biogeochemical cycles, is often initiated by a unique enzymatic reaction: the addition of fumarate. This guide provides a comprehensive comparison of the mechanisms of fumarate addition to various classes of hydrocarbons—aromatic compounds, alkanes, and alkenes—supported by available experimental data. Understanding these mechanisms is crucial for developing novel bioremediation strategies and for potential applications in biocatalysis.
Executive Summary
Fumarate addition is a key strategy employed by anaerobic microorganisms to activate otherwise inert hydrocarbons for subsequent metabolism. This process is primarily catalyzed by a superfamily of glycyl radical enzymes (GREs). The reaction mechanism, while sharing a common radical-based core, exhibits variations in enzyme specificity and kinetics depending on the hydrocarbon substrate. Aromatic hydrocarbons, particularly toluene, are the most extensively studied substrates, with detailed kinetic data available for the enzyme benzylsuccinate synthase (BSS). Alkanes are activated by analogous enzymes called alkylsuccinate synthases (ASS), which can act on a wide range of chain lengths. The mechanism for alkenes is the least understood, with current research suggesting alternative activation pathways may be more prevalent than direct fumarate addition.
Comparative Analysis of Fumarate Addition Mechanisms
The fumarate addition reaction proceeds via a glycyl radical-mediated mechanism, which can be generalized into three key steps:
-
Hydrogen Abstraction: A glycyl radical on the enzyme initiates a cascade that leads to the formation of a highly reactive thiyl radical. This thiyl radical abstracts a hydrogen atom from the hydrocarbon, generating a hydrocarbon radical.
-
Radical Addition: The newly formed hydrocarbon radical attacks the double bond of fumarate, forming a succinate-adduct radical.
-
Radical Quenching and Enzyme Regeneration: The succinate-adduct radical is quenched by a hydrogen atom transfer, typically from a cysteine residue in the enzyme, to form the final alkyl- or benzylsuccinate product. This process regenerates the thiyl radical, which can then re-form the resting-state glycyl radical, completing the catalytic cycle.
Aromatic Hydrocarbons
The paradigm for fumarate addition to aromatic hydrocarbons is the anaerobic degradation of toluene, catalyzed by benzylsuccinate synthase (BSS).[1] This enzyme exhibits a high degree of specificity, though this can vary between different bacterial strains. For instance, the BSS from Thauera aromatica is highly specific for toluene and cresols, showing no activity towards xylene isomers. In contrast, the BSS from Azoarcus sp. strain T can convert toluene as well as all xylene and cresol isomers.[2][3]
Alkanes
The anaerobic activation of alkanes via fumarate addition is catalyzed by alkylsuccinate synthases (ASS), also known as (1-methylalkyl)succinate synthases (MAS).[4] This mechanism has been observed for a wide range of alkanes, from short-chain gaseous alkanes like propane and butane to long-chain solid paraffins.[5] The addition typically occurs at the subterminal (C2) carbon of the n-alkane chain. While the general mechanism is understood, detailed kinetic parameters for ASS with a variety of alkane substrates are not as well-characterized as for BSS. Computational studies suggest that the rate of toluene degradation is approximately 100 times faster than that of butane at 298 K, highlighting the higher reactivity of the benzylic position in toluene compared to the secondary carbons in alkanes.
Alkenes
The anaerobic metabolism of alkenes is less understood compared to that of alkanes and aromatic hydrocarbons. While some studies have investigated the anaerobic degradation of alkenes like ethene and 1-alkenes, the initial activation step does not always appear to be a direct fumarate addition. For instance, in the sulfate-reducing bacterium Desulfatibacillum aliphaticivorans, the metabolism of 1-alkenes involves oxidation at the double bond, suggesting a different primary activation mechanism than fumarate addition. Therefore, a direct comparison of fumarate addition kinetics for alkenes with alkanes and aromatics is currently limited by the available data.
Quantitative Data Summary
The following table summarizes the available quantitative data for the specific activity of fumarate-adding enzymes with different hydrocarbon substrates.
| Hydrocarbon Class | Substrate | Enzyme Source | Specific Activity (nmol min⁻¹ mg⁻¹ protein) | Reference |
| Aromatic | Toluene | Thauera aromatica | 1.9 ± 0.1 | |
| m-Cresol | Thauera aromatica | 2.0 ± 0.2 | ||
| o-Cresol | Thauera aromatica | 0.5 ± 0.1 | ||
| p-Cresol | Thauera aromatica | 0.4 ± 0.1 | ||
| m-Xylene | Thauera aromatica | Not detected | ||
| Toluene | Azoarcus sp. strain T | ~8 | ||
| m-Xylene | Azoarcus sp. strain T | (Active) | ||
| Aliphatic | Toluene (for comparison) | Methanogenic consortium | 15 - 16 | |
| n-Hexane, Butane, Propane | Azoarcus sp. strain HxN1 | (Products detected) |
Note: Specific activity values can vary significantly depending on the assay conditions and the purity of the enzyme preparation. The data presented here are for comparative purposes.
Experimental Protocols
General Assay for Fumarate Addition to Aromatic Hydrocarbons (e.g., Toluene)
This protocol is adapted from methodologies used for assaying benzylsuccinate synthase activity in cell-free extracts.
1. Bacterial Cultivation and Cell-Free Extract Preparation:
-
Anaerobically cultivate the desired bacterial strain (e.g., Thauera aromatica) in a suitable medium with the hydrocarbon of interest (e.g., toluene) as the sole carbon source.
-
Harvest cells in the late exponential phase by centrifugation under anaerobic conditions.
-
Wash the cell pellet with an anaerobic buffer (e.g., 100 mM Tris-HCl, pH 7.8, containing 5 mM dithiothreitol).
-
Resuspend the cells in the same buffer and lyse them by sonication or using a French press in an anaerobic chamber.
-
Centrifuge the lysate at high speed (e.g., 100,000 x g) to obtain the cell-free extract (supernatant).
2. In Vitro Enzyme Assay:
-
Prepare the assay mixture in an anaerobic environment. A typical reaction mixture (1 mL) contains:
-
100 mM Tris-HCl buffer (pH 7.8)
-
10 mM Fumarate (from a sterile, anaerobic stock solution)
-
5 mM Ti(III)-citrate (as a reducing agent)
-
Cell-free extract (typically 1-5 mg of total protein)
-
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C) for a few minutes.
-
Initiate the reaction by adding the hydrocarbon substrate (e.g., 1-2 mM toluene from an anaerobic stock solution in a suitable solvent like 2,2,4,4,6,8,8-heptamethylnonane).
-
Incubate the reaction at a constant temperature.
-
At specific time points, withdraw aliquots of the reaction mixture and immediately stop the reaction by adding an equal volume of a quenching solution (e.g., ice-cold methanol or a solution of HCl).
3. Product Quantification:
-
Remove precipitated protein by centrifugation.
-
Analyze the supernatant for the formation of the succinate adduct (e.g., benzylsuccinate) using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization.
-
Quantify the product by comparing the peak area to a standard curve of the synthesized product.
-
Calculate the specific activity of the enzyme in nmol of product formed per minute per mg of total protein.
Visualizing the Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate the key mechanistic pathways for fumarate addition to aromatic and aliphatic hydrocarbons.
Fumarate Addition to Aromatic Hydrocarbons
Caption: Fumarate addition to an aromatic hydrocarbon (toluene).
Fumarate Addition to Aliphatic Hydrocarbons
Caption: Fumarate addition to an aliphatic hydrocarbon (alkane).
Conclusion
The addition of fumarate is a versatile and elegant solution employed by anaerobic microorganisms to overcome the high activation energy barrier of C-H bonds in hydrocarbons. While the fundamental glycyl radical mechanism is conserved across different hydrocarbon classes, the substrate specificity and reaction kinetics are finely tuned by the respective enzymes, benzylsuccinate synthase and alkylsuccinate synthase. Aromatic hydrocarbons with benzylic hydrogens are generally more reactive than alkanes. The anaerobic activation of alkenes appears to involve more diverse strategies, with direct fumarate addition being less prominent than for other hydrocarbon classes. Further research, particularly in obtaining detailed kinetic data for a wider range of alkanes and elucidating the primary activation mechanisms for alkenes, will be crucial for a complete understanding of anaerobic hydrocarbon biodegradation and for harnessing these powerful biocatalytic systems for biotechnological applications.
References
- 1. Anaerobic Toluene Activation by Benzylsuccinate Synthase in a Highly Enriched Methanogenic Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate specificities and electron paramagnetic resonance properties of benzylsuccinate synthases in anaerobic toluene and m-xylene metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Combined Use of Diagnostic Fumarate Addition Metabolites and Genes Provides Evidence for Anaerobic Hydrocarbon Biodegradation in Contaminated Groundwater - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering Escherichia coli for anaerobic alkane activation: Biosynthesis of (1-methylalkyl)succinates - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Key Amino Acid Residues in Benzylsuccinate Synthase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional roles of specific amino acid residues in benzylsuccinate synthase (BSS), a key enzyme in the anaerobic degradation of toluene. The data presented is compiled from mutagenesis studies to offer a clear understanding of how individual residues contribute to the enzyme's catalytic activity and substrate specificity. Detailed experimental protocols for the key experiments cited are also provided to support the replication and extension of these findings.
Data Presentation: Comparative Analysis of BSS Variants
The following table summarizes the quantitative data from site-directed mutagenesis studies on key amino acid residues in benzylsuccinate synthase. These residues are crucial for substrate binding and catalysis.
| Residue | Mutation | Substrate(s) | Relative Activity (%) | Observations | Reference |
| Arg508 | R508K | Toluene | ~20% | Significantly reduced activity with the natural substrate. Gained the ability to synthesize a small amount of 3-benzyl-4-ketopentanoate from toluene and 3-acetyl acrylate. | [1] |
| R508Q | Toluene | No detectable activity | Complete loss of activity, highlighting the critical role of the positive charge and hydrogen bonding capability at this position for fumarate binding. | [1] | |
| Ile617 | I617V | Toluene | ~100% | Maintained wild-type activity with toluene. | [1] |
| m-xylene | Active | Gained the ability to convert m-xylene, which is not a substrate for the wild-type enzyme. This suggests a role for Ile617 in defining the shape and size of the hydrophobic substrate-binding pocket. | [1] | ||
| o-xylene, p-xylene | No detectable activity | The mutant did not show activity towards o- or p-xylene, indicating specific steric constraints within the active site. | [1] | ||
| Ile620 | I620V | Toluene | ~100% | Maintained wild-type activity with toluene. | |
| m-xylene | No detectable activity | Did not gain activity towards m-xylene, suggesting a different role compared to Ile617 in substrate discrimination. | |||
| Gly829 | - | Toluene | Essential | Site of the essential glycyl radical. Mutation would lead to inactivation. | |
| Cys493 | - | Toluene | Essential | Acts as the catalytic thiyl radical. Mutation would lead to inactivation. |
Mandatory Visualization
The following diagrams illustrate the catalytic mechanism of benzylsuccinate synthase and a typical experimental workflow for validating the role of specific amino acid residues.
Caption: Catalytic cycle of benzylsuccinate synthase.
Caption: Experimental workflow for validating BSS amino acid residues.
Experimental Protocols
Site-Directed Mutagenesis (QuikChange PCR Method)
This protocol is adapted from the general principles of the QuikChange™ site-directed mutagenesis method.
a. Primer Design:
-
Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation.
-
The mutation should be located in the center of the primers, with 10-15 bases of correct sequence on both sides.
-
The primers should have a melting temperature (Tm) of ≥ 78°C.
-
The GC content should be between 40-60%, and the primers should terminate in at least one G or C base.
b. PCR Amplification:
-
Set up the PCR reaction in a total volume of 50 µL:
-
5 µL of 10x reaction buffer
-
10-50 ng of dsDNA plasmid template
-
125 ng of each forward and reverse primer
-
1 µL of dNTP mix (10 mM each)
-
1 µL of high-fidelity DNA polymerase (e.g., PfuUltra)
-
Add nuclease-free water to 50 µL.
-
-
Perform thermal cycling:
-
Initial denaturation: 95°C for 2 minutes.
-
18 cycles of:
-
Denaturation: 95°C for 50 seconds.
-
Annealing: 60°C for 50 seconds.
-
Extension: 68°C for 1 minute/kb of plasmid length.
-
-
Final extension: 68°C for 7 minutes.
-
c. Digestion of Parental DNA:
-
Add 1 µL of DpnI restriction enzyme (10 U/µL) directly to the amplification reaction.
-
Incubate at 37°C for 1-2 hours to digest the parental, methylated DNA template.
d. Transformation:
-
Transform competent E. coli cells (e.g., XL1-Blue) with 1-2 µL of the DpnI-treated DNA.
-
Plate the transformed cells on selective agar plates (e.g., LB agar with the appropriate antibiotic).
-
Incubate overnight at 37°C.
e. Verification:
-
Isolate plasmid DNA from several colonies.
-
Sequence the entire gene to confirm the desired mutation and ensure no other mutations were introduced.
Preparation of Cell-Free Extract for Anaerobic Enzyme Assays
This protocol is based on methodologies for preparing active BSS.
-
Grow the E. coli or other suitable host strain containing the BSS expression plasmid under anaerobic conditions in a suitable medium to the mid-log phase.
-
Induce protein expression with the appropriate inducer (e.g., anhydrotetracycline) and continue incubation for several hours.
-
Perform all subsequent steps under strictly anaerobic conditions inside an anaerobic chamber.
-
Harvest cells by centrifugation at 4°C.
-
Resuspend the cell pellet in an anaerobic buffer (e.g., 100 mM TRIS/HCl, pH 7.5, containing 5 mM DTT and 0.5 mg/mL DNase I).
-
Lyse the cells by sonication or using a French press.
-
Centrifuge the lysate at high speed (e.g., >100,000 x g) for 1 hour at 4°C to remove cell debris.
-
The resulting supernatant is the cell-free extract containing the active benzylsuccinate synthase. Determine the total protein concentration using a standard method (e.g., Bradford assay).
Benzylsuccinate Synthase Activity Assay
This anaerobic assay measures the formation of benzylsuccinate from toluene and fumarate.
-
Prepare the reaction mixture in an anaerobic chamber. The final volume is typically 1 mL in a sealed vial.
-
The reaction mixture contains:
-
20 mM Triethanolamine-NaOH buffer (pH 7.5)
-
5 mM Fumarate
-
1 mM Toluene
-
-
Pre-incubate the reaction mixture at 30°C.
-
Initiate the reaction by adding a specific amount of the cell-free extract (e.g., 0.2 mL).
-
Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a quenching agent, such as 100 µL of 1 M NaHSO4 or by adding an equal volume of acetonitrile.
-
Centrifuge the quenched reaction to precipitate proteins.
Product Quantification by HPLC-MS
This method allows for the sensitive and specific quantification of the benzylsuccinate product.
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., Nucleodur C18, 100 x 3 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% (w/v) formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 35% acetonitrile over 15 minutes.
-
Flow Rate: 0.7 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the deprotonated molecule [M-H]⁻ of benzylsuccinate (m/z 207).
-
Quantification: Generate a standard curve using known concentrations of authentic benzylsuccinate standard to quantify the product in the experimental samples. The specific activity is then calculated as nmol of product formed per minute per mg of total protein in the cell-free extract.
-
References
comparative proteomics of bacteria grown on toluene versus other carbon sources
A deep dive into the cellular machinery of bacteria grown on the aromatic hydrocarbon toluene versus other conventional carbon sources reveals a significant metabolic and stress-response overhaul. This guide provides a comparative analysis of the bacterial proteome under these distinct conditions, supported by quantitative data, detailed experimental protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
Bacteria, particularly species from the genus Pseudomonas, exhibit remarkable metabolic versatility, enabling them to utilize a wide range of compounds as their sole source of carbon and energy. Toluene, a common environmental pollutant, can also serve as a growth substrate for certain adapted strains. Understanding the proteomic shifts that occur when bacteria utilize toluene compared to more conventional carbon sources like glucose is crucial for applications in bioremediation, biocatalysis, and synthetic biology. This guide synthesizes findings from comparative proteomic studies to illuminate these adaptive mechanisms.
Quantitative Proteomic Comparison: Toluene-Induced Protein Expression
The following tables summarize the differential protein expression in bacteria exposed to toluene compared to other carbon sources. The primary data is from a study on Pseudomonas putida DOT-T1E grown on glucose in the presence and absence of toluene, providing a clear picture of the cellular response to this aromatic compound.
Table 1: Differentially Expressed Proteins in Pseudomonas putida DOT-T1E Exposed to Toluene.
This table details the proteins that showed a significant change in abundance in P. putida DOT-T1E cultured in a minimal medium with glucose as the primary carbon source, with and without the presence of toluene vapor. The data is adapted from a study by Rojas et al. (2011), which utilized two-dimensional gel electrophoresis and mass spectrometry to quantify protein expression changes.[1][2]
| Spot | Protein Name | Gene | Accession No. | Fold Change (Toluene vs. No Toluene) | Functional Category |
| Proteins Induced by Toluene | |||||
| 1 | Toluene-2,3-dioxygenase subunit alpha | todC1 | PPUY00001 | >2 | Toluene Catabolism |
| 2 | 3-methylcatechol 2,3-dioxygenase | todE | - | >2 | Toluene Catabolism |
| 3 | Acetaldehyde dehydrogenase | todI | - | >2 | Toluene Catabolism |
| 4 | 2-hydroxymuconic semialdehyde hydrolase | todF | PPUY00002 | >2 | Toluene Catabolism |
| 5 | Enolase | eno | PP_4815 | >2 | Central Metabolism |
| 6 | Succinyl-CoA synthetase subunit beta | sucC | PP_4193 | >2 | Central Metabolism |
| 7 | ATP synthase subunit alpha | atpA | PP_4739 | >2 | Energy Metabolism |
| 8 | Elongation factor Tu | tuf-1 | PP_0460 | >2 | Protein Synthesis |
| 9 | Chaperone protein DnaK | dnaK | PP_4413 | >2 | Stress Response |
| 10 | GroEL | groEL | PP_4404 | >2 | Stress Response |
| 11 | Cold shock protein CspA | cspA | PP_0325 | >2 | Stress Response |
| 12 | Xenobiotic reductase A | xenA | PP_2539 | >2 | Stress Response |
| 13 | Putative ABC transporter | - | PP_1070 | >2 | Transport |
| Proteins Repressed by Toluene | |||||
| 14 | Glucose-6-phosphate 1-dehydrogenase | zwf-1 | PP_1022 | <0.5 | Central Metabolism |
| 15 | Phosphogluconate dehydratase | edd | PP_1024 | <0.5 | Central Metabolism |
| 16 | Transketolase | tkt-1 | PP_1020 | <0.5 | Central Metabolism |
| 17 | Flagellin | fliC | PP_4397 | <0.5 | Motility |
| 18 | Flagellar hook-associated protein 2 | fliD | PP_4387 | <0.5 | Motility |
Table 2: General Proteomic Responses to Aromatic vs. Non-Aromatic Carbon Sources in Pseudomonas putida.
This table provides a synthesized overview of proteomic trends observed in Pseudomonas putida when grown on aromatic compounds (like benzoate, a key intermediate in toluene degradation) compared to non-aromatic carbon sources (like citrate or succinate).[3][4]
| Protein/Functional Category | Expression Trend on Aromatic Substrates | Rationale |
| Aromatic Catabolic Pathway Enzymes | Upregulated | Direct involvement in the degradation of the aromatic compound. |
| TCA Cycle Enzymes | Variably Regulated | Adaptation of central metabolism to process intermediates from aromatic degradation. Some enzymes may be downregulated to redirect carbon flux. |
| Stress Response Proteins (Chaperones, Oxidative Stress) | Upregulated | Aromatic compounds can induce cellular stress, requiring an increased protective response. |
| ABC Transporters | Upregulated | Increased transport of aromatic compounds into the cell and efflux of toxic intermediates. |
| Flagellar and Chemotaxis Proteins | Downregulated | Reduced motility may be a strategy to conserve energy under stress conditions or when a suitable carbon source is abundant. |
| Glyoxylate Shunt Enzymes | Upregulated | Bypasses decarboxylation steps in the TCA cycle to conserve carbon for biosynthesis when growing on C2-generating substrates like benzoate. |
Experimental Protocols
A detailed methodology for the comparative proteomic analysis of bacteria grown under different conditions is outlined below. This protocol is a composite based on standard practices in the cited literature.[1]
1. Bacterial Strain and Culture Conditions:
-
Strain: Pseudomonas putida (e.g., DOT-T1E or KT2440).
-
Media: M9 minimal medium is typically used.
-
Carbon Sources:
-
Control Condition: 25 mM glucose as the sole carbon source.
-
Experimental Condition 1 (Toluene Exposure): 25 mM glucose with toluene supplied in the vapor phase (e.g., by placing an open tube with toluene inside the sealed culture flask).
-
Experimental Condition 2 (Toluene as Sole Carbon Source): Toluene supplied in the vapor phase as the sole carbon and energy source.
-
-
Growth: Cultures are grown at 30°C with shaking (200 rpm) to the mid-exponential phase (OD600 of ~0.8).
2. Protein Extraction:
-
Harvest bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Resuspend the pellet in a lysis buffer containing protease inhibitors.
-
Lyse the cells by sonication or French press.
-
Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris. The supernatant contains the soluble protein fraction.
-
Determine protein concentration using a standard assay (e.g., Bradford or BCA).
3. Two-Dimensional Gel Electrophoresis (2-DE):
-
First Dimension (Isoelectric Focusing - IEF): Solubilize protein samples in rehydration buffer and apply to IEF strips with a defined pH range (e.g., 4-7). Conduct IEF according to the manufacturer's instructions.
-
Second Dimension (SDS-PAGE): Equilibrate the IEF strips and place them on top of a polyacrylamide gel (e.g., 12% SDS-PAGE). Run the electrophoresis to separate proteins based on their molecular weight.
-
Staining: Visualize the protein spots by staining the gel with Coomassie Brilliant Blue or a more sensitive fluorescent dye.
4. Image Analysis and Quantification:
-
Scan the stained gels to create digital images.
-
Use specialized 2-DE analysis software (e.g., PDQuest, ImageMaster) to detect, match, and quantify the protein spots across different gels.
-
Normalize the spot intensities to account for variations in protein loading.
-
Identify spots with a statistically significant change in intensity (e.g., >2-fold change and p-value < 0.05) between the control and experimental conditions.
5. Protein Identification by Mass Spectrometry (MS):
-
Excise the protein spots of interest from the gel.
-
Perform in-gel digestion of the proteins using trypsin.
-
Extract the resulting peptides from the gel slices.
-
Analyze the peptide mixture using MALDI-TOF MS or LC-MS/MS.
-
Identify the proteins by searching the obtained peptide mass fingerprints or fragmentation spectra against a protein database (e.g., NCBI, UniProt) using a search engine like MASCOT or Sequest.
Visualizing Bacterial Adaptation to Toluene
The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflow and the key biological pathways involved in the bacterial response to toluene.
References
- 1. Proteomic Analysis Reveals the Participation of Energy- and Stress-Related Proteins in the Response of Pseudomonas putida DOT-T1E to Toluene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative proteomic analysis reveals mechanistic insights into Pseudomonas putida F1 growth on benzoate and citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
assessing the efficiency of different electron acceptors in anaerobic toluene metabolism
A comprehensive guide to the efficiency of various electron acceptors in the anaerobic metabolism of toluene is detailed below, intended for researchers, scientists, and professionals in drug development. This guide provides an objective comparison of the performance of different electron acceptors, supported by experimental data, detailed methodologies, and visual diagrams to elucidate the underlying pathways and experimental processes.
Comparison of Electron Acceptor Efficiency in Anaerobic Toluene Metabolism
The anaerobic biodegradation of toluene is a critical process in contaminated environments where oxygen is absent. The efficiency of this process is largely dependent on the availability and type of electron acceptor. Toluene can be anaerobically degraded by microorganisms using a variety of electron acceptors, including nitrate, nitrite, ferric iron (Fe(III)), sulfate, and carbon dioxide (in methanogenic conditions)[1]. The general order of energy yield for the anaerobic respiration of toluene with these electron acceptors is: nitrate > Fe(III) > sulfate > CO2. This hierarchy of energy release generally influences the rate of degradation.
Quantitative Comparison of Toluene Degradation Rates
The following table summarizes quantitative data from various studies on the efficiency of different electron acceptors in anaerobic toluene metabolism. It is important to note that direct comparison of rates across different studies can be challenging due to variations in experimental conditions, such as inoculum source, temperature, pH, and substrate concentration.
| Electron Acceptor | Microorganism/Consortium | Toluene Degradation Rate | Experimental Conditions | Reference |
| Nitrate (NO3-) | Dechloromonas strain RCB | 71 µM in 7 days | Batch culture, 10 mM nitrate | [1] |
| Aquifer microcosms | 30.1 µg L⁻¹ h⁻¹ | Nitrate-amended microcosms | [2] | |
| Nitrite (NO2-) | Aquifer microcosms with Sphingomonadales | Delayed onset, slower than nitrate | 18 mM nitrite | [3] |
| Ferric Iron (Fe(III)) | Geobacter metallireducens | Not explicitly quantified in rate | Batch culture with 50 mM Fe(III) citrate | [4] |
| Iron-reducing bacteria | First-order rate constant: 0.013-0.021 h⁻¹ | Batch culture with various Fe(III) oxides | ||
| Sulfate (SO4²⁻) | Desulfobacula toluolica Tol2 | Doubling time of 27 hours | Pure culture | |
| Aquifer microcosms | 7.2 µg L⁻¹ h⁻¹ | Unamended microcosms with sulfate | ||
| Patuxent River microcosms | Synchronous with sulfate reduction | Enrichment cultures | ||
| Methanogenic (CO2) | Aquifer-derived consortium | Followed Monod kinetics | Stable mixed methanogenic cultures | |
| Enriched mixed culture | 41.3% of toluene carbon to methane | Batch and continuous reactors |
Key Metabolic Pathways and Experimental Workflows
Anaerobic Toluene Degradation Pathway
The anaerobic degradation of toluene is primarily initiated by the addition of a fumarate molecule to the methyl group of toluene, a reaction catalyzed by the enzyme benzylsuccinate synthase (BssA). This initial step is a common feature across different anaerobic conditions. The resulting benzylsuccinate is then further metabolized through a series of reactions analogous to β-oxidation to form benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds. The subsequent fate of benzoyl-CoA varies depending on the terminal electron acceptor being used.
Experimental Workflow for Assessing Electron Acceptor Efficiency
A typical experimental workflow to assess the efficiency of different electron acceptors in anaerobic toluene metabolism involves the setup of microcosms or enrichment cultures. These experiments are designed to simulate anaerobic conditions and monitor the degradation of toluene over time in the presence of a specific electron acceptor.
Detailed Experimental Protocols
Microcosm Setup for Nitrate- and Sulfate-Reducing Conditions
This protocol is based on methodologies described for studying toluene degradation in aquifer materials.
-
Preparation of Microcosms:
-
In an anaerobic chamber, add a defined amount of aquifer sediment or other inoculum to sterile serum bottles.
-
Add an anaerobic mineral medium. The medium typically contains essential nutrients, vitamins, and a buffer system (e.g., bicarbonate).
-
The bottles are sealed with Teflon-coated butyl rubber stoppers and aluminum crimps.
-
The headspace is flushed with an oxygen-free gas mixture (e.g., N2/CO2, 80:20).
-
-
Amendment with Electron Acceptors and Toluene:
-
Stock solutions of the electron acceptors (e.g., KNO3 for nitrate, Na2SO4 for sulfate) are prepared anaerobically and added to the microcosms to achieve the desired final concentration (e.g., 5-10 mM).
-
Toluene, as the sole carbon and energy source, is added from a sterile, anaerobic stock solution to a specified initial concentration (e.g., 100-500 µM).
-
Control microcosms are typically prepared, including autoclaved controls (to account for abiotic loss) and controls without an added electron acceptor.
-
-
Incubation and Sampling:
-
Microcosms are incubated in the dark at a constant temperature (e.g., 25-30°C) without shaking.
-
At regular time intervals, liquid samples are withdrawn anaerobically using a sterile syringe for analysis of toluene and electron acceptor concentrations.
-
-
Analytical Methods:
-
Toluene concentrations are typically measured by gas chromatography with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS).
-
Nitrate, nitrite, and sulfate concentrations can be determined by ion chromatography.
-
Enrichment and Cultivation of Iron-Reducing Bacteria
This protocol is adapted from methods used for the cultivation of Geobacter metallireducens.
-
Medium Preparation:
-
A strictly anaerobic medium is prepared with Fe(III) citrate (e.g., 50 mM) as the electron acceptor.
-
The medium is dispensed into anaerobic culture tubes or bottles, which are then sealed and autoclaved.
-
-
Inoculation and Substrate Addition:
-
The medium is inoculated with a pure culture of an iron-reducing bacterium (e.g., G. metallireducens) or an enrichment culture.
-
Toluene is added as the electron donor from a sterile, anaerobic stock solution to a final concentration of, for example, 0.5 mM.
-
-
Incubation and Monitoring:
-
Cultures are incubated in the dark at an optimal temperature for the specific organism.
-
Growth can be monitored by measuring the increase in protein concentration or by direct cell counts.
-
Toluene degradation is monitored by GC-FID/MS, and Fe(II) production (the product of Fe(III) reduction) can be measured colorimetrically using the ferrozine assay.
-
Methanogenic Toluene Degradation Consortium
This protocol is based on the establishment of stable methanogenic consortia capable of degrading toluene.
-
Enrichment of the Consortium:
-
An inoculum from a contaminated site (e.g., creosote-contaminated sediment) is added to an anaerobic mineral medium without an external electron acceptor (other than CO2).
-
Toluene is supplied as the sole carbon source.
-
The cultures are incubated for an extended period (months to years) to allow for the enrichment of the slow-growing methanogenic community.
-
-
Monitoring Degradation:
-
Toluene degradation is monitored by GC-FID/MS.
-
Methane production in the headspace of the culture vessels is measured by gas chromatography with a thermal conductivity detector (GC-TCD).
-
The complete mineralization of toluene to CO2 and CH4 can be confirmed by stoichiometric calculations.
-
References
- 1. Anaerobic Degradation of Benzene, Toluene, Ethylbenzene, and Xylene Compounds by Dechloromonas Strain RCB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Availability of Nitrite and Nitrate as Electron Acceptors Modulates Anaerobic Toluene-Degrading Communities in Aquifer Sediments [frontiersin.org]
- 4. Anaerobic Benzene Oxidation via Phenol in Geobacter metallireducens - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2-Benzylsuccinyl-CoA: A Comprehensive Guide to Safety and Compliance
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle 2-benzylsuccinyl-CoA with care. Standard laboratory personal protective equipment (PPE) should be worn at all times. This includes:
-
Eye Protection: Safety glasses or goggles to prevent accidental splashes.
-
Hand Protection: Chemically resistant gloves.
-
Body Protection: A laboratory coat.
Ensure that disposal activities are carried out in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous chemical waste. Adherence to institutional and local regulations is mandatory.
-
Waste Identification and Segregation:
-
Label a dedicated, compatible waste container clearly as "Hazardous Waste: this compound".
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible chemicals can react dangerously.
-
-
Container Management:
-
Waste Accumulation and Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area.
-
Utilize secondary containment, such as a lab tray, to capture any potential leaks.[1] The secondary container should be capable of holding 110% of the volume of the primary container.[1]
-
Segregate the waste from incompatible materials, such as strong acids, bases, and oxidizing agents.[2]
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not dispose of this compound down the drain or in regular trash. Only small quantities of specific, non-hazardous, and biodegradable chemicals may be eligible for drain disposal after appropriate pH neutralization, which is not recommended for this compound without specific guidance.
-
Evaporation of hazardous waste, even in a fume hood, is not a permissible disposal method.
-
Chemical and Physical Properties
A summary of the known properties of this compound and related compounds is provided below. This information is crucial for understanding its potential behavior and for proper handling.
| Property | Value | Source |
| Molecular Formula | C32H41N7O19P3S | |
| Molar Mass | 952.69 g/mol | |
| Water Solubility | 2.93 g/L (Predicted) | |
| Physical State | Assumed to be solid or in solution | General Lab |
| pKa (Strongest Acidic) | 0.83 (Predicted) | |
| pKa (Strongest Basic) | 5 (Predicted) |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within their research endeavors.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
